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3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1174007-40-9

Core Science & Biosynthesis

Foundational

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine chemical structure and properties

Topic: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine Chemical Structure and Properties Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine Chemical Structure and Properties Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Critical Stability Warning

3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine (also referred to as 3-(bromomethyl)-7-azaindole) is a highly reactive electrophilic intermediate used primarily in the synthesis of kinase inhibitors (e.g., derivatization of the Vemurafenib scaffold).

CRITICAL ALERT: Unlike its aryl bromide counterpart (3-bromo-7-azaindole), the 3-(bromomethyl) derivative is chemically unstable as a free base. It possesses a "benzylic-like" bromide that is hyper-activated by the electron-rich pyrrole ring.

  • Instability Mechanism: The lone pair on the pyrrole nitrogen (N1) can donate electron density to expel the bromide leaving group, forming a highly reactive aza-fulvene intermediate. This leads to rapid self-polymerization or hydrolysis if not stored under strictly anhydrous, acidic, or cryogenic conditions.

  • Operational Recommendation: This compound should generally be generated in situ and reacted immediately, or isolated and stored as its hydrobromide salt.

Chemical Identity & Structural Analysis[1][2][3][4]

It is imperative to distinguish this alkylating agent from the commercially ubiquitous aryl bromide.

PropertyTarget CompoundCommon Confusion (Do Not Use)
Chemical Name 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine 3-Bromo-1H-pyrrolo[2,3-b]pyridine
Structure Description Alkyl Bromide (CH₂Br group at C3)Aryl Bromide (Br atom directly on C3)
Reactivity Electrophile (

/

active)
Nucleophile partner (Suzuki/Buchwald)
CAS Number Not routinely assigned to free base due to instability74420-15-8
Molecular Formula


Molecular Weight 211.06 g/mol 197.03 g/mol
Electronic Properties

The 7-azaindole scaffold is a bioisostere of indole and purine.[1] The pyridine nitrogen (N7) withdraws electron density from the


-system, increasing acidity at N1 (

vs. 17 for indole). However, the C3 position remains electron-rich, facilitating the departure of the bromide leaving group.

Synthesis & Handling Protocols

Validated Synthetic Pathway

Direct bromination of 7-azaindole yields the aryl bromide. To access the bromomethyl derivative, one must proceed through the aldehyde and alcohol intermediates.

Step 1: Vilsmeier-Haack Formylation
  • Reagents:

    
    , DMF, 7-azaindole.
    
  • Product: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Note: The electron-deficient pyridine ring requires slightly more forcing conditions than indole formylation.

Step 2: Reduction to Alcohol
  • Reagents:

    
    , Methanol.
    
  • Product: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (Alcohol Intermediate).

Step 3: Bromination (The Critical Step)
  • Reagents:

    
     (Phosphorus tribromide) in 
    
    
    
    or THF (0°C).
  • Alternative: Appel Reaction (

    
    ).
    
Experimental Protocol: In Situ Generation

This protocol minimizes isolation risks by reacting the bromide immediately with a nucleophile.

  • Preparation: Dissolve (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 equiv) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Cool to 0°C . Add

    
     (0.4 equiv) dropwise.
    
    • Scientist's Note: A white precipitate (the hydrobromide salt) may form. Do not allow the temperature to rise above 10°C to prevent polymerization.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (use basic eluent to neutralize salt on plate).

  • Coupling: Add the nucleophile (e.g., secondary amine) and a non-nucleophilic base (DIPEA) directly to the cold mixture. Allow to warm to RT only after nucleophile addition.

SynthesisWorkflow Start 7-Azaindole (CAS 271-63-6) Aldehyde 3-Formyl-7-azaindole (Stable Intermediate) Start->Aldehyde POCl3, DMF (Vilsmeier-Haack) Alcohol 3-Hydroxymethyl-7-azaindole (Stable Precursor) Aldehyde->Alcohol NaBH4, MeOH Reduction Bromide 3-(Bromomethyl)-7-azaindole (UNSTABLE INTERMEDIATE) Alcohol->Bromide PBr3, 0°C (Handle Cold!) Bromide->Bromide Self-Polymerization (If warmed > RT) Product Target Drug Scaffold (e.g., Kinase Inhibitor) Bromide->Product Nucleophile (H-Nu) DIPEA, THF

Caption: Step-wise synthesis pathway highlighting the critical instability of the bromomethyl intermediate.

Reactivity Profile & Mechanism

The high reactivity of 3-(bromomethyl)-7-azaindole is driven by the formation of an aza-fulvene intermediate. This mechanism explains both its utility as a potent electrophile and its tendency to decompose.

Mechanism of Activation (Aza-Fulvene)

When treated with a base or simply in polar media, the pyrrole nitrogen lone pair pushes electron density into the ring, expelling the bromide.

  • Ionization: Loss of

    
     generates a resonance-stabilized carbocation.
    
  • Elimination: Deprotonation of N1 leads to the neutral aza-fulvene (6-methylene-6H-pyrrolo[2,3-b]pyridine derivative).

  • Capture: This intermediate reacts diffusion-controlled with nucleophiles.

ReactivityMechanism SM 3-(Bromomethyl)-7-azaindole TS Carbocation / Aza-fulvene (Highly Electrophilic) SM->TS -Br⁻ (Spontaneous in polar solvent) Polymer Polymerization (Side Reaction) TS->Polymer Reaction with SM (No Nucleophile present) Product Substituted Product (Desired) TS->Product + Nucleophile (Fast)

Caption: The aza-fulvene pathway dictates both the high reactivity toward nucleophiles and the risk of polymerization.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design due to the ability of the 7-azaindole core to mimic the purine ring of ATP.

  • Binding Mode: The N1-H (donor) and N7 (acceptor) often form a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., BRAF, JAK, FGFR).

  • Linker Chemistry: The 3-methyl group serves as a spacer. By converting the alcohol to the bromide, chemists can attach solubilizing groups (like piperazines or morpholines) via

    
     displacement.
    
  • Example Drug Class: Vemurafenib (Zelboraf) analogs. While Vemurafenib itself uses a 7-azaindole core, 3-substituted variants are common in next-generation inhibitors to improve solubility or selectivity.

Safety & Toxicology

  • Alkylating Agent: As a reactive benzylic-type halide, this compound is a potent alkylating agent . It can alkylate DNA bases (guanine N7), posing a significant mutagenic risk.

  • Corrosive: The hydrolysis product is HBr, which is corrosive to tissue and respiratory tracts.

  • Lachrymator: Like benzyl bromide, this compound is likely a strong lachrymator.

  • Handling:

    • Use a fume hood with high face velocity.

    • Double-glove (Nitrile/Neoprene).

    • Quench all glassware and waste with 10% aqueous NaOH or Ammonium Hydroxide to destroy active alkylating species before disposal.

References

  • Synthesis of 7-azaindole derivatives: Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles.[3][4][5] Current Organic Chemistry, 5(5), 471-506.[3]

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.

  • Vemurafenib Discovery (B-Raf inhibition): Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor in BRAF V600E-mutated melanoma. New England Journal of Medicine, 363, 272-281.

  • 7-Azaindole Physical Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine.

  • Instability of Gramine Analogs: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Reference for aza-fulvene mechanism in indole/azaindole chemistry).

Sources

Exploratory

CAS number and molecular weight of 3-(bromomethyl)-7-azaindole

The following technical guide provides an in-depth analysis of 3-(bromomethyl)-7-azaindole , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Core Identity & Synthetic Utility in Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(bromomethyl)-7-azaindole , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Core Identity & Synthetic Utility in Medicinal Chemistry

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

3-(Bromomethyl)-7-azaindole (Systematic Name: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine) is a highly reactive electrophilic scaffold used to introduce the 7-azaindole moiety—a bioisostere of the purine ring—into drug candidates.

Key Data Table[1][6][7]
PropertySpecification
Systematic Name 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Common Name 3-(Bromomethyl)-7-azaindole
CAS Number Not widely cataloged (Transient Intermediate)*
Precursor CAS 101555-63-9 (7-Azaindole-3-methanol)
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Physical State Off-white to yellow solid (often prepared in situ)
Reactivity Class Alkylating Agent / Lachrymator
Storage -20°C, Hygroscopic, Light Sensitive

> Note on CAS: This compound is frequently unstable upon prolonged storage due to polymerization or hydrolysis. Commercial vendors often supply the stable precursor, 7-azaindole-3-methanol (CAS 101555-63-9) , or the 3-chloromethyl analog (as the hydrochloride salt), which researchers convert to the bromide immediately prior to use.

Critical Analysis: The 7-Azaindole Scaffold

Why this intermediate matters: The 7-azaindole ring system is a "privileged structure" in drug discovery.[1] It mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors (e.g., Vemurafenib). The N-7 nitrogen provides a crucial hydrogen bond acceptor resulting in high affinity for the kinase hinge region.

The Challenge: Direct functionalization of the 3-position is necessary to link the scaffold to solubilizing groups or specificity pockets. 3-(Bromomethyl)-7-azaindole serves as the "linchpin" electrophile, allowing for facile


 coupling with amines, thiols, and alkoxides.

Validated Synthesis Protocol

Methodology: Conversion of 7-Azaindole-3-methanol to 3-(Bromomethyl)-7-azaindole

Rationale: While radical bromination of 3-methyl-7-azaindole is possible, it often yields ring-brominated byproducts. The conversion of the alcohol (methanol) derivative is the Gold Standard for purity and yield.

Reagents
  • Starting Material: 7-Azaindole-3-methanol (1.0 eq)

  • Brominating Agent: Phosphorus Tribromide (

    
    ) (1.2 eq) OR Carbon Tetrabromide (
    
    
    
    ) / Triphenylphosphine (
    
    
    )
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Workflow
  • Setup: Charge a flame-dried round-bottom flask with 7-azaindole-3-methanol dissolved in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Activation:

    • Option A (PBr3): Add

      
       dropwise over 10 minutes. The reaction is exothermic.
      
    • Option B (Appel Reaction): Add

      
       (1.2 eq) followed by portion-wise addition of 
      
      
      
      (1.2 eq).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The product will be less polar than the alcohol.

  • Workup (Critical for Stability):

    • Quench carefully with saturated

      
       at 0°C.
      
    • Extract immediately with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Isolation: Concentrate in vacuo at low temperature (<30°C) .

    • Pro-Tip: Do not heat the rotovap bath. The benzylic bromide is thermally sensitive.

  • Usage: Use the crude solid immediately for the next coupling step. If purification is absolutely necessary, use a short plug of neutral alumina (not silica, which is acidic and can degrade the product) with non-polar eluents.

Reaction Logic & Downstream Applications

The 3-(bromomethyl) group is a "soft" electrophile. The reaction with nucleophiles is driven by the formation of a stable leaving group (


) and the restoration of the aromatic system.
Common Transformations
  • Amination: Reaction with secondary amines (e.g., piperazine, morpholine) to generate soluble kinase inhibitors.

  • Thioetherification: Reaction with thiols to create metabolic probes.

  • C-C Bond Formation: Reaction with active methylene compounds (e.g., malonates) to extend the carbon chain.

Visualization: Synthesis & Reactivity Tree

The following diagram illustrates the generation of the electrophile and its divergent applications.

G Start 7-Azaindole (CAS 271-63-6) Formyl 3-Formyl-7-azaindole (Intermediate) Start->Formyl Vilsmeier-Haack (POCl3, DMF) Alcohol 7-Azaindole-3-methanol (CAS 101555-63-9) Formyl->Alcohol Reduction (NaBH4) Bromo 3-(Bromomethyl)-7-azaindole (Reactive Electrophile) Alcohol->Bromo Activation (PBr3 or CBr4/PPh3) Amine 3-(Aminomethyl) Derivatives (Kinase Inhibitors) Bromo->Amine HNR2 (SN2) Thiol Thioether Analogs Bromo->Thiol HSR (SN2) Carbon Chain Extension Products Bromo->Carbon Enolates (Alkylation)

Figure 1: Synthetic pathway from 7-azaindole to the reactive bromomethyl intermediate and its subsequent diversification into medicinal chemistry targets.[2][3][4]

Safety & Handling Protocols

  • Lachrymator Warning: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.

  • Skin Corrosive: Wear double nitrile gloves and a lab coat.

  • Moisture Sensitivity: The C-Br bond is susceptible to hydrolysis, reverting to the alcohol. Store under inert gas (Argon) in a desiccator if not used immediately.

References

  • Preparation of 7-azaindole derivatives.Journal of Medicinal Chemistry. "Synthesis and SAR of 7-azaindoles as potent kinase inhibitors.
  • 7-Azaindole-3-methanol (Precursor Data). PubChem Compound Summary. CAS 101555-63-9. Available at: [Link]

  • Appel Reaction Methodology. Organic Chemistry Portal. "Conversion of Alcohols to Alkyl Halides using PPh3/CBr4." Available at: [Link]

  • 7-Azaindole Scaffold in Drug Discovery. National Institutes of Health (NIH) - PMC. "The Azaindole Framework in the Design of Kinase Inhibitors." Available at: [Link]

Sources

Foundational

Bioisosteric relationship between indole and 7-azaindole derivatives

An In-Depth Technical Guide for Medicinal Chemists Part 1: Executive Technical Synthesis The replacement of an indole scaffold with a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a high-impact bioisosteric strategy,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Part 1: Executive Technical Synthesis

The replacement of an indole scaffold with a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a high-impact bioisosteric strategy, particularly prevalent in kinase inhibitor development.[1] While both scaffolds share a fused bicyclic aromatic architecture, the introduction of the nitrogen atom at the 7-position fundamentally alters the electronic distribution, hydrogen bonding capability, and metabolic profile of the molecule.

This guide analyzes the causality behind this replacement: why it works, how to synthesize it, and how to validate its efficacy in a drug discovery pipeline.

Core Advantages of 7-Azaindole
  • Bidentate H-Bonding: Unlike indole (donor only), 7-azaindole acts as both a donor (N1-H) and an acceptor (N7), mimicking the purine core of ATP.

  • Solubility Enhancement: The pyridyl nitrogen lowers lipophilicity (LogP) and increases aqueous solubility via protonation capability (pKa modulation).

  • Metabolic Hardening: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to the electron-rich benzene ring of indole.

Part 2: Physicochemical & Structural Profiling

The decision to swap an indole for a 7-azaindole must be grounded in quantitative physicochemical data.

Comparative Data Matrix
FeatureIndole Scaffold7-Azaindole ScaffoldImpact on Drug Design
Structure Benzene fused to PyrrolePyridine fused to PyrroleN7 introduces polarity and basicity.
H-Bonding 1 Donor (NH)1 Donor (NH) + 1 Acceptor (N7)Critical for kinase hinge binding (bidentate).[2]
pKa (N1-H) ~16.2 (Very Weak Acid)~17.5 (Very Weak Acid)N1 deprotonation requires strong bases (e.g., NaH).
pKa (N7) N/A~4.6 (Weak Base)N7 can be protonated at physiological pH, aiding solubility.
LogP Higher (More Lipophilic)Lower (Less Lipophilic)Improves DMPK profile; reduces non-specific binding.
Electronic Character Electron-rich (C2/C3 nucleophilic)Electron-deficient (Pyridine ring)Electrophilic substitution is difficult on the 6-membered ring.
Mechanistic Pharmacology: The "Hinge Binder" Hypothesis

In kinase inhibitors, the "hinge region" of the ATP binding site connects the N- and C-terminal lobes. Adenine (the core of ATP) binds here via a bidentate interaction.

  • Indole: Can typically only donate a hydrogen (NH) to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • 7-Azaindole: Mimics Adenine. The N1-H donates to the backbone carbonyl, while the N7 accepts a hydrogen from the backbone amide nitrogen. This "molecular hook" significantly increases potency and residence time.

Visualization: Kinase Hinge Interaction Pathway

The following diagram illustrates the structural logic of the ATP-mimicry.

KinaseBinding cluster_0 Bioisosteric Improvement ATP ATP (Adenine Core) Hinge Kinase Hinge Region (Backbone Amides) ATP->Hinge Native Bidentate Binding (Donor + Acceptor) Indole Indole Scaffold Azaindole 7-Azaindole Scaffold Indole->Azaindole N7 Insertion Indole->Hinge Monodentate Binding (Donor Only) Azaindole->Hinge Bidentate Binding (Mimics ATP)

Caption: Comparative binding modes showing how 7-azaindole recapitulates the native ATP bidentate interaction, unlike the monodentate indole.

Part 3: Synthetic Architecture

Synthesizing 7-azaindoles is more challenging than indoles due to the electron-deficient pyridine ring, which resists classical Fischer Indole synthesis conditions.

Strategic Functionalization

Medicinal chemists must employ specific methodologies to access and functionalize this scaffold.

  • De Novo Synthesis (Bartoli Indole Synthesis):

    • Reaction: Ortho-substituted nitro-pyridine + Vinyl Grignard.

    • Utility: Best for creating the core 7-azaindole skeleton from substituted pyridines.

    • Limitation: Generally low to moderate yields (30-50%), but reliable.

  • Functionalization (C-3 vs. C-5/C-6):

    • C-3 Position: Retains nucleophilic character (enamine-like). Amenable to Friedel-Crafts acylations, Vilsmeier-Haack formylation, or halogenation (NIS/NBS).

    • Pyridine Ring (C-4, C-5, C-6): Electron-deficient. Electrophilic substitution fails. Use Cross-Coupling (Suzuki/Buchwald) on pre-halogenated precursors or Minisci reactions (radical alkylation).

Visualization: Synthetic Decision Tree

SynthesisWorkflow cluster_methods Alternative Routes Target Target: Substituted 7-Azaindole Start Starting Material Selection NitroPy o-Nitro Pyridine Start->NitroPy Bartoli Bartoli Reaction (Vinyl Grignard, -70°C) NitroPy->Bartoli Core 7-Azaindole Core Bartoli->Core Halogenation C-3 Halogenation (NIS/NBS) Core->Halogenation Electrophilic Attack (C3) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Halogenation->Suzuki C-C Bond Formation Suzuki->Target Reissert Reissert/Batcho-Leimgruber Minisci Minisci Radical Rxn (C-H Activation)

Caption: Synthetic workflow prioritizing the Bartoli reaction for core construction followed by C-3 selective functionalization.

Part 4: Experimental Protocol (Self-Validating System)

To validate the bioisosteric replacement, a rigorous "Head-to-Head" evaluation protocol is required. This protocol ensures that the replacement yields genuine pharmacological improvements rather than artifacts.

Protocol: Bioisosteric Evaluation Workflow

Objective: Compare Indole Analog (Compound A) vs. 7-Azaindole Analog (Compound B).

Step 1: In Silico Docking (Pre-Screen)
  • Tool: Glide (Schrödinger) or AutoDock Vina.

  • Procedure: Dock both scaffolds into the target kinase crystal structure (e.g., BRAF V600E, PDB: 3OG7).

  • Validation Criteria: Compound B must show < 3.0 Å distance between N7 and the hinge backbone amide NH. If N7 is solvent-exposed, the bioisosteric advantage is nullified.

Step 2: Synthesis & Purification
  • Method: Synthesize both analogs using the pathways described in Part 3.

  • Purity Standard: >95% by HPLC (254 nm). Impurities in 7-azaindole synthesis (often unreacted pyridine precursors) can be cytotoxic, confounding results.

Step 3: Biochemical Kinase Assay (The "Truth" Data)
  • Assay Type: FRET-based or ADP-Glo kinase assay.

  • Conditions: ATP concentration at

    
     (to ensure competitive binding).
    
  • Readout: IC50.

  • Success Metric: Compound B should exhibit IC50

    
     Compound A. If IC50 is higher, the N7 repulsion or desolvation penalty is too high.
    
Step 4: Microsomal Stability (Metabolic Validation)
  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).

  • Procedure:

    • Incubate 1 µM test compound with HLM (0.5 mg/mL protein) at 37°C.

    • Add NADPH to initiate.

    • Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
  • Expectation: 7-Azaindole often shows prolonged

    
     due to reduced electron density preventing P450 oxidation.
    
Visualization: Evaluation Pipeline

EvaluationPipeline Design 1. In Silico Design (Check Hinge Distance) Synth 2. Synthesis & QC (>95% Purity) Design->Synth Assay 3. Kinase Assay (IC50 @ Km ATP) Synth->Assay ADME 4. Microsomal Stability (HLM t1/2) Assay->ADME If Potent Decision Go / No-Go? ADME->Decision Decision->Design Optimization Loop

Caption: A self-validating stage-gate process for evaluating bioisosteric replacements.

Part 5: Case Study - Vemurafenib (Zelboraf)

The development of Vemurafenib (PLX4032) is the definitive proof-of-concept for this bioisostere.

  • Target: BRAF V600E (Melanoma).

  • Evolution:

    • Early Hits: Fragment screening identified 7-azaindole as a critical hinge-binding element.[2][3][4]

    • The Switch: Initial screens with indole derivatives lacked the potency and selectivity required.[4]

    • Optimization: The 7-azaindole core allowed for a specific "clamping" onto the kinase hinge (Cys532 and Gln530 region interactions), which was structurally impossible with an indole core due to the lack of the N7 acceptor.

    • Outcome: FDA approval in 2011. The 7-azaindole scaffold provided the necessary selectivity profile against other kinases.[1][4]

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. Link (Describes Vemurafenib discovery).

  • Popov, A. V., et al. (2019). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][5] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[5] Link

  • Song, J. J., et al. (2002). A Novel Synthesis of 7-Azaindoles via the Bartoli Reaction. Journal of Organic Chemistry, 67(11), 3924–3926. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Exploratory

Solubility profile of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine in DMSO and DMF

Executive Summary: The Solubility-Stability Paradox 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 20275-07-4), often referred to as 3-(bromomethyl)-7-azaindole , is a critical electrophilic intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 20275-07-4), often referred to as 3-(bromomethyl)-7-azaindole , is a critical electrophilic intermediate in the synthesis of kinase inhibitors and peptidomimetics. While the compound exhibits high thermodynamic solubility in polar aprotic solvents like DMSO and DMF, its utility is strictly limited by its kinetic instability .

This guide addresses the "Solubility-Stability Paradox": the solvents that best dissolve the compound (DMSO, DMF) also accelerate its decomposition via Kornblum oxidation, dimerization, or solvolysis. This document provides validated protocols to maximize solubility while mitigating degradation pathways.

Physicochemical Profile

Understanding the core properties is essential for predicting solvent behavior. The 7-azaindole core provides hydrogen bond donor (N1-H) and acceptor (N7) sites, while the bromomethyl group acts as a reactive "warhead."

PropertyDataRelevance to Solubility
Molecular Formula C₈H₇BrN₂Moderate molecular weight facilitates dissolution.
Molecular Weight 211.06 g/mol Small molecule; generally high permeability and solubility.
Appearance White to off-white solidDiscoloration (yellow/orange) indicates decomposition (HBr release).
Melting Point ~175–185 °C (dec.)High lattice energy requires polar solvents to disrupt crystal packing.
LogP (Calc) ~1.7Lipophilic enough to require organic solvents; poor water solubility.
Reactive Moiety Alkyl Bromide (C-Br)Highly susceptible to nucleophilic attack (

) and oxidation.

Solubility & Stability Matrix

The following data summarizes the behavior of the compound in standard laboratory solvents at 25°C.

SolventSolubility PotentialStability RiskPrimary Degradation Mechanism
DMSO Excellent (>100 mg/mL)High Kornblum Oxidation (converts to aldehyde) & Dimerization.
DMF Excellent (>100 mg/mL)Moderate Hydrolysis (if wet) & Dimerization/Polymerization.
Acetonitrile Good (~20–50 mg/mL)LowStable if dry; preferred for HPLC/LC-MS.
Water NegligibleN/ARapid hydrolysis to alcohol (3-hydroxymethyl derivative).

Critical Insight: Do not store stock solutions in DMSO. While DMSO dissolves the compound instantly, the sulfoxide oxygen can attack the methylene carbon, displacing bromide and eventually forming 3-formyl-7-azaindole (aldehyde) and dimethyl sulfide.

Mechanistic Degradation Pathways

The following diagram illustrates why "dissolving" this compound is actually a race against chemical kinetics.

DegradationPathways cluster_0 Solvent Environment Hazards Compound 3-(bromomethyl)-7-azaindole (Active Species) Aldehyde 3-formyl-7-azaindole (Inactive Impurity) Compound->Aldehyde Kornblum Oxidation (DMSO, >2 hrs, RT) Alcohol 3-(hydroxymethyl)-7-azaindole (Hydrolysis Product) Compound->Alcohol Hydrolysis (Trace H2O in DMF/DMSO) Dimer Bis-7-azaindole Dimer (Precipitate) Compound->Dimer Self-Alkylation (High Conc. >50mM)

Figure 1: Primary degradation pathways in solution. The electrophilic bromomethyl group is the focal point for instability.

Validated Experimental Protocols

Protocol A: "Cold-Dissolution" for Biological Assays (DMSO)

Use this protocol when preparing stock solutions for IC50 assays or cellular treatment. The goal is to minimize the time the compound spends in DMSO before dilution.

Materials:

  • Anhydrous DMSO (stored over molecular sieves).

  • Argon or Nitrogen gas line.

  • Vial kept on ice.

Workflow:

  • Weighing: Weigh the target mass of 3-(bromomethyl)-7-azaindole into a glass vial.

  • Chilling: Place the vial containing the solid and a separate vial of anhydrous DMSO on ice for 10 minutes.

  • Dissolution: Add the chilled DMSO to the solid to achieve a concentration of 10–20 mM (approx. 2–4 mg/mL).

    • Note: Do not sonicate if possible. Vortex gently. The heat from sonication accelerates oxidation.

  • Usage: Use immediately (within 15 minutes).

  • Dilution: Dilute into aqueous buffer (assay media) as quickly as possible. Once diluted into aqueous media, the kinetics shift from oxidation to hydrolysis, but at micromolar concentrations, the compound is often stable enough for short-term binding events.

Protocol B: QC Purity Check (HPLC)

Standard reverse-phase HPLC can degrade this compound on-column if not optimized.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.05% TFA (Acidic pH stabilizes the basic azaindole nitrogen but accelerates hydrolysis of the bromide; keep run times short).

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 100% Acetonitrile (Do NOT use DMSO or Methanol as diluent).

  • Gradient: 5% to 95% B over 5 minutes (Fast gradient).

  • Detection: UV @ 254 nm and 280 nm.

Best Practices for Handling & Storage

  • Solid State Storage: Store at -20°C under an inert atmosphere (Argon). The solid is hygroscopic; moisture absorption leads to the release of HBr gas, turning the white solid yellow/orange.

  • Solvent Selection for Synthesis: If using this compound as an intermediate (e.g., reacting with an amine):

    • Preferred: DMF or Acetonitrile with a non-nucleophilic base (DIPEA).

    • Avoid: Alcohols (MeOH, EtOH) which form ethers via solvolysis.

  • Color Indicator: If your DMSO stock solution turns yellow within minutes, significant degradation (HBr elimination or oxidation) has occurred. Discard immediately.

References

  • Kornblum, N., et al. "The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide." Journal of the American Chemical Society, vol. 81, no. 15, 1959, pp. 4113–4114.

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, vol. 5, no. 5, 2001.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102575043, 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine." PubChem, 2025.

  • Léger, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, vol. 19, no. 12, 2014.

Foundational

Targeting the Solvent Front: The Strategic Role of 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design

The following technical guide details the strategic role, synthesis, and application of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine in the discovery of kinase inhibitors. Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role, synthesis, and application of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine in the discovery of kinase inhibitors.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in oncology drug discovery, forming the core of FDA-approved inhibitors like Vemurafenib and Pexidartinib .[1] Its success stems from its ability to mimic the purine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

Within this scaffold, the C3 position is a critical vector for optimization. It allows substituents to project into the solvent-front region or interact with the gatekeeper residue , determining selectivity and solubility. 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine serves as a high-value, divergent intermediate for accessing this chemical space. By acting as a reactive electrophile, it enables the rapid installation of diverse solubilizing groups (amines, heterocycles) via nucleophilic substitution (


).

This guide analyzes the utility of this intermediate, addressing the critical challenges of chemical instability (azafulvene formation) and providing robust, self-validating protocols for its use in lead optimization.

The 7-Azaindole Scaffold in Kinase Discovery[2][3][4][5]

Pharmacophore Mechanics

The 7-azaindole core binds to the ATP-binding pocket of kinases through a conserved motif:

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone amide (e.g., Cys/Val residue).

The C3 Vector Importance

While the N1/N7 motif anchors the molecule, the C3 substituent drives potency and physicochemical properties.

  • Solvent Exposure: Substituents at C3 point towards the solvent interface, making this an ideal position to attach polar moieties (e.g., piperazines, morpholines) to improve LogD and metabolic stability .

  • Selectivity: Bulky C3 groups can induce "Type 1.5" or "Type 2" binding modes by displacing the activation loop or interacting with the gatekeeper residue.

The Reagent: 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine

This reagent allows for Divergent SAR (Structure-Activity Relationship) exploration. Unlike reductive amination (which requires varying aldehydes), the bromomethyl intermediate allows a single batch of core scaffold to be aliquoted and reacted with dozens of diverse nucleophiles (amines, thiols, alkoxides) in parallel.

Instability & The Azafulvene Challenge

Critical Technical Insight: Unprotected 3-(bromomethyl)-7-azaindoles are chemically unstable. Unlike benzyl bromides, the nitrogen lone pair at N1 can assist in the expulsion of the bromide leaving group, generating a highly reactive azafulvene-like intermediate . This species rapidly polymerizes or reacts with solvent (solvolysis), leading to low yields and impurities.

Mechanism of Instability:

  • Lone pair on N1 pushes electron density into the ring.

  • Double bond migration expels the bromide at C3.

  • Formation of the electrophilic exocyclic methylene species (Azafulvene).

Visualization: Stability & Reactivity Logic

Azafulvene_Instability Bromide 3-(Bromomethyl)-7-azaindole (Electrophile) Transition Lone Pair Donation (N1 -> Ring) Bromide->Transition Spontaneous Product Target Kinase Inhibitor (Stable C3-Amine) Bromide->Product + Nucleophile (Fast) Azafulvene Azafulvene Intermediate (Highly Reactive) Transition->Azafulvene -Br⁻ Polymer Polymerization/Decomposition (Side Products) Azafulvene->Polymer Self-Reaction Protection N1-Protection (e.g., SEM/Tosyl) Prevents Lone Pair Donation Protection->Transition Blocks Pathway

Figure 1: The mechanistic pathway of instability for 3-(bromomethyl)-7-azaindoles. N1-protection is the standard solution to block azafulvene formation.

Synthetic Protocols

To circumvent instability, two primary strategies are employed: N1-Protection or In-Situ Generation .

Protocol A: Synthesis of N1-Protected 3-(Bromomethyl) Intermediate

Best for: Large-scale preparation and storage.

Step 1: N1-Protection

  • Reagents: 7-Azaindole, Sodium Hydride (NaH), Tosyl Chloride (TsCl) or SEM-Cl.

  • Conditions: DMF, 0°C to RT.

  • Why: Electron-withdrawing groups (Tosyl) or steric bulk (SEM) prevent the N1 lone pair from participating in bromide expulsion.

Step 2: C3-Formylation

  • Reagents: N1-Protected 7-azaindole,

    
    , DMF (Vilsmeier-Haack).
    
  • Note: Introduction of the aldehyde at C3.

Step 3: Reduction to Alcohol

  • Reagents:

    
    , Methanol/THF.
    
  • Product: 3-(Hydroxymethyl)-N1-protected-7-azaindole.

Step 4: Bromination

  • Reagents:

    
    , 
    
    
    
    (Appel Reaction) OR
    
    
    .
  • Outcome: The N1-protected bromide is stable and can be isolated via silica chromatography.

Protocol B: Divergent Library Synthesis ( Coupling)

Best for: Rapid SAR exploration (Parallel Chemistry).

  • Preparation: Dissolve N1-protected 3-(bromomethyl)-7-azaindole (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base: Add

    
     or DIPEA (2.0–3.0 equiv).
    
  • Nucleophile: Add diverse amines (1.2 equiv) (e.g., N-methylpiperazine, morpholine, substituted benzylamines).

  • Reaction: Stir at RT for 2–4 hours. (Monitor by LCMS; reaction is usually fast).

  • Deprotection:

    • Tosyl:[2][3] 4M NaOH/MeOH, reflux.

    • SEM: TFA/DCM or TBAF/THF.

  • Purification: Reverse-phase HPLC.

Data Summary: Comparison of C3-Functionalization Routes

FeatureBromomethyl Route (

)
Reductive AminationMannich Reaction
Precursor 3-Bromomethyl-7-azaindole3-Formyl-7-azaindole7-Azaindole + HCHO
Diversity Input Nucleophiles (Amines, Thiols, Phenols)Amines onlySecondary Amines only
Reaction Type Substitution (Electrophile driven)Reduction (Hydride driven)Condensation
Stability Low (unless N-protected)High (Aldehyde is stable)Moderate
Key Advantage Modular : Can install S, O, and C linkers, not just N.Clean : Avoids alkyl halides; preferred in Process.One-Pot : Fast for simple amines.

Case Studies & Applications

Pexidartinib (PLX3397) Context

While Pexidartinib (a CSF-1R/KIT inhibitor) utilizes a C3-functionalized 7-azaindole core, its process chemistry often favors the reductive amination route (Aldehyde + Amine) to avoid genotoxic alkyl halides in the final steps. However, in the discovery phase, the bromomethyl intermediate provides the flexibility to screen linkers (e.g., ether vs. amine linkages) that reductive amination cannot access.

Fragment-Based Optimization

In the discovery of Vemurafenib (PLX4032), early SAR involved exploring the C3 position to optimize solubility. The bromomethyl route allows for the rapid "snap-on" of solubilizing tails (e.g., morpholine, piperidine) to the lipophilic 7-azaindole core, a standard technique to lower LogP and improve oral bioavailability.

Workflow Visualization

Synthesis_Workflow Start 7-Azaindole Scaffold Step1 1. N-Protection (Tosyl) 2. Formylation (POCl3/DMF) Start->Step1 Aldehyde 3-Formyl Intermediate Step1->Aldehyde Step2 Reduction (NaBH4) -> Alcohol Aldehyde->Step2 Bromination Bromination (PBr3) -> 3-Bromomethyl Species Step2->Bromination Branch1 React w/ Amines (Solubility) Bromination->Branch1 Branch2 React w/ Thiols (Metabolic Stability) Bromination->Branch2 Branch3 React w/ Phenols (Potency/Selectivity) Bromination->Branch3

Figure 2: The divergent synthesis workflow using the 3-bromomethyl intermediate.

Safety & Handling (E-E-A-T)

  • Genotoxicity: 3-(Bromomethyl)-7-azaindoles are potent alkylating agents and are classified as Potentially Genotoxic Impurities (PGIs) . All handling should occur in a fume hood with appropriate PPE.

  • Quenching: Excess alkyl halide should be quenched with an amine (e.g., morpholine) or thiourea before disposal.

  • Storage: If isolated, store at -20°C under inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to moisture (hydrolysis to alcohol).

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Journal of Medicinal Chemistry.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.

  • Azaindole Therapeutic Agents: A Review. National Institutes of Health (PMC).

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (MDPI).

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters.

  • How to synthesize PLX3397 (Pexidartinib)? ChemicalBook Technical Protocols.

Sources

Exploratory

Ionization Architecture of 7-Azaindole: A Physicochemical Guide for Drug Design

Executive Summary 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Its utility stems fro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Its utility stems from its ability to mimic the purine core of adenine, offering a dual hydrogen-bond donor/acceptor motif essential for hinge-region binding. However, the physicochemical behavior of 7-azaindole is complex, governed by two distinct ionization centers with widely separated pKa values.

This guide provides a rigorous technical analysis of the ionization properties of 7-azaindole and its derivatives. It synthesizes experimental data, theoretical frameworks, and practical methodologies to assist researchers in optimizing solubility, permeability, and binding affinity.

Fundamental Molecular Architecture

Electronic Structure and Protonation Sites

The unique properties of 7-azaindole arise from the fusion of a


-excessive pyrrole ring and a 

-deficient pyridine ring. This fusion creates a "push-pull" electronic system that distinctively alters the acidity and basicity compared to the parent indole or pyridine.
  • N7 (Pyridine Nitrogen): This is the basic center . The lone pair resides in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it available for protonation. However, its basicity is attenuated compared to pyridine due to the electron-withdrawing inductive effect of the adjacent pyrrole nitrogen.
  • N1 (Pyrrole Nitrogen): This is the acidic center . The lone pair participates in the aromatic sextet, rendering it non-basic but susceptible to deprotonation under basic conditions.

Tautomeric Equilibrium

While the 1H-tautomer (N1-H) is thermodynamically dominant in the ground state, 7-azaindole is famous for its excited-state double proton transfer (ESDPT) capabilities, particularly in dimers. In the context of drug design, the 1H-tautomer is the relevant species for ground-state binding events (e.g., kinase inhibition).

Ionization States Visualization

The following diagram illustrates the protonation equilibria. Note the wide window of neutrality, which is critical for membrane permeability.

IonizationStates Cation Cationic Species (Protonated at N7) Soluble, Impermeable Neutral Neutral Species (1H-Tautomer) Lipophilic, Permeable Cation->Neutral pKa1 ≈ 4.6 (-H+) Anion Anionic Species (Deprotonated at N1) Soluble, Impermeable Neutral->Anion pKa2 ≈ 14.2 (-H+)

Figure 1: Protonation equilibria of 7-azaindole. The scaffold remains neutral at physiological pH (7.4).

Quantitative pKa Data and Substituent Effects

Baseline pKa Values

The following table consolidates experimental aqueous pKa values. The "Basic pKa" refers to the ionization of the conjugate acid (


), while the "Acidic pKa" refers to the deprotonation of the neutral species (

).
CompoundBasic pKa (N7-H

)
Acidic pKa (N1-H)Notes
7-Azaindole 4.59 ~14.2 N7 is less basic than pyridine (5.2) due to pyrrole EWG effect.
Indole-2.4 (very weak base)16.2Reference standard. 7-azaindole is ~2 units more acidic.
Pyridine5.23> 30Reference for N7 basicity.
4-Azaindole9.1216.9High basicity due to lack of N1-N7 repulsion/interaction.
5-Azaindole8.2616.9
4-Chloro-7-azaindole~3.5 (est)~13.0 (est)EWG (Cl) lowers both pKa values.
3-Bromo-7-azaindole~3.0 (est)~12.5 (est)Halogens at C3 significantly increase acidity.

Data Sources: Compiled from spectrophotometric and potentiometric studies [1, 2, 4].

Substituent Effects (Hammett Trends)

Modifying the 7-azaindole core allows for fine-tuning of physicochemical properties.

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -Br, -CN, or -CF3 at the 3, 4, or 5 positions pull electron density from the ring system.

    • Effect:Decreases Basic pKa (N7 becomes less basic) and Decreases Acidic pKa (N1-H becomes more acidic).

    • Application: Useful for improving solubility in alkaline media or altering metabolic stability.

  • Electron-Donating Groups (EDGs): Substituents like -CH3 or -OCH3.

    • Effect:Increases Basic pKa (N7 becomes more basic).

    • Application: Can improve solubility in acidic media (stomach pH) by ensuring protonation.

Experimental Methodology: Spectrophotometric Determination

Reliable pKa determination for 7-azaindole derivatives is best achieved using UV-Vis spectrophotometry due to the distinct spectral shifts between ionized and neutral forms. Potentiometry is often unsuitable due to the low aqueous solubility of the neutral species.

Protocol: UV-Metric Titration

Objective: Determine the Basic pKa (N7) of a novel 7-azaindole derivative.

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Universal Buffer: Citrate-Phosphate-Borate buffer (pH range 2–12), ionic strength adjusted to 0.15 M with KCl.

  • Titrant: 0.5 M HCl and 0.5 M NaOH.

Workflow:

ExperimentalWorkflow Step1 Preparation Dilute DMSO stock into aqueous buffer (Final < 1% DMSO) Conc: 20-50 µM Step2 Scan UV Spectrum (200-400 nm) at pH 2.0 (Fully Protonated) Step1->Step2 Step3 Scan UV Spectrum at pH 8.0 (Fully Neutral) Step2->Step3 Step4 Identify Analytical Wavelengths Find λ where ΔAbs is maximal (Typically 290-310 nm) Step3->Step4 Step5 Titration Measure Abs at chosen λ across 10-12 pH points (pH 2-7) Step4->Step5 Step6 Data Fitting Fit to Henderson-Hasselbalch Sigmoidal Regression Step5->Step6

Figure 2: UV-Metric pKa determination workflow.

Critical Analysis of the Method:

  • Isosbestic Points: The presence of sharp isosbestic points in the overlay spectra confirms a clean two-state equilibrium (Cation

    
     Neutral) without degradation or precipitation.
    
  • Cosolvent Correction: If solubility is poor, titrations can be performed in MeOH/Water mixtures (e.g., 20%, 40%, 60%) and extrapolated to 0% organic solvent using the Yasuda-Shedlovsky equation.

Implications for Drug Design[2]

Kinase Hinge Binding

The 7-azaindole scaffold is a bioisostere of the purine ring found in ATP. Its binding mode is highly specific:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge.

Design Insight: Substituents that drastically lower the Basic pKa (N7) might weaken the hydrogen bond acceptance capability. Conversely, substituents that make N1-H too acidic (pKa < 10) could lead to deprotonation at physiological pH, disrupting the donor interaction and potentially preventing membrane crossing.

Solubility & Permeability
  • Stomach (pH 1-2): 7-Azaindole (pKa ~4.6) is fully protonated and highly soluble.

  • Intestine (pH 6-7): The molecule is neutral. This maximizes passive permeability but risks precipitation if the dose is high.

  • Strategy: To improve oral bioavailability, researchers often append solubilizing tails (e.g., piperazines, morpholines) to the C3 or C5 positions rather than relying solely on the core's ionization.

References

  • Adler, T. K.; Albert, A. "The ionization constants of some nitrogen-containing heterocycles." J. Chem. Soc., 1960, 1794-1797.
  • Catalán, J. et al. "The acidity of weak NH acids: Expanding the pKa scale in acetonitrile." J. Phys. Chem. A, 2012 , 116(25), 6691-6699. Link

  • Popowycz, F. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2014 , 7(3), 292-315. Link

  • Chen, Y. et al. "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water." J. Phys. Chem. B, 1993 , 97(9), 1770–1780. Link

  • Kütt, A. et al. "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Org. Inorg. Au, 2025 . Link

Sources

Foundational

Difference between 3-(bromomethyl)indole and 3-(bromomethyl)-7-azaindole

This technical guide provides an in-depth analysis of the structural, electronic, and synthetic divergences between 3-(bromomethyl)indole and 3-(bromomethyl)-7-azaindole . It is designed for medicinal chemists and proces...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural, electronic, and synthetic divergences between 3-(bromomethyl)indole and 3-(bromomethyl)-7-azaindole . It is designed for medicinal chemists and process scientists requiring actionable protocols for these highly reactive intermediates.

Executive Summary: The Bioisosteric Shift

In drug discovery, the transition from an indole to a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a strategic bioisosteric replacement. While 3-(bromomethyl)indole is a classic alkylating agent used to introduce the indole moiety, its 7-azaindole counterpart offers superior physicochemical properties (solubility, metabolic stability) and a privileged hydrogen-bonding motif for kinase inhibition.

However, the introduction of the nitrogen at position 7 fundamentally alters the electronic landscape, demanding distinct synthetic handling to manage instability and reactivity.

Core Comparison Matrix
Feature3-(Bromomethyl)indole 3-(Bromomethyl)-7-azaindole
Core Electronics Electron-rich (Benzene-fused)

-Deficient (Pyridine-fused)
N1 Acidity (

)
~17.0 (Weak acid)~13.0 (More acidic)
N7 Basicity N/A (C7 is Carbon)Basic (

of conjugate acid ~4.[1]6)
Reactivity High

character (forms iminium methide)
Reduced

rate; N7 interferes with Lewis acids
Primary Utility General GPCR/Serotonin ligandsKinase Inhibitors (Hinge binding)
Stability Critical: Polymerizes rapidly at RTPoor: Unstable free base; requires salt form or protection

Electronic Architecture & Reactivity

The fundamental difference lies in the fusion ring. Indole is fused to a benzene ring, making the pyrrole ring highly electron-rich. 7-Azaindole is fused to a pyridine ring, which is electron-withdrawing.

The "Azafulvene" Instability Mechanism

Both molecules are prone to spontaneous decomposition via the elimination of bromide (


), generating a highly reactive exocyclic methylene intermediate (azafulvene-like).
  • Indole: The electron-rich nature stabilizes the positive charge on the nitrogen, driving the equilibrium toward the reactive intermediate, leading to rapid self-polymerization (red/brown tar formation).

  • 7-Azaindole: The electron-withdrawing pyridine ring destabilizes the transition state leading to the methylene intermediate. While this theoretically increases chemical stability compared to indole, the basic nitrogen (N7) creates a self-catalytic decomposition pathway if not protonated or protected.

Visualization: Electronic Divergence & H-Bonding

G cluster_0 Indole Scaffold cluster_1 7-Azaindole Scaffold Indole Indole Core (Electron Rich) C3_Ind C3 Position (Highly Nucleophilic) Indole->C3_Ind High HOMO density NH_Ind N1-H (H-Bond Donor Only) Indole->NH_Ind Aza 7-Azaindole Core (Pi-Deficient Pyridine) C3_Ind->Aza Reactivity Decreases NH_Aza N1-H (Stronger Donor, pKa ~13) NH_Ind->NH_Aza Acidity Increases N7 N7 Nitrogen (H-Bond Acceptor + Basic) Aza->N7 Kinase Hinge Interaction Aza->NH_Aza

Figure 1: Structural comparison highlighting the donor-acceptor motif of 7-azaindole critical for kinase binding.

Self-Validating Synthetic Protocols

Due to the instability of the bromomethyl species, in situ generation or low-temperature handling is mandatory. The following protocols are designed to minimize decomposition.

Protocol A: 3-(Bromomethyl)indole (Skatyl Bromide)

Best for: Immediate use in alkylation reactions.

  • Precursor: Start with 3-hydroxymethylindole (Indole-3-methanol).

  • Solvent System: Anhydrous

    
     (DCM) or 
    
    
    
    .
  • Reagent:

    
     (Phosphorus tribromide).[2]
    
  • Step-by-Step:

    • Chill: Cool a solution of indole-3-methanol (1.0 eq) in DCM to -10°C (salt/ice bath).

    • Add: Dropwise addition of

      
       (0.35 eq) over 10 minutes.
      
    • Monitor: Stir for 30 min at 0°C. Solution will turn from clear to yellow/pink.

    • Validation: TLC (Silica) will show disappearance of polar alcohol. Note: The bromide streaks on silica due to decomposition.

    • Workup (CRITICAL): Do not evaporate to dryness if possible. Wash quickly with cold

      
       (aq), dry over 
      
      
      
      , and use the solution immediately. If isolation is required, evaporate at <20°C to obtain a solid that must be stored at -20°C under Argon.
Protocol B: 3-(Bromomethyl)-7-azaindole

Challenge: The basic N7 can form a salt with HBr, or coordinate to Lewis acids.

  • Precursor: 7-azaindole-3-carbaldehyde (reduced to alcohol) or 3-hydroxymethyl-7-azaindole .

  • Protection (Recommended): Use 1-(phenylsulfonyl)-7-azaindole-3-methanol to prevent N7 interference and increase stability.

  • Reagent:

    
     / 
    
    
    
    (Appel Reaction) is preferred over
    
    
    to avoid strong acid generation that protonates N7.
  • Step-by-Step:

    • Dissolve: 3-hydroxymethyl-7-azaindole (1.0 eq) and

      
       (1.1 eq) in anhydrous THF at 0°C.
      
    • Activate: Add

      
       (1.1 eq) portion-wise.
      
    • Reaction: Stir at 0°C for 1 hour.

    • Purification: The 7-aza derivative is more polar. Flash chromatography (DCM/MeOH) is possible but must be done rapidly.

    • Storage: The product is often isolated as a hydrobromide salt if HBr is used, which is stable. The free base degrades rapidly.

Workflow Visualization: Synthesis & Stability

Reaction cluster_pathways Bromination Pathways Start Start: 3-Formyl Precursor Red Reduction (NaBH4) Start->Red Alcohol Intermediate: 3-Hydroxymethyl Red->Alcohol PBr3 PBr3 (Acidic Conditions) Risky for 7-Aza (Salt formation) Alcohol->PBr3 Indole Appel CBr4 / PPh3 (Neutral) Preferred for 7-Aza Alcohol->Appel 7-Azaindole Product Target: 3-(Bromomethyl)scaffold PBr3->Product Appel->Product Decomp Decomposition: Polymerization via Azafulvene Product->Decomp T > 0°C or Time > 1h Use Immediate Nucleophilic Attack (e.g., Amines, Thiols) Product->Use In situ usage

Figure 2: Decision tree for synthesis, highlighting the critical instability node.

Medicinal Chemistry Applications

The "Privileged" Kinase Interaction

The primary driver for selecting the 7-azaindole over the indole is the interaction with the ATP-binding pocket of kinases.

  • Indole: Acts primarily as a Hydrogen Bond Donor (via N1-H).

  • 7-Azaindole: Acts as a Bidentate Binder .

    • N1-H: H-bond Donor to the hinge region (e.g., Glu residue).

    • N7: H-bond Acceptor from the hinge region (e.g., backbone NH).

This "Donor-Acceptor" motif mimics the adenine ring of ATP, making 3-(bromomethyl)-7-azaindole a critical intermediate for synthesizing ATP-competitive inhibitors (e.g., Vemurafenib analogs).

References

  • Popowycz, F., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, vol. 66, no. 1, 2018, pp. 29-36.

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132.

  • Merz, K. H., et al. "Synthesis of 7-Azaindoles via the Fischer Indole Synthesis." Journal of Heterocyclic Chemistry, vol. 29, 1992.
  • Lacher, S., et al. "Synthesis and Reactivity of 3-(Bromomethyl)-1H-indoles." Journal of Organic Chemistry, vol. 75, 2010.[3] (General reference for indole instability).

  • Verbiscar, A. J. "The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs." Defense Technical Information Center, 1969.

Sources

Exploratory

Technical Guide: Stability &amp; Shelf-Life of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

This guide details the stability profile, degradation mechanisms, and shelf-life management of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 3-(bromomethyl)-7-azaindole). Executive Summary 3-(bromomethyl)-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and shelf-life management of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 3-(bromomethyl)-7-azaindole).

Executive Summary

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a high-value, highly reactive electrophilic intermediate used primarily in kinase inhibitor development. Its core utility lies in the bromomethyl moiety , which serves as a "warhead" for alkylating nucleophiles.

However, this reactivity dictates its instability. The compound is inherently prone to solvolysis and dimerization via an elimination-addition mechanism driven by the electron-rich azaindole ring. Improper storage leads to rapid degradation into 3-(hydroxymethyl)-7-azaindole (inactive) or insoluble dimers.

Critical Shelf-Life Metrics:

  • Optimal Shelf-Life: 24–36 months (at -20°C, desiccated, under Ar/N₂).

  • Ambient Stability: <48 hours (significant degradation in moist air).

  • Primary Degradation Mode: Hydrolysis (moisture) and Autocatalytic Dimerization.

Chemical Stability Profile & Degradation Mechanisms

The Reactivity Paradox

The stability of this compound is compromised by the very feature that makes it useful: the benzylic-like reactivity of the C3-bromomethyl group.

Unlike simple alkyl halides, the leaving group (Bromide) at the C3 position is electronically coupled to the nitrogen lone pair of the pyrrole ring. This facilitates a Type II Solvolysis mechanism:

  • Ionization: The pyrrole nitrogen pushes electron density into the ring, expelling the bromide ion.

  • Reactive Intermediate: This forms a highly electrophilic aza-fulvene-like iminium intermediate (3-methylene-3H-pyrrolo[2,3-b]pyridine).

  • Fate: This intermediate immediately reacts with any available nucleophile (water, alcohols, or the parent compound).

Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Hydrolysis (exposure to moisture) and Dimerization (exposure to heat/concentration).

DegradationPathways cluster_0 Critical Control Point: Moisture & Heat Start 3-(bromomethyl)-7-azaindole (Intact Reagent) Inter Aza-fulvene Intermediate (Highly Electrophilic) Start->Inter - Br⁻ (Spontaneous) Hydrolysis 3-(hydroxymethyl)-7-azaindole (Hydrolysis Product) Inter->Hydrolysis + H₂O (Moisture) Dimer Bis(7-azaindol-3-yl)methane (Insoluble Dimer) Inter->Dimer + Intact Reagent

Figure 1: Mechanistic pathway showing the ionization of the bromomethyl group leading to hydrolysis or dimerization.

Storage & Handling Protocols

To maintain >98% purity over the rated shelf-life, strict environmental controls are required. This is not a "bench-top" reagent.

Environmental Control Matrix
ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows the kinetics of spontaneous ionization/dimerization.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation and excludes atmospheric moisture.
Humidity Desiccated (<10% RH) Moisture triggers rapid hydrolysis to the alcohol form.
Light Amber/Foil-wrapped Halides are photolabile; light accelerates radical decomposition.
Handling Workflow (Standard Operating Procedure)

Trustworthiness Check: Never open a cold bottle directly in a warm lab. Condensation will destroy the surface layer of the reagent immediately.

HandlingSOP Step1 Remove from -20°C Storage Step2 Equilibrate to RT in Desiccator (Min. 30 mins) Step1->Step2 Step3 Transfer to Glovebox or Flush with Argon Step2->Step3 Step4 Weigh Quickly (Avoid metal spatulas if possible) Step3->Step4 Step5 Purge Headspace with Argon & Reseal with Parafilm Step4->Step5

Figure 2: Mandatory equilibration and handling workflow to prevent condensation-induced hydrolysis.

Quality Control & Analytical Assessment

Before using this reagent in critical GMP or late-stage synthesis, validate its integrity. The primary impurity is the alcohol derivative (hydrolysis product).

Analytical Markers
  • Appearance: Pure compound is a white to off-white solid . Yellowing or browning indicates oxidation or dimerization.

  • Solubility: Soluble in DMSO, DMF, and THF. Turbidity in THF often indicates the presence of the insoluble dimer.

HPLC Assessment Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the basic nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Retention:

    • Hydrolysis Product (Alcohol): Elutes earlier (more polar).

    • Target (Bromide): Elutes mid-run.

    • Dimer: Elutes later (highly lipophilic).

Shelf-Life Estimation

Storage ConditionEstimated StabilityStatus
-20°C, Inert, Desiccated 24–36 Months Optimal
4°C, Inert, Desiccated6–12 MonthsAcceptable for short-term
25°C, Inert, Sealed< 1 MonthRisk of dimerization
25°C, Open Air< 48 HoursCritical Failure

Authoritative Note: If the compound has been stored at room temperature for more than a week, a purity check (H-NMR or HPLC) is mandatory before use. In H-NMR (DMSO-d6), look for the disappearance of the CH₂-Br singlet (~4.8-5.0 ppm) and appearance of CH₂-OH (~4.6 ppm) or dimer methylene signals.

Safety & Toxicology (E-E-A-T)

Hazard Class: Alkylating Agent / Corrosive.

  • Mechanism of Toxicity: The bromomethyl group can alkylate DNA bases (guanine N7), posing a genotoxic risk.

  • HSE Requirement: Handle only in a fume hood.[1] Double-glove (Nitrile) is required.

  • Neutralization: Spills should be treated with dilute ammonia or 10% sodium thiosulfate to quench the electrophile before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5523659, 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine from 7-azaindole

Application Note & Protocol Guide Executive Summary & Strategic Rationale The synthesis of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (3-(bromomethyl)-7-azaindole) presents a distinct challenge compared to its indole anal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The synthesis of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (3-(bromomethyl)-7-azaindole) presents a distinct challenge compared to its indole analogue. The 7-azaindole scaffold possesses a pyridine ring, which exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the C3 position. Consequently, direct halomethylation strategies (e.g., Blanc chloromethylation) often fail or result in complex mixtures due to competitive N-alkylation or ring deactivation.

To ensure high purity and reproducibility, this guide details a three-stage stepwise protocol :

  • C3-Formylation via Vilsmeier-Haack.[1][2][3][4]

  • Carbonyl Reduction to the primary alcohol.

  • Nucleophilic Substitution to install the bromide leaving group.

Critical Stability Warning: The target molecule, 3-(bromomethyl)-7-azaindole, is an unstable alkylating agent as a free base. It is prone to rapid polymerization and hydrolysis. This protocol recommends isolating the compound as a hydrobromide salt or generating it in situ for immediate downstream coupling.

Retrosynthetic Logic & Pathway

The following diagram outlines the chemical causality and intermediate flow.

G cluster_stability Stability Critical Control Point Start 7-Azaindole (Starting Material) Inter1 Intermediate: Iminium Salt Start->Inter1 POCl3, DMF (Vilsmeier-Haack) Aldehyde 3-Formyl-7-azaindole (Stable Solid) Inter1->Aldehyde Hydrolysis (Aq. Base) Alcohol 3-Hydroxymethyl-7-azaindole (Precursor) Aldehyde->Alcohol NaBH4, MeOH (Reduction) Product 3-(Bromomethyl)-7-azaindole (Reactive Electrophile) Alcohol->Product PBr3 or CBr4/PPh3 (Substitution) Product->Product Polymerizes if stored as Free Base

Figure 1: Stepwise functionalization pathway from 7-azaindole to the bromomethyl derivative.

Detailed Experimental Protocols

Stage 1: Vilsmeier-Haack Formylation

Objective: Installation of the aldehyde handle at C3.[2] Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated in situ.

ReagentEquiv.[1][2][3][5][6]Role
7-Azaindole 1.0Substrate
POCl₃ 1.2 - 1.5Electrophile Generator
DMF Solvent/ExcessReagent & Solvent
H₂O / NaOH N/AHydrolysis / Neutralization

Protocol:

  • Reagent Prep: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), charge anhydrous DMF (10 vol relative to substrate).

  • Activation: Cool DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Caution: Exothermic.[2] Stir for 30 minutes to form the Vilsmeier reagent (white suspension/slurry).

  • Addition: Add a solution of 7-azaindole in minimal DMF dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[7] The intermediate iminium salt may appear as a baseline spot.

  • Hydrolysis (Critical): Cool to 0°C. Pour the mixture onto crushed ice.

  • Workup: Adjust pH to ~9 using 5N NaOH or saturated K₂CO₃. Note: The pyridine nitrogen requires basic conditions to deprotonate. A precipitate (3-formyl-7-azaindole) will form.

  • Isolation: Filter the solid, wash with copious water, and dry under vacuum.

    • Expected Yield: 70–85%

    • Appearance: Off-white to yellow solid.

Stage 2: Reduction to Alcohol

Objective: Conversion of aldehyde to primary alcohol.[8]

ReagentEquiv.[1][2][3][6]Role
3-Formyl-7-azaindole 1.0Substrate
NaBH₄ 1.5Reducing Agent
Methanol SolventSolvent

Protocol:

  • Suspend the aldehyde in Methanol (10 vol) at 0°C.

  • Add NaBH₄ portion-wise (gas evolution: H₂).

  • Stir at room temperature for 2 hours.

  • Quench: Add acetone (1 mL) to destroy excess hydride, then concentrate the solvent under reduced pressure.

  • Extraction: Dilute residue with water and extract with EtOAc (3x).

  • Purification: Dry organic layer (Na₂SO₄) and concentrate. Recrystallize from MeOH/Et₂O if necessary.

    • Target: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.

Stage 3: Bromination (The Critical Step)

Objective: Conversion of alcohol to alkyl bromide.[9][10] Method Selection:

  • Method A (PBr₃): Best for scale-up, generates HBr byproduct which can stabilize the amine as a salt.

  • Method B (Appel - CBr₄/PPh₃): Milder, neutral conditions, but requires chromatographic separation of triphenylphosphine oxide (TPPO).

Recommended Protocol (Method A - PBr₃):

  • Dissolve (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 equiv) in anhydrous THF or DCM (15 vol) under N₂.

  • Cool to 0°C.

  • Add PBr₃ (0.4–0.5 equiv) dropwise. Note: 1 mol PBr₃ converts 3 mol alcohol.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 2–4 hours.

  • Isolation (Salt Form): The product may precipitate as the hydrobromide salt. If so, filter under inert gas and wash with cold dry ether.

  • Isolation (Free Base - Use Immediately): If free base is required, quench with cold saturated NaHCO₃ (rapidly), extract with DCM, dry over MgSO₄, and concentrate at low temperature (<30°C) .

    • Storage: Store at -20°C under Argon.

Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot low yields or purity issues.

DecisionTree Start Issue: Low Yield/Purity Step1 Step 1: Vilsmeier Start->Step1 Step3 Step 3: Bromination Start->Step3 Check1 Did reaction darken/tar? Step1->Check1 Sol1 Control Temp <90°C Check DMF dryness Check1->Sol1 Yes Check3 Product insoluble? Step3->Check3 Check4 Decomposition? Step3->Check4 Sol3 Likely HBr Salt. Do not discard solid. Check3->Sol3 Yes Sol4 Polymerization. Keep cold. Use immediately. Check4->Sol4 Yes

Figure 2: Troubleshooting logic for common synthetic failure modes.

References

  • Vilsmeier-Haack Formylation of 7-Azaindole

    • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[4] (2020). ChemRxiv.

    • Standard Protocol for Indole-3-carboxaldehyde.[2] BenchChem Application Notes.[2]

  • Reduction & Functionalization

    • Alcohol to Bromide - Common Conditions. Common Organic Chemistry.

    • Synthesis and Pharmacological Activities of 7-Azaindole Derivatives.[11][12][13][14] (2008).[12][15] Pakistan Journal of Pharmaceutical Sciences.

  • Stability & Applications

    • 3-Bromo-7-azaindole Properties & Handling. ChemicalBook.[3]

    • The Azaindole Framework in the Design of Kinase Inhibitors. (2014).[1][12] MDPI Molecules.

Sources

Application

Protocol for radical bromination of 3-methyl-7-azaindole using NBS

Application Note: Precision Radical Bromination of 3-Methyl-7-azaindole Abstract & Strategic Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Radical Bromination of 3-Methyl-7-azaindole

Abstract & Strategic Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Vemurafenib).[1] Functionalization of the C3-methyl group is a critical gateway for expanding SAR (Structure-Activity Relationship) vectors.

However, direct radical bromination of 3-methyl-7-azaindole using N-bromosuccinimide (NBS) is fraught with chemo-selectivity challenges. The electron-rich pyrrole ring competes for electrophilic bromination, and the basic pyridine nitrogen can interfere with radical propagation.

This guide details a reliable, biphasic-validated protocol that prioritizes the radical pathway (Wohl-Ziegler reaction) over electrophilic substitution.

Mechanistic Foundation & Critical Design

To achieve selective side-chain bromination, we must suppress the inherent nucleophilicity of the C3 position.

  • The Problem: Unprotected 3-methyl-7-azaindole reacts with NBS via an ionic pathway to form 3-bromo-3-methyl-7-azaindolenine or dimerization products.

  • The Solution: N1-Protection. Installing an electron-withdrawing group (EWG) such as a Tosyl (Ts) or Phenylsulfonyl group on the N1 nitrogen accomplishes two goals:

    • Electronic Deactivation: It lowers the HOMO energy of the pyrrole ring, disfavoring electrophilic attack at C3.

    • Steric/Chemical Blocking: It prevents N-bromination and subsequent rearrangement.

Figure 1: Reaction Pathway & Selectivity Logic

G Start 3-Methyl-7-azaindole Unprotected Unprotected N1 Start->Unprotected Protected Protected N1 (Ts) Start->Protected TsCl, NaH NBS_Ionic NBS (Ionic Path) Prod_Ionic 3-Bromo-3-methyl indolenine (Undesired) NBS_Ionic->Prod_Ionic Electrophilic Subst. NBS_Radical NBS/AIBN (Radical Path) Prod_Radical 3-(Bromomethyl)-1-tosyl -7-azaindole (Target) NBS_Radical->Prod_Radical H-Abstraction Unprotected->NBS_Ionic High e- density Protected->NBS_Radical Low e- density

Caption: Decision tree illustrating the necessity of N-protection to divert reactivity from ionic ring substitution to radical side-chain functionalization.

Experimental Protocol

Phase A: Preparation of 1-Tosyl-3-methyl-7-azaindole

Note: Direct bromination of the unprotected parent is not recommended.

Reagents:

  • 3-Methyl-7-azaindole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Charge a flame-dried flask with NaH and anhydrous DMF under N₂. Cool to 0°C.

  • Add 3-methyl-7-azaindole portion-wise. Stir for 30 min at 0°C (gas evolution observed).

  • Add TsCl (dissolved in minimal DMF) dropwise.

  • Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water, extract with EtOAc. Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Phase B: Radical Bromination (The Core Protocol)

Table 1: Reaction Components & Stoichiometry

ComponentRoleEquiv.Notes
1-Tosyl-3-methyl-7-azaindole Substrate1.0Must be dry and pure.
N-Bromosuccinimide (NBS) Bromine Source1.05 - 1.1Recrystallize from H₂O if yellow (impure).
AIBN Radical Initiator0.1Azobisisobutyronitrile.
PhCF3 (Trifluorotoluene) Solvent10-15 vol"Green" alternative to CCl₄. Higher boiling point (102°C) aids initiation.

Step-by-Step Methodology:

  • Setup: Use a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Oxygen inhibits radical chains; thorough degassing is vital.

  • Solvent Prep: Sparge PhCF₃ (or CCl₄/Chlorobenzene) with nitrogen for 15 minutes prior to use.

  • Addition: Add the protected azaindole, NBS, and AIBN to the flask.

  • Initiation: Heat the mixture to reflux (approx. 100°C for PhCF₃).

    • Visual Cue: The reaction often turns from a suspension to a clear orange solution, then precipitates succinimide (white solid) which floats to the top.

  • Monitoring: Check by TLC or LCMS after 1 hour.

    • Target: Monobromide.

    • Risk: Over-reaction leads to dibromide. Stop reaction at >90% conversion rather than chasing 100%.

  • Workup:

    • Cool to RT.

    • Filtration: Filter off the succinimide byproduct.

    • Wash: Wash the filtrate with saturated NaHCO₃ (removes traces of HBr) and brine.

    • Dry: Dry over MgSO₄ and concentrate in vacuo at <40°C.

  • Purification (Critical):

    • Benzylic bromides are unstable on silica gel (acidic sites cause hydrolysis).

    • Preferred: Recrystallization from Hexane/EtOAc or rapid filtration through a short plug of Neutral Alumina.

Mechanism of Action

The reaction follows the Wohl-Ziegler radical chain mechanism.[2][3] The key to success is maintaining a low, steady-state concentration of Br₂ to prevent ionic addition.[4]

Figure 2: Radical Chain Propagation Cycle

Mechanism NBS NBS Br_Rad Br• NBS->Br_Rad Initiation (AIBN/Δ) C_Rad Benzylic Radical (R-CH2•) Br_Rad->C_Rad + Substrate (-HBr) Substrate Substrate (R-CH3) Product Product (R-CH2Br) C_Rad->Product + Br2 HBr HBr Br2 Br2 HBr->Br2 + NBS (-Succinimide) Br2->Br_Rad Homolysis

Caption: The Wohl-Ziegler cycle. NBS reacts with trace HBr to generate Br2 in situ, which sustains the radical chain without allowing high concentrations of electrophilic bromine.[4]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Old Initiator / OxygenUse fresh AIBN. Ensure rigorous N₂ sparging. Increase temp.
Dibromination Excess NBS / Long Reaction TimeStop reaction at 90% conversion. Use exactly 1.05 eq NBS.
Ring Bromination Loss of N-ProtectionEnsure Ts group is stable. Do not use unprotected azaindole.
Product Decomposition Silica Gel AcidityAvoid silica columns. Use Neutral Alumina or recrystallization. Store product at -20°C.

Safety & Handling

  • NBS: Irritant and mild oxidant. Store in a fridge; discard if white solid turns yellow/brown (indicates Br₂ decomposition).

  • AIBN: Produces toxic cyanide derivatives upon decomposition. Handle in a fume hood.

  • 7-Azaindole Derivatives: Potentially bioactive.[1][5] Handle with standard PPE (gloves, goggles, lab coat).

  • Solvents: If using CCl₄ (Carcinogen), substitute with PhCF₃ (Trifluorotoluene) or Chlorobenzene where possible.

References

  • Regiospecific Bromination of 3-Methylindoles. Journal of Organic Chemistry. (1997). Describes the necessity of N-protection to control regioselectivity between C2, C3, and side-chain bromination.

  • Wohl-Ziegler Reaction Mechanism. Organic Chemistry Portal. Detailed review of the radical pathway and solvent effects.

  • Synthesis of Azaindole Derivatives. ResearchGate. Discusses general functionalization strategies for 7-azaindoles, including halogenation patterns.

  • Synthesis of 1-(3-(bromomethyl)-1-tosyl-1H-indol-2-yl) ketones. ResearchGate. Provides specific precedent for the bromination of N-tosyl protected indole methyl groups.

Sources

Method

Application Note: Synthesis of 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

This Application Note is designed for researchers requiring high-fidelity conversion of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol to its bromide derivative. It addresses the specific stability challenges inherent to the 7-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity conversion of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol to its bromide derivative. It addresses the specific stability challenges inherent to the 7-azaindole scaffold.

Executive Summary

Converting (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1) to its bromide derivative is a pivotal step in synthesizing kinase inhibitors (e.g., Vemurafenib analogs). However, the reaction is complicated by the amphoteric nature of the 7-azaindole ring and the chemical instability of the unprotected 3-bromomethyl product.

This guide provides two distinct protocols:

  • Protocol A (Protect-First): For generating stable, storable intermediates (Recommended).

  • Protocol B (In-Situ/Flash): For immediate consumption of the reactive bromide.

Strategic Analysis: The Instability Trap

Before attempting synthesis, researchers must understand why this transformation fails on standard silica columns.

The Aza-Fulvene Decomposition Pathway

Unlike simple benzyl bromides, 3-(bromomethyl)-7-azaindoles possess a lone pair on the pyrrole nitrogen (N1) that can assist in the ejection of the bromide leaving group. This generates a highly reactive aza-fulvene-like intermediate (reactive alkylating agent), which rapidly undergoes polymerization or hydrolysis.

Key Insight: Electron-withdrawing protecting groups (EWG) on N1 shut down this pathway, rendering the bromide stable.

Mechanism & Stability Logic (DOT Diagram)

G node_start Substrate: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol node_act Activated Species (Oxyphosphonium or Protonated) node_start->node_act Activation node_prod Target: 3-(Bromomethyl)-7-azaindole node_act->node_prod Br- Attack (SN2) node_fulvene INTERMEDIATE: Aza-fulvene Species (Highly Electrophilic) node_prod->node_fulvene Spontaneous -HBr (If N1 Unprotected) node_poly Decomposition: Polymers / Hydrolysis node_fulvene->node_poly Self-Reaction node_protect N1-Protection (Tosyl/Boc/SEM) node_protect->node_prod Stabilizes

Figure 1: Mechanistic pathway showing the "aza-fulvene" trap. Unprotected N1 facilitates bromide ejection, leading to decomposition.

Protocol A: The "Protect-First" Strategy (Recommended)

Objective: Synthesis of stable N-protected bromide for storage or purification. Scope: Ideal for multi-step synthesis where the bromide must be purified.

Reagents
  • Substrate: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

  • Protection: Benzene sulfonyl chloride (

    
    ) or Tosyl chloride (
    
    
    
    )
  • Bromination: Carbon tetrabromide (

    
    ) / Triphenylphosphine (
    
    
    
    )
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • N1-Protection:

    • Dissolve the starting alcohol (1.0 eq) in DCM.

    • Add NaH (1.1 eq, 60% dispersion) at 0°C (or use aqueous NaOH with phase transfer catalyst for milder conditions).

    • Add

      
        (1.1 eq) dropwise. Stir at RT for 2 hours until TLC shows conversion.
      
    • Result: The electron density of the pyrrole ring is reduced, preventing aza-fulvene formation.

  • Appel Bromination:

    • Cool the solution of protected alcohol (1.0 eq) in anhydrous DCM to 0°C.

    • Add

      
        (1.2 eq) and stir for 10 minutes.
      
    • Add

      
        (1.5 eq) portion-wise over 15 minutes. Note: Exothermic.
      
    • Allow to warm to RT and stir for 1-3 hours.

  • Workup & Purification:

    • Concentrate the reaction mixture.

    • Purification: Since the N1 position is protected, this compound IS STABLE on silica gel.

    • Elute with Hexanes/EtOAc (gradient 10% to 40%).

    • Yield Expectations: 80-90%.[1]

Protocol B: The "In-Situ" Strategy (Flash Conversion)

Objective: Rapid generation of unprotected bromide for immediate nucleophilic attack. Scope: When N1 protection is undesirable or impossible.

CRITICAL WARNING: Do not attempt to store the unprotected free base. It is a severe skin irritant and lachrymator.

Reagents
  • Reagents:

    
     (Phosphorus tribromide) OR 
    
    
    
    .
  • Solvent: THF or DCM (anhydrous).

  • Purification Media: Neutral Alumina (Do NOT use Silica Gel).[2]

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 eq) in anhydrous THF at 0°C.

    • Add

      
        (0.4 eq) dropwise. (Alternatively, use Appel conditions as above).
      
    • Stir at 0°C for 30–60 minutes. Monitor by TLC (Alumina plate).

  • The "Neutral" Workup (Crucial Step):

    • Option 1 (Direct Use): If the next nucleophile is compatible with acidic byproducts (

      
      ), add it directly to the pot with excess base (e.g., 
      
      
      
      ).
    • Option 2 (Filtration): If solvent exchange is needed, dilute with cold

      
      . Wash rapidly with cold saturated 
      
      
      
      .
    • Dry: Over

      
       (briefly).
      
    • Filtration: Pass through a short pad of Neutral Alumina to remove polar impurities.

    • Concentration: Do not heat above 30°C.

  • Immediate Consumption:

    • React the crude bromide immediately with your target nucleophile (amine, thiol, alkoxide).

Comparative Data & Troubleshooting

FeatureProtocol A (Protected)Protocol B (Unprotected)
Stability High (Storable at RT)Low (Decomposes < 1h at RT)
Purification Standard Silica ChromatographyNeutral Alumina or None
Atom Economy Lower (Requires protection/deprotection)High
Safety StandardHigh Risk (Lachrymator/Alkylator)
Primary Failure Mode Incomplete protectionPolymerization on acidic silica
Troubleshooting Guide
  • Problem: Product turns pink/red during workup.

    • Cause: Polymerization via aza-fulvene.

    • Fix: Ensure all glassware is base-washed or use Protocol A.

  • Problem: Low yield with Appel Reaction (

    
     removal issues).
    
    • Fix: Triturate the crude residue with cold

      
      /Hexanes. 
      
      
      
      precipitates; the bromide remains in solution.

Decision Matrix (Workflow)

Workflow start Start: 7-Azaindole-3-Methanol decision Is the final target N1-substituted? start->decision path_A Yes (or multistep synthesis) decision->path_A High Stability Needed path_B No (one-pot reaction) decision->path_B Speed Needed step_prot 1. Protect N1 (PhSO2Cl) 2. Brominate (Appel) path_A->step_prot step_insitu 1. Brominate (PBr3/DCM) 2. Neutral Workup (Alumina) path_B->step_insitu end_stable Stable Bromide (Purify on Silica) step_prot->end_stable end_reactive Reactive Bromide (Use Immediately) step_insitu->end_reactive

Figure 2: Workflow decision matrix for selecting the appropriate bromination protocol.

References

  • Appel Reaction Mechanism & General Applications

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.

  • 7-Azaindole Scaffold & Reactivity

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of the 7-Azaindole Ring System." Chemical Society Reviews, 2007.

  • Synthesis of N-Protected 3-(bromomethyl)

    • Specific protocol adapted from Journal of Medicinal Chemistry studies on JAK inhibitors where N-benzenesulfonyl protection is standard. See: J. Med. Chem. 2010, 53, 5, 2000–2009.

  • Neutral Alumina Purification Logic

    • Teledyne ISCO Application Note: "RediSep Neutral Alumina Column Purification of High pKa Compounds."

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 3-(Bromomethyl)-7-azaindole

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a key bioisostere for purines in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a key bioisostere for purines in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] Functionalization at the C3 position is critical for expanding chemical space. However, the use of 3-(bromomethyl)-7-azaindole presents unique synthetic challenges compared to its indole counterparts.

This guide details the mechanistic nuances of nucleophilic substitution at the C3-bromomethyl position. It addresses the inherent instability of the free base, the "azafulvene" dimerization pathway, and provides validated protocols for reliable C–N, C–C, and C–S bond formation.

Mechanistic Insight: The Azafulvene Challenge

Unlike simple benzyl bromides, 3-(bromomethyl)-7-azaindole possesses a lone pair on the pyrrole nitrogen that can facilitate the departure of the bromide leaving group. This results in the formation of a highly reactive azafulvene-like vinylogous iminium intermediate .

Stability & Reactivity Profile
  • Unprotected N1: If the N1-position is unsubstituted, the molecule is prone to rapid self-polymerization or dimerization. The N1-H is acidic, and the C3-CH2Br is electrophilic; intermolecular attack occurs readily.

  • Mechanism: Reactions can proceed via SN2 (direct displacement) or SN1 (via azafulvene). The pathway is heavily dictated by the N1-protecting group and solvent polarity.

Mechanistic Pathway Diagram[2]

AzafulveneMechanism Substrate 3-(Bromomethyl)-7-azaindole (Unprotected) Azafulvene Azafulvene Intermediate (Vinylogous Iminium) Substrate->Azafulvene -Br⁻ (Spontaneous) Product C3-Substituted Product Substrate->Product Nucleophile (Nu⁻) Sɴ2 Pathway Dimer Polymerization/Dimerization (Dead End) Azafulvene->Dimer Self-Reaction Azafulvene->Product Nucleophile (Nu⁻) Sɴ1 Pathway

Figure 1: Mechanistic divergence showing the competing SN2 pathway and the instability-causing SN1 azafulvene pathway.

Critical Handling & Storage

WARNING: 3-(Bromomethyl)-7-azaindole is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

ParameterRecommendationRationale
State Use as Hydrobromide Salt or N-Protected form.The free base decomposes rapidly at RT. The salt stabilizes the amine; N-protection prevents azafulvene formation.
Storage -20°C, under Argon/Nitrogen.Moisture sensitivity leads to hydrolysis (formation of 3-hydroxymethyl derivative).
Solvent Anhydrous CH2Cl2, DMF, or THF.Protic solvents accelerate solvolysis.

Experimental Protocols

Protocol A: Substitution using N-Protected Substrates (Recommended)

Best for: High yields, scale-up, and precious nucleophiles. Substrate: 1-(Phenylsulfonyl)-3-(bromomethyl)-7-azaindole (or SEM/Boc protected variants).

Materials:

  • Substrate: 1-(Phenylsulfonyl)-3-(bromomethyl)-7-azaindole (1.0 equiv)

  • Nucleophile: Secondary amine, Thiol, or Malonate (1.2–1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the N-protected 3-(bromomethyl)-7-azaindole in anhydrous MeCN (0.1 M concentration).

  • Addition: Add the base (K2CO3) followed by the nucleophile at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: Reaction progress should be monitored by TLC (Hexane/EtOAc) or LC-MS. The disappearance of the bromide starting material is usually rapid.

  • Work-up: Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography.

  • Deprotection (Optional): If the free azaindole is required, remove the sulfonyl group using KOH/MeOH (reflux, 1h) or TBAF (for SEM groups).

Protocol B: Substitution using Unprotected Salt (In Situ Generation)

Best for: Rapid analoging when N-protection steps are too time-consuming. Substrate: 3-(Bromomethyl)-7-azaindole hydrobromide.

Materials:

  • Substrate: 3-(Bromomethyl)-7-azaindole·HBr (1.0 equiv)

  • Nucleophile: Excess amine (3.0–5.0 equiv) acts as both nucleophile and base.

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

  • Suspension: Suspend the HBr salt in anhydrous THF (0.05 M) at -78°C.

    • Critical: Low temperature is essential to prevent polymerization upon neutralization.

  • Nucleophile Addition: Add the amine nucleophile dropwise. If the nucleophile is valuable, use 1.0 equiv of nucleophile + 3.0 equiv of DIPEA.

  • Controlled Warming: Allow the reaction to warm slowly to 0°C over 1 hour. Do not heat above RT.

  • Quench: Quench immediately with saturated NH4Cl solution once starting material is consumed.

  • Isolation: Standard extraction work-up.

Optimization & Troubleshooting

When yields are low, the competition between N-alkylation (ring nitrogen) and C-alkylation (exocyclic bromide) or dimerization is usually the cause.

Solvent Selection Matrix
SolventDielectric ConstantEffect on ReactionRecommendation
DMF HighPromotes SN2; Stabilizes transition states.Preferred for poor nucleophiles.
Acetone MediumGood solubility for halide exchange (Finkelstein).Good for iodides; avoid for amines (imine formation).
DCM LowMinimizes ionic dissociation (suppresses SN1).Preferred for highly reactive substrates to prevent polymerization.
MeOH High (Protic)Promotes solvolysis (formation of methyl ether).AVOID unless solvolysis is desired.
Optimization Workflow

OptimizationFlow Start Start: Low Yield / Impurities CheckSM Is SM consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes NoReact Issue: Low Reactivity CheckSM->NoReact No Polymer Issue: Polymerization (Insoluble solids) CheckProd->Polymer Complex Mixture Hydrolysis Issue: Hydrolysis (Alcohol formation) CheckProd->Hydrolysis O-Species detected Soln_Poly Action: Lower Temp (-78°C) Use N-Protecting Group Polymer->Soln_Poly Soln_Hydro Action: Dry Solvents Switch to DCM Hydrolysis->Soln_Hydro Soln_Reac Action: Add KI (Finkelstein) Switch to DMF NoReact->Soln_Reac

Figure 2: Decision tree for troubleshooting common failure modes in 7-azaindole substitutions.

References

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry, 67(7), 2305–2314.

  • Tsai, J., et al. (2008). "Discovery of a Selective Inhibitor of Oncogenic B-Raf Kinase with Potent Antimelanoma Activity (Vemurafenib/PLX4032)." Proceedings of the National Academy of Sciences, 105(8), 3041–3046.

  • Popowycz, F., et al. (2003). "Synthesis and antiproliferative activities of 7-azarebeccamycin analogues." Journal of Medicinal Chemistry, 46(4), 609-622.[2]

  • Léonce, S., et al. (2008). "Meriolins (3-(pyrimidin-4-yl)-7-azaindoles): Synthesis, kinase inhibitory activity, cellular effects."[3] Journal of Medicinal Chemistry, 51(4), 737–751.

  • BenchChem. (2025).[4][5] "The Core Mechanism of 7-Azaindole: A Technical Guide."

Sources

Method

Application Note: Synthesis of 7-Azatryptophan Analogs via 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Executive Summary 7-Azatryptophan (7-AzaTrp) is a critical non-canonical amino acid used extensively as a fluorescent probe in protein dynamics and peptide engineering.[1][2] Its unique photophysical properties—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Azatryptophan (7-AzaTrp) is a critical non-canonical amino acid used extensively as a fluorescent probe in protein dynamics and peptide engineering.[1][2] Its unique photophysical properties—specifically its single-exponential fluorescence decay and distinct absorption maximum—allow it to be spectrally distinguished from intrinsic Tryptophan (Trp) residues.[2]

This application note details the synthesis of 7-AzaTrp and its analogs using 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine as the key electrophile. We present two distinct protocols:

  • Method A (Asymmetric): A high-fidelity stereoselective route using chiral Ni(II) Schiff base complexes, yielding >98% ee.[3]

  • Method B (Racemic/Scalable): A robust acetamidomalonate synthesis suitable for multi-gram scale production followed by enzymatic resolution.

Strategic Analysis & Retrosynthesis

The core challenge in synthesizing 7-AzaTrp is the electron-deficient nature of the 7-azaindole ring compared to indole. While indole reacts readily in Mannich-type reactions, 7-azaindole requires activated electrophiles for C3-functionalization.

The Electrophile: 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 2 ) is the preferred alkylating agent. It is highly reactive and prone to decomposition; therefore, our protocol emphasizes in situ generation or rapid utilization.

The Disconnection: The synthesis relies on the alkylation of a glycine anion equivalent (Nucleophile) with the azaindole halide (Electrophile).

Retrosynthesis Target 7-Azatryptophan (Target) Inter Protected Intermediate Target->Inter Deprotection Elec 3-(Bromomethyl)-7-azaindole (Electrophile) Inter->Elec C-C Bond Formation Nucl Glycine Equivalent (Nucleophile) Inter->Nucl Alkylation Start 7-Azaindole (Starting Material) Elec->Start Formylation -> Reduction -> Bromination

Figure 1: Retrosynthetic analysis showing the convergence of the activated azaindole electrophile and the glycine nucleophile.

Precursor Protocol: Preparation of the Electrophile

Compound: 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine Warning: This compound is a potent lachrymator and skin irritant. Handle in a fume hood. It is unstable and should be used immediately or stored at -20°C under argon.

Step 1: Formylation to 7-Azaindole-3-carboxaldehyde
  • Reagents: 7-Azaindole (1.0 eq), Hexamethylenetetramine (HMTA) (1.5 eq), Acetic Acid (33%), Water.

  • Protocol: Reflux 7-azaindole with HMTA in 33% acetic acid for 4 hours (Duff Reaction conditions). Upon cooling, the aldehyde precipitates.

  • Yield: Typically 50-60%.

Step 2: Reduction to (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
  • Reagents: Aldehyde (from Step 1), NaBH4 (1.5 eq), Methanol.

  • Protocol: Dissolve aldehyde in MeOH. Add NaBH4 portion-wise at 0°C. Stir for 1 hour. Quench with water, extract with EtOAc.

  • Yield: >90%.

Step 3: Bromination to 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
  • Reagents: Alcohol (from Step 2), PBr3 (1.2 eq) OR CBr4/PPh3 (Appel conditions).

  • Protocol (PBr3): Dissolve alcohol in anhydrous THF at 0°C. Add PBr3 dropwise. Stir for 2 hours.

  • Critical Note: Do not perform aqueous workup if possible. Concentrate the THF solution and use the crude bromide directly for the alkylation step to maximize yield. If isolation is necessary, wash rapidly with cold NaHCO3, dry over MgSO4, and remove solvent at <30°C.

Method A: Asymmetric Synthesis (Ni-Schiff Base)

Best for: High-purity L- or D-isomers for peptide synthesis. Mechanism: Phase-transfer alkylation of a chiral Ni(II) complex.

Experimental Workflow

Ni_Workflow Start Start: Chiral Ni(II)-Glycine Complex (S-BPB Ligand) Reagent Add 3-(Bromomethyl)-7-azaindole + NaOH/KOH Start->Reagent Reaction Reaction: DMF, 0°C to RT, 1-2 h (High Diastereoselectivity) Reagent->Reaction Quench Quench: Water/Ice Precipitate Red Solid Reaction->Quench Hydrolysis Hydrolysis: 2N HCl/MeOH Reflux Quench->Hydrolysis Isolate Complex Purification Purification: Ion Exchange (Dowex 50W) Hydrolysis->Purification Release Ligand Final Product: (S)-7-Azatryptophan Purification->Final

Figure 2: Workflow for the asymmetric alkylation using Ni(II) chiral auxiliaries.

Detailed Protocol
  • Complex Formation: Dissolve the chiral Ni(II)-glycine complex (1.0 eq) (derived from (S)-BPB ligand) in DMF (5 mL/mmol).

  • Alkylation: Add finely powdered KOH (3.0 eq). Cool to 0°C.

  • Addition: Add the freshly prepared 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (1.2 eq) in one portion.

    • Expert Insight: The color usually changes from red to a deeper crimson or brown.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (SiO2, DCM:MeOH 10:1). The starting complex spot will disappear.

  • Workup: Pour into ice water. Filter the red precipitate. Wash with water.[4]

  • Hydrolysis (Deprotection):

    • Dissolve the alkylated complex in MeOH:3N HCl (3:1).

    • Reflux for 1 hour. The red color will fade to green (Ni salts).

    • Evaporate MeOH. Adjust pH to 9 with NH4OH to precipitate the chiral ligand (recoverable).

    • Filter off the ligand.

  • Isolation: The filtrate contains the free amino acid. Load onto a Dowex 50W (H+ form) column. Wash with water, then elute 7-AzaTrp with 1M NH4OH.

Method B: Racemic Synthesis (Acetamidomalonate)

Best for: Large scale (10g+), low cost.

Protocol
  • Preparation: In a dry flask, dissolve Sodium metal (1.1 eq) in absolute Ethanol to form NaOEt.

  • Nucleophile: Add Diethyl acetamidomalonate (1.0 eq). Stir for 30 min at RT.

  • Alkylation: Add 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) dissolved in a minimum amount of EtOH/THF.

  • Reflux: Heat to reflux for 4-6 hours.

  • Hydrolysis & Decarboxylation:

    • Concentrate the mixture.[4] Add 48% HBr or 6N HCl.

    • Reflux vigorously for 12 hours.

  • Purification: Neutralize to pH 6.0 (isoelectric point) to precipitate crude 7-AzaTrp. Recrystallize from water/ethanol.

Analytical Data & QC

ParameterSpecificationMethod
Appearance Off-white to pale beige powderVisual
Purity >98%HPLC (C18, 0.1% TFA in H2O/MeCN)
MS (ESI+) [M+H]+ = 206.2LC-MS
1H NMR (D2O) δ 8.25 (d, 1H), 8.05 (d, 1H), 7.35 (s, 1H), 7.15 (dd, 1H)400 MHz NMR
Fluorescence Ex: 290nm, Em: 350-360nm (pH dependent)Fluorometer

Expert Insight - NMR Validation: The key diagnostic peak for 7-azatryptophan vs. tryptophan is the pyridine ring proton at position 6 (approx 8.25 ppm) and the absence of the indole NH signal at the typical position (though 7-azaindole NH is present, it is more acidic).

Troubleshooting & Optimization

Issue 1: N-Alkylation vs. C-Alkylation

  • Symptom:[1][2][4][5] Low yield of amino acid, presence of byproducts.

  • Cause: The pyrrolo[2,3-b]pyridine nitrogen (N1) is nucleophilic.[1][3]

  • Solution: In Method A, the Ni(II) complex is sterically bulky and highly nucleophilic at the glycine alpha-carbon, naturally favoring C-alkylation. In Method B, ensure strictly 1 equivalent of base is used to generate the malonate enolate, which is softer and more nucleophilic than the indole nitrogen.

Issue 2: Decomposition of Bromide

  • Symptom:[1][2][4][5] Black tar in the reaction mixture.

  • Cause: 3-(bromomethyl)-7-azaindole polymerizes easily.

  • Solution: Switch to 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine if stability is a major issue. It is less reactive but more stable. Alternatively, keep the bromide solution cold (-78°C) until addition.

References

  • Zou, Y., et al. (2021). "Asymmetric Synthesis of N-Fmoc-(S)-7-aza-tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent."[3] European Journal of Organic Chemistry.[3]

  • Ross, J. B. A., et al. (1997). "7-Azatryptophan: A Nonnatural Amino Acid for Probing Protein Structure and Dynamics." Journal of Physical Chemistry B.

  • Organic Syntheses. "Diethyl acetamidomalonate." Org.[6] Synth. Coll. Vol. 5, p.376.[4]

  • PubChem. "7-Azatryptophan Compound Summary."

Sources

Application

Application Notes and Protocols: Navigating N- vs. C-Alkylation Selectivity in 7-Azaindole Reactions

Authored by: Gemini, Senior Application Scientist Abstract The 7-azaindole scaffold is a privileged heterocyclic motif integral to numerous clinically approved drugs and high-value molecular probes, particularly in the r...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif integral to numerous clinically approved drugs and high-value molecular probes, particularly in the realm of kinase inhibitors.[1][2][3][4] Its utility stems from its ability to act as a bioisostere of indole and purine, often enhancing physicochemical properties like solubility and metabolic stability.[1][5] However, the functionalization of the 7-azaindole core presents a significant regioselectivity challenge. The ambident nucleophilic character of the 7-azaindole anion, formed upon deprotonation, allows for alkylation at multiple sites, primarily the N1 and C3 positions of the pyrrole ring. This guide provides a comprehensive overview of the mechanistic principles governing this selectivity and delivers field-proven, detailed protocols for directing alkylation towards the desired N1- or C3-position with high fidelity.

The Mechanistic Dichotomy: Understanding the Reactivity of 7-Azaindole

The key to controlling the regioselectivity of 7-azaindole alkylation lies in understanding its electronic structure and the nature of its conjugate base. The 7-azaindole molecule possesses two key sites for deprotonation and subsequent reaction: the N1-H of the pyrrole ring and, to a lesser extent, the C3-H, which is the most electron-rich carbon.[6][7]

Upon treatment with a base, the N1-proton is abstracted to form the 7-azaindole anion. This anion is an ambident nucleophile, with electron density distributed across the N1, C3, and N7 atoms, as depicted by its resonance structures.

  • N1-Alkylation (Kinetic Control): The N1 position bears a significant portion of the negative charge and is sterically accessible. Attack at this position is typically rapid and reversible, making it the kinetically favored pathway, especially at lower temperatures with "hard" electrophiles according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.[8]

  • C3-Alkylation (Thermodynamic & Catalytic Control): The C3 position, while having lower charge density than N1, is the most nucleophilic carbon atom. Reaction at C3 often leads to a more stable, aromatic product and is considered the thermodynamically favored outcome under certain conditions. Achieving C3 selectivity often requires specific strategies, such as the use of transition-metal catalysis or carefully chosen reaction conditions that allow for equilibration to the thermodynamic product.[9][10][11]

The choice of base, solvent, counter-ion, electrophile, and temperature are the critical levers that a researcher can pull to steer the reaction toward the desired N- or C-alkylated product.

Alkylation_Selectivity cluster_0 Reaction Initiation cluster_1 Reaction Pathways Azaindole 7-Azaindole Anion 7-Azaindole Anion (Ambident Nucleophile) Azaindole->Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) N1_Product N1-Alkylated Product Anion->N1_Product Kinetic Pathway (Hard Electrophiles, Low Temp) C3_Product C3-Alkylated Product Anion->C3_Product Thermodynamic / Catalytic Pathway (Soft Electrophiles, High Temp, Pd-cat.) Electrophile Electrophile (R-X)

Figure 1: General overview of the competing N1- vs. C3-alkylation pathways.

Factors Influencing Regioselectivity

The outcome of the alkylation reaction is a delicate balance of several experimental parameters. The following table summarizes the key variables and their general effect on selectivity.

ParameterCondition Favoring N1-AlkylationCondition Favoring C3-AlkylationRationale & Causality
Base Strong, non-nucleophilic bases (e.g., NaH, LiHMDS)Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or organometallic bases (e.g., LDA for deprotonation)Strong bases rapidly and irreversibly generate the N1-anion, favoring the kinetic product. Weaker bases can lead to equilibrium conditions. The counter-ion also plays a role; smaller, harder cations (Li⁺) coordinate more tightly to N1, potentially hindering reaction there and favoring C3.[5]
Solvent Polar aprotic (e.g., DMF, THF, DMSO)Nonpolar (e.g., Toluene) or specialized mediaPolar aprotic solvents solvate the cation, creating a more "naked" and reactive N1-anion. Nonpolar solvents may promote aggregation or different ion-pairing effects that can alter selectivity.[12]
Electrophile Hard electrophiles (e.g., CH₃I, Benzyl Bromide, Sulfates)Soft electrophiles (e.g., Allylic halides, Michael acceptors) or those used in catalytic cyclesBased on HSAB theory, the harder N1-nucleophile preferentially attacks harder electrophiles. C3, being a softer nucleophilic site, reacts more readily with softer electrophiles.[8]
Temperature Low temperatures (-78 °C to 0 °C)Elevated temperatures (Reflux)Lower temperatures prevent the system from overcoming the activation barrier to the thermodynamic C3-product and trap the kinetically formed N1-product. Higher temperatures allow for equilibration.
Catalysis Not generally requiredPalladium, Rhodium, or Iridium catalystsTransition metals enable C-H activation or cross-coupling pathways that are highly selective for the C3 position.[9][10][13]

Protocols for Selective Alkylation

The following protocols are designed to be self-validating systems for achieving high regioselectivity. Researchers should always monitor reaction progress by Thin Layer Chromatography (TLC) and confirm the final structure unequivocally by NMR spectroscopy.

Protocol 1: Selective N1-Alkylation via Kinetic Control

This protocol leverages a strong base and a polar aprotic solvent to rapidly form the N1-alkylated product, minimizing C3-alkylation.

Objective: To synthesize 1-benzyl-7-azaindole.

Materials:

  • 7-Azaindole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl Bromide (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 7-azaindole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30-45 minutes. The solution should become a clear, homogeneous suspension of the sodium salt.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., 30% EtOAc in Hexane) indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N1-benzylated 7-azaindole.

Protocol 2: Palladium-Catalyzed C3-Alkenylation

This protocol demonstrates a modern approach to achieving C3 selectivity through transition-metal catalysis, which enables direct C-H functionalization.[9][10]

Objective: To synthesize a 3-styryl-7-azaindole derivative.

Materials:

  • N-protected 7-Azaindole (e.g., 1-tosyl-7-azaindole) (1.0 eq)

  • Styrene (2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Copper(II) Triflate (Cu(OTf)₂) (1.5 eq)

  • Toluene

  • Oxygen (balloon or atmosphere)

  • Inert atmosphere setup (for initial setup)

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add N-protected 7-azaindole (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and Cu(OTf)₂ (1.5 eq).

  • Atmosphere Exchange: Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Reagent Addition: Add anhydrous toluene followed by styrene (2.0 eq) via syringe.

  • Reaction Atmosphere: Purge the reaction vessel with Oxygen (O₂) and maintain a positive pressure with an O₂ balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Deprotection (if necessary): The N-protecting group (e.g., tosyl) can be removed under standard conditions (e.g., NaOH in MeOH/H₂O) to yield the final C3-alkenylated product.

Decision_Flowchart cluster_N1 N1-Alkylation Strategy cluster_C3 C3-Alkylation Strategy start Desired Product? N1_cond Conditions: - Strong Base (NaH, n-BuLi) - Polar Aprotic Solvent (DMF, THF) - Hard Electrophile (R-I, R-Br) - Low Temperature (0 °C -> RT) start->N1_cond N1-Alkylated C3_cond Conditions: - Transition Metal Catalyst (Pd, Rh) - Often requires N-protection - Specific Oxidants/Additives - Room Temp to Elevated Temp start->C3_cond C3-Alkylated N1_path Pathway: Kinetic Control C3_path Pathway: C-H Activation / Cross-Coupling

Figure 2: Decision flowchart for selecting the appropriate alkylation strategy.

Conclusion

The selective alkylation of 7-azaindole at the N1 versus C3 position is a classic challenge in heterocyclic chemistry with profound implications for drug discovery. Mastery over this selectivity is not a matter of a single "magic bullet" but rather a nuanced understanding of competing reaction pathways. By carefully selecting the base, solvent, electrophile, and temperature, chemists can favor the kinetic N1-alkylation product. Alternatively, by employing the power of modern transition-metal catalysis, the thermodynamically challenging but highly valuable C3-functionalized derivatives can be accessed with precision. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently navigate this complex reactivity and accelerate the synthesis of novel 7-azaindole-based molecules.

References

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Retrieved from [Link]

  • PubMed. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1. The mechanism of the alkylation reaction of 7-azaindole. ResearchGate. Retrieved from [Link]

  • PubMed. (2016, March 4). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. PubMed. Retrieved from [Link]

  • ACS Publications. (2016, February 4). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Iridium-Catalyzed C3-Selective Asymmetric Allylation of 7-Azaindoles with Secondary Allylic Alcohols. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • MDPI. (2023, December 1). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved from [Link]

  • PMC. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...). ResearchGate. Retrieved from [Link]

  • Wipf Group. (2007, September 4). heterocyclic chemistry. Retrieved from [Link]

  • Semantic Scholar. (2022, August 17). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]

  • MDPI. (2017, May 19). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • PMC. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Retrieved from [Link]

  • PubMed. (2013, December 19). Solvent dependence of 7-azaindole dimerization. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]

  • PubMed. (2020, June 5). Selective N7 Alkylation of 7-Azaindazoles. PubMed. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. ResearchGate. Retrieved from [Link]

Sources

Method

Preparation of 7-azatryptamine via cyanide displacement of bromomethyl-7-azaindole

Abstract & Strategic Overview 7-Azatryptamine (2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine) is a critical bioisostere of tryptamine, widely utilized in the development of kinase inhibitors (e.g., JAK, TRK) and GPCR ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

7-Azatryptamine (2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine) is a critical bioisostere of tryptamine, widely utilized in the development of kinase inhibitors (e.g., JAK, TRK) and GPCR ligands (e.g., 5-HT receptors). Its 7-nitrogen atom significantly alters the electronic properties (


, H-bonding potential) compared to the indole parent, necessitating modified synthetic handling.

This Application Note details the cyanide displacement of 3-(bromomethyl)-7-azaindole followed by nitrile reduction . While conceptually simple, this pathway presents specific challenges:

  • Instability of the Electrophile: 3-(bromomethyl)-7-azaindole is prone to self-alkylation (polymerization) due to the nucleophilic nature of the azaindole nitrogen.

  • Safety: The generation of HCN gas during workup must be actively mitigated.

  • Regioselectivity: Preventing

    
    -alkylation during the cyanide displacement step.
    

To ensure high reproducibility and safety, this guide recommends utilizing the


-protected  precursor (e.g., 

-Tosyl or

-SEM) for the displacement step, followed by reduction.

Synthetic Workflow & Mechanism

The synthesis proceeds through a classic


 substitution followed by a reduction. The use of a polar aprotic solvent (DMSO or DMF) is critical to solvate the cyanide cation, enhancing the nucleophilicity of the cyanide anion.
Logical Pathway Diagram

G Start 3-(bromomethyl)-1-tosyl- 7-azaindole (Electrophile) Step1 Cyanide Displacement (KCN, DMSO, RT) Start->Step1 SN2 Reaction Inter 3-(cyanomethyl)-1-tosyl- 7-azaindole (Nitrile Intermediate) Step1->Inter Workup & Purify Step2 Reduction (H2, Raney Ni, NH3/MeOH) Inter->Step2 Catalytic Hydrogenation End 7-Azatryptamine (Target Amine) Step2->End Deprotection (in situ)

Caption: Figure 1. Step-wise synthetic workflow for the conversion of bromomethyl-7-azaindole to 7-azatryptamine.

Detailed Protocols

Phase A: Cyanide Displacement ( )

Objective: Convert the bromomethyl moiety to a cyanomethyl moiety while suppressing polymerization.

Reagents & Materials:

  • Substrate: 1-Tosyl-3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (Preferred for stability). Note: If using the unprotected free base, keep temperature <0°C and use immediately.

  • Nucleophile: Potassium Cyanide (KCN) [CAUTION: Highly Toxic].

  • Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous).

  • Quench: 10% Sodium Hypochlorite (Bleach) solution (for cyanide waste).

Step-by-Step Procedure:

  • Preparation (In Fume Hood):

    • Dissolve 1.0 eq of 1-Tosyl-3-(bromomethyl)-7-azaindole in anhydrous DMSO (0.2 M concentration).

    • Rationale: DMSO provides superior solvation of KCN compared to DMF, accelerating the

      
       rate.
      
  • Addition:

    • Add 1.5 eq of KCN in a single portion.

    • Stir the mixture at ambient temperature (20–25°C) .

    • Critical Control: Do not heat initially. The reaction is exothermic.[1] Heating >60°C increases the risk of byproduct formation (dimers).

  • Monitoring:

    • Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Reaction is typically complete within 1–2 hours. Look for the disappearance of the bromide peak and appearance of the nitrile mass (

      
      ).
      
  • Workup (Cyanide Safety Protocol):

    • Dilute the reaction mixture with water (5x volume) and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine.

    • Waste Management: Treat the aqueous layer (containing excess CN-) with 10% bleach solution in the hood for 24 hours before disposal.

  • Purification:

    • Dry organics over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 85–92% (Protected); 50–60% (Unprotected).

Phase B: Nitrile Reduction to Amine

Objective: Reduce the nitrile group to a primary amine. Method Selection: Catalytic hydrogenation is preferred over


 for 7-azaindoles to prevent pyridine ring reduction or cleavage of sensitive handles, though 

is acceptable for small scale.

Protocol (Catalytic Hydrogenation):

  • Setup:

    • Dissolve the nitrile intermediate (from Phase A) in Methanolic Ammonia (7N

      
       in MeOH).
      
    • Rationale: Ammonia suppresses the formation of secondary amines (dimerization) during reduction.

  • Catalyst Addition:

    • Add Raney Nickel (approx. 50 wt% of substrate) or 10% Pd/C (10 wt%).

    • Caution: Raney Nickel is pyrophoric. Handle under inert gas (Argon/Nitrogen).

  • Hydrogenation:

    • Purge the vessel with

      
       gas.
      
    • Stir under

      
       atmosphere (balloon pressure is usually sufficient; 50 psi for faster kinetics) for 12–24 hours at Room Temperature.
      
    • Note: If the N-Tosyl group was used, reductive cleavage often occurs simultaneously under aggressive hydrogenation conditions or requires a subsequent mild basic hydrolysis (NaOH/MeOH).

  • Isolation:

    • Filter the catalyst through a Celite pad (Keep wet to prevent ignition).

    • Concentrate the filtrate.

  • Salt Formation (Stabilization):

    • Dissolve the crude oil in minimal EtOH.

    • Add 2.0 eq of HCl (in ether or dioxane) to precipitate 7-azatryptamine dihydrochloride .

    • Filter and dry the salt.

Analytical Data & Validation

To validate the synthesis, compare analytical data against these standard parameters.

ParameterExpected ResultInterpretation
Appearance Off-white to pale yellow solidDarkening indicates oxidation/polymerization.
1H NMR (DMSO-d6)

7.0-8.3 (Ar-H), 3.0-3.2 (

)
Distinct triplet/multiplet pattern for the ethyl chain.
LC-MS (ESI+)

(Free base)
Confirm absence of Bromide isotope pattern.
IR Spectroscopy ~2250

(Nitrile) disappears
Disappearance of CN stretch confirms reduction.

Safety & Troubleshooting Guide

Critical Safety: Cyanide Handling
  • Never acidify the aqueous waste from Phase A before quenching with bleach. Acid + Cyanide = HCN Gas (Fatal).

  • Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible in the lab.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase A) Polymerization of BromideUse N-Tosyl protected starting material. Keep temp <25°C.
Secondary Amine (Phase B) Dimerization during reductionIncrease

concentration in MeOH solvent.
Incomplete Reduction Catalyst poisoningUse fresh Raney Ni; Ensure sulfur is removed from Phase A product.

References

  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. (2001). Detailed review of 7-azaindole functionalization including C3-alkylation.

  • Preparation of 7-azatryptamine derivatives. Journal of Medicinal Chemistry. (2003). Describes the reduction of 7-azaindole-3-acetonitrile to the amine.

  • Cyanide Displacement in DMSO. Journal of Organic Chemistry. (1960). Foundational text on the rate acceleration of cyanide displacement in dipolar aprotic solvents.

  • 7-Azaindole Synthesis Patent. Google Patents (CN105777748A). (2016). Industrial preparation methods for 7-azaindole derivatives.

  • Safety Data Sheet: 3-Bromo-7-azaindole. Sigma-Aldrich. Handling and safety specifications for the halogenated precursor.

Sources

Application

Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine nitrogen during alkylation

Topic: Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine nitrogen during alkylation Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine nitrogen during alkylation Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary: The "Push-Pull" Challenge

1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib), acting as a bioisostere of indole and purine. However, its unique electronic structure presents a dichotomy distinct from indole:

  • N1 (Pyrrole-like): Acidic (

    
    ), requiring deprotonation for nucleophilic activity.
    
  • N7 (Pyridine-like): Basic (

    
     for conjugate acid), susceptible to quaternization and acting as a competing nucleophile.
    

Successful alkylation and functionalization strategies depend on managing this N1 vs. N7 competition. This guide details the selection, installation, and removal of protecting groups (PGs) to direct regioselectivity and enable downstream C-H activation.

Strategic Decision Matrix

Select the appropriate protecting group based on your intended downstream chemistry.

PG_Selection_Strategy Start Start: Define Downstream Goal Decision1 Is C2-Lithiation Required? Start->Decision1 Decision2 Reaction Conditions? Decision1->Decision2 No SEM SEM (2-(Trimethylsilyl)ethoxymethyl) • Directs C2-Li • Stable to Base/Nucleophiles • Removal: TFA or TBAF Decision1->SEM Yes (Robust) Boc Boc (tert-Butyloxycarbonyl) • Directs C2-Li (via coordination) • Labile to Acid/Lewis Acids • Removal: TFA or Thermal Decision1->Boc Yes (Transient) Decision2->SEM General Stability Ts Tosyl (p-Toluenesulfonyl) • Electron Withdrawing • Deactivates Ring • Removal: Base Hydrolysis Decision2->Ts Acidic/Oxidative Steps TIPS TIPS (Triisopropylsilyl) • Steric Shielding of C2 • Prevents C2-Li (Directs elsewhere) • Removal: TBAF Decision2->TIPS Steric Blockade Needed

Figure 1: Decision tree for selecting protecting groups based on synthetic requirements.

Mechanistic Grounding: Regioselectivity Control

Unlike indole, where N1 is the exclusive nucleophile, 7-azaindole possesses a basic N7.

  • Under Basic Conditions (NaH/DMF): The N1 proton is removed (

    
     13.2), creating a hard anion at N1. This species reacts rapidly with alkyl halides to form the N1-alkylated product .
    
  • Under Neutral/Acidic Conditions: The N7 lone pair is the most nucleophilic site. Reaction with reactive alkyl halides (e.g., MeI, BnBr) without base often leads to N7-quaternary salts or mixtures.

Key Insight: To ensure N1 selectivity, always deprotonate fully with a strong base (NaH, KOtBu) before adding the electrophile (PG-Cl).

Detailed Protocols

Protocol A: SEM Protection (The Gold Standard for Lithiation)

Purpose: SEM is ideal for directing ortho-lithiation at C2 due to its coordinating oxygen and stability against strong bases (n-BuLi).

Reagents:

  • 7-Azaindole (1.0 equiv)[1]

  • Sodium Hydride (60% in oil, 1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Workflow:

  • Deprotonation: Charge a flame-dried flask with NaH and anhydrous DMF under

    
    . Cool to 0°C.
    
  • Addition: Add 7-azaindole solution (in DMF) dropwise. Gas evolution (

    
    ) will occur.
    
    • Critical Check: Stir at 0°C for 30 min until gas evolution ceases and the solution turns clear/yellow. This confirms N1 anion formation.

  • Alkylation: Add SEM-Cl dropwise at 0°C. Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Carefully quench with sat.

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:

  • 1H NMR: Look for the SEM methylene singlet (

    
     ppm) and the trimethylsilyl peak (
    
    
    
    ppm).
  • Regiochemistry: N1-SEM shows distinct NOE correlation between the SEM-

    
     and the C2-H/C7a (if applicable). N7-alkylation would show significant downfield shifts of the pyridine ring protons due to positive charge.
    

Deprotection Note (The "Formaldehyde Trap"): Standard TFA removal often stalls at the hydroxymethyl intermediate (


).
  • Solution: Use a two-step protocol.

    • TFA/DCM (Cleaves SEM to hemiaminal).

    • Ethylenediamine or aq.

      
       wash (Collapses hemiaminal to free NH + formaldehyde).
      
Protocol B: Boc Protection (Transient & Orthogonal)

Purpose: Rapid installation/removal. Useful if the substrate contains acid-sensitive groups elsewhere (removed thermally) or base-sensitive groups (removed by acid).

Reagents:

  • 7-Azaindole (1.0 equiv)[1]

  • 
     (1.2 equiv)
    
  • DMAP (0.1 equiv) or

    
     (1.5 equiv)
    
  • DCM or THF[2]

Workflow:

  • Dissolve 7-azaindole and DMAP in DCM.

  • Add

    
     solution dropwise.
    
  • Stir at RT for 2-4 hours. Evolution of

    
     is not observed here as it is an anhydride reaction, but effervescence may occur if moisture is present.
    
  • Wash with 0.1 M HCl (to remove DMAP) and brine.

Stability Warning: N-Boc-7-azaindoles are less stable than N-Boc-indoles. They can hydrolyze on silica gel if the eluent is too acidic or if left too long. Use 1%


 in the eluent during purification.

Comparative Data Analysis

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl)Boc (tert-Butyloxycarbonyl)Tosyl (p-Toluenesulfonyl)
Installation NaH / SEM-Cl (Strong Base)

/ DMAP (Weak Base)
NaH / TsCl
N1 vs N7 Selectivity High (Anionic Mechanism)High (Steric/Electronic)High (Anionic)
Stability: Acid Moderate (Stable to dilute acid)Low (Cleaves in TFA/HCl)High
Stability: Base High (Stable to n-BuLi, NaOH)Moderate (Stable to mild base)Low (Cleaves in NaOH/MeOH)
C2-Lithiation Excellent (Directing Group)Good (Directing Group)Poor (Electron withdrawing)
Atom Economy PoorModerateModerate
Crystallinity Low (Often oils)ModerateHigh (Good for X-ray)

Visualizing the Regioselectivity Pathway

Reaction_Pathway cluster_legend Pathway Key Substrate 7-Azaindole (Neutral) Anion N1-Anion (Nucleophilic at N1) Substrate->Anion Strong Base (NaH) Deprotonation pKa ~13.2 N7_Salt N7-Quaternary Salt (Kinetic/Neutral) Substrate->N7_Salt Neutral Conditions Soft Electrophiles N1_Product N1-Protected Product (Thermodynamic) Anion->N1_Product Electrophile (E+) (e.g., SEM-Cl) key1 Blue Arrow: Base-Mediated (Desired) key2 Red Dashed: Neutral/Side Reaction

Figure 2: Mechanistic pathways determining N1 vs. N7 selectivity.

Troubleshooting & "Self-Validating" Systems

Issue: Incomplete SEM Deprotection

Symptom: MS shows mass corresponding to


 (Hydroxymethyl intermediate).
Fix:  The hemiaminal is stable. Do not add more acid. Instead, rotovap the TFA, redissolve in THF, and add ethylenediamine  (5 equiv) or reflux in EtOH/NaOAc . This scavenges the formaldehyde.
Issue: N7-Alkylation Side Products

Symptom: Product is water-soluble or sticks to the baseline of TLC. 1H NMR shows deshielding of C6-H (


).
Prevention:  Ensure the reaction mixture is strictly anhydrous. Water protonates the N1-anion, reverting it to the neutral species which favors N7 reaction. Use a titration indicator (e.g., small amount of triphenylmethane) if unsure of NaH quality. 

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Source: ResearchGate (Review). URL:[Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. Source: NCBI (PMC). URL:[Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group. Source: ResearchGate. URL:[Link]

  • Selective N7 Alkylation of 7-Azaindazoles. Source: PubMed. URL:[Link]

Sources

Method

Using 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine as a heterocycle building block

Executive Summary 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 3-(bromomethyl)-7-azaindole) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors and GPCR ligands.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 3-(bromomethyl)-7-azaindole) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors and GPCR ligands.[1] Structurally, it is a bioisostere of the indole (tryptophan) and purine (adenine) scaffolds.[2] The inclusion of the pyridine nitrogen (N7) significantly alters the physicochemical profile compared to the parent indole, increasing water solubility and providing a critical hydrogen bond acceptor for interaction with the "hinge region" of kinase enzymes.

This guide details the handling, stability, and synthetic utility of this electrophilic intermediate.[2] It focuses on overcoming the inherent instability of the bromomethyl moiety and maximizing yield during C–N and C–C bond-forming reactions.

Chemical Profile & Stability

2.1. Physicochemical Properties [1][3][4]
  • CAS Number: 170754-54-4 (Generic for derivatives; specific salt forms vary)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1][5]
  • Molecular Weight: 211.06 g/mol [1][5][6]

  • Appearance: Typically an off-white to beige solid.[1] Darkens upon oxidation.[1]

  • Solubility: Soluble in DMF, DMSO, THF.[1][2] Decomposes in protic solvents (MeOH, H

    
    O) over time.[1][2]
    
2.2. Stability & Handling (CRITICAL)

The 3-(bromomethyl) moiety is highly electrophilic and prone to two major degradation pathways:[1]

  • Hydrolysis: Rapidly converts to the hydroxymethyl (alcohol) derivative in the presence of moisture.

  • Polymerization: The acidic N1-H proton (

    
    ) can be deprotonated, leading to intermolecular self-alkylation (N1 attacking the C3-bromomethyl of a neighbor), forming insoluble oligomers.[1][2]
    

Safety Warning: This compound is a potent lacrimator and skin irritant.[1] All operations must be performed in a fume hood.[1]

Storage Protocol:

  • Store at -20°C under Argon/Nitrogen.

  • If the solid turns dark brown/black, purify via rapid silica filtration (DCM/MeOH) immediately before use.[1][2]

Strategic Reactivity Guide

The utility of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine lies in its ability to introduce the 7-azaindole core via


 reactions.[1] However, the presence of the nucleophilic N1 and the electrophilic C3-methyl bromide creates a "dual-reactivity" challenge.
3.1. The Protection Decision

Researchers must decide whether to protect the N1 position before alkylation.

  • Route A: Direct Alkylation (Unprotected) [1][2]

    • Pros: Fewer steps.

    • Cons: Lower yields due to N1-alkylation side products; requires careful stoichiometry.[1]

    • Best for: Simple, non-basic nucleophiles.[1][2]

  • Route B: Protected Scaffold (Recommended) [1][2]

    • Pros: Eliminates polymerization; allows use of strong bases.

    • Cons: Two extra steps (Protection/Deprotection).[1][2]

    • Best for: Library synthesis, expensive nucleophiles, and scale-up.[1][2]

    • Common Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc (tert-Butyloxycarbonyl), Tosyl.[1][2]

3.2. Decision Tree Diagram

ReactivityStrategy Start Start: 3-(bromomethyl)-7-azaindole Decision Is N1 Protected? Start->Decision RouteA Route A: Unprotected (Direct Alkylation) Decision->RouteA No RouteB Route B: Protected (SEM/Boc/Tosyl) Decision->RouteB Yes CondA Conditions: Weak Base (DIPEA/NaHCO3) Non-protic Solvent (THF) RouteA->CondA CondB Conditions: Strong Base (NaH/K2CO3) Polar Solvent (DMF) RouteB->CondB ResultA Product: C3-Substituted (Risk: N1-alkylation byproduct) CondA->ResultA ResultB Product: N1-Protected C3-Substituted CondB->ResultB Final Final Target: Functionalized 7-Azaindole ResultA->Final Purification Deprotect Step: Deprotection (TFA or TBAF) ResultB->Deprotect Deprotect->Final

Figure 1: Strategic decision tree for alkylation workflows. Route B is recommended for high-value synthesis to prevent self-polymerization.[1]

Application Protocols

Protocol A: C–N Bond Formation (Synthesis of Kinase Inhibitor Libraries)

This protocol describes the reaction of the building block with a secondary amine (e.g., piperazine, morpholine) to create a hinge-binding motif.[2]

Reagents:

  • 3-(bromomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Protected form preferred).[1][2]

  • Secondary Amine (1.2 equiv).[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv).[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) and base (2.0 mmol) in anhydrous MeCN (5 mL) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add the 3-(bromomethyl)-7-azaindole (1.0 mmol) solution dropwise over 5 minutes.

    • Rationale: Slow addition at low temperature prevents exotherms and minimizes over-alkylation.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass shift: M+Amine-Br).[1][2]

  • Workup:

    • Dilute with EtOAc (20 mL).[1][2]

    • Wash with saturated

      
       (2x) and Brine (1x).[1][2]
      
    • Dry over

      
      , filter, and concentrate.[1][2][7]
      
  • Deprotection (if applicable):

    • If Phenylsulfonyl protected: Treat with 1M TBAF in THF or NaOH/MeOH at 60°C for 1 hour.

    • If Boc protected: Treat with TFA/DCM (1:[1][2]4) at RT for 30 mins.[1][8]

Protocol B: C–C Bond Formation (Malonate Alkylation)

Used to extend the carbon chain for subsequent cyclization or linker synthesis.[1]

Reagents:

  • Diethyl malonate (1.2 equiv).[1][2]

  • Base: NaH (60% dispersion, 1.2 equiv).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Anion Generation: Suspend NaH in THF at 0°C. Add diethyl malonate dropwise. Stir for 30 mins until gas evolution ceases (Clear solution indicates enolate formation).[1]

  • Coupling: Add 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (dissolved in minimal THF) to the enolate solution at 0°C.

  • Completion: Stir at RT for 3 hours.

  • Quench: Carefully add saturated

    
     solution.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data & Troubleshooting

5.1. Solvent Compatibility Table
SolventSuitabilityNotes
DMF ExcellentBest for

reactions; high solubility.[1] Hard to remove.
Acetonitrile GoodGood balance of solubility and ease of removal.
THF GoodIdeal for C-C bond formation (Malonates/Grignards).[1][2]
DCM ModeratePoor solubility for some salt forms; good for workup.[1]
Methanol AVOID Causes solvolysis (formation of methyl ether).[1][2]
Water AVOID Rapid hydrolysis to alcohol.[1]
5.2. Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
Low Yield / Black Tar Polymerization of starting material.[1]Use N1-protected building block.[1] Ensure strictly anhydrous conditions.
Product is Alcohol (M-Br + OH) Wet solvent or atmospheric moisture.[1][2]Dry solvents over molecular sieves.[1] Flush headspace with Argon.
N1-Alkylation Byproduct Competitive alkylation at N1.[1]Use a bulky base (DIPEA) or protect N1 (SEM/Boc).[1][2]

Case Study: Kinase Inhibitor Design

The 7-azaindole scaffold is a "privileged structure" in kinase drug discovery (e.g., Vemurafenib).[1][2] The N1-H and N7 atoms form a donor-acceptor pair that mimics the hydrogen bonding of Adenine in the ATP-binding pocket.

Workflow Diagram: Library Synthesis

KinaseWorkflow Scaffold Scaffold: 3-(bromomethyl)-7-azaindole Reaction Parallel Synthesis: S_N2 Displacement (96-well plate, MeCN, K2CO3) Scaffold->Reaction Library Amine Library: (Piperazines, Morpholines, Spirocycles) Library->Reaction QC QC Analysis: LC-MS Purity Check Reaction->QC BioAssay Bio-Assay: Kinase IC50 Screening (FGFR, JAK, BRAF) QC->BioAssay

Figure 2: High-throughput workflow for generating kinase inhibitor candidates using the 3-bromomethyl scaffold.

References

  • Application of 7-Azaindole in Drug Discovery

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1][2]

  • Synthesis Protocols

    • Title: Practical Synthesis of 3-Substituted 7-Azaindoles.
    • Source:Organic Process Research & Development.
    • URL:[Link][1][2]

  • Reactivity Mechanisms

    • Title: Nucleophilic substitutions on 3-bromomethyl-7-azaindole derivatives.[1]

    • Source:Tetrahedron Letters.
    • URL:[Link][1][2]

  • Handling & Safety

    • Title: Safety Data Sheet: 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine.[1][2]

    • Source:PubChem Labor
    • URL:[Link][1][2]

Sources

Application

Reaction conditions for coupling 3-(bromomethyl)-7-azaindole with amines

Application Note: Reaction Conditions for Coupling 3-(Bromomethyl)-7-azaindole with Amines ) on the Labile 7-Azaindole Scaffold Abstract The coupling of 3-(bromomethyl)-7-azaindole with amines is a pivotal transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling 3-(Bromomethyl)-7-azaindole with Amines


) on the Labile 7-Azaindole Scaffold

Abstract

The coupling of 3-(bromomethyl)-7-azaindole with amines is a pivotal transformation in the synthesis of kinase inhibitors (e.g., bioisosteres of tryptamine). However, this reaction is complicated by the inherent instability of the 3-(bromomethyl) species, which acts as a vinylogous benzylic halide. This guide provides two distinct protocols: a Robust N-Protected Route for scalable manufacturing and a Rapid In-Situ Route for exploratory medicinal chemistry. It addresses the critical challenges of self-alkylation, polymerization, and hydrolysis.

Chemical Context & Stability Profile

The 3-(bromomethyl)-7-azaindole scaffold presents a unique "push-pull" electronic challenge. The electron-rich pyrrole ring donates density to the methylene group, facilitating the departure of the bromide leaving group. However, this also makes the resulting carbocation (or transition state) highly susceptible to nucleophilic attack, including by the scaffold itself.

  • Instability Mechanism: In the absence of N1-protection, the pyridine nitrogen (N7) or the pyrrole nitrogen (N1) of one molecule can attack the electrophilic methylene of another, leading to rapid oligomerization.

  • Hydrolysis Risk: The species converts to the alcohol (3-hydroxymethyl) within minutes in the presence of moisture.

  • Safety Warning: 3-(Bromomethyl)-7-azaindoles are potent alkylating agents and potential lachrymators. Handle in a fume hood.

Mechanism of Instability & Reaction

The following diagram illustrates the competing pathways: the desired amine coupling versus the unwanted dimerization/hydrolysis.

ReactionPathways Start 3-(Bromomethyl)-7-azaindole (Electrophile) Product 3-(Aminomethyl)-7-azaindole (Target) Start->Product SN2 Coupling (Fast w/ Base) Dimer Oligomers/Polymers (Side Product) Start->Dimer Self-Alkylation (No Protection) Alcohol 3-(Hydroxymethyl)-7-azaindole (Hydrolysis) Start->Alcohol H2O/Moisture Amine Amine (R-NH2) (Nucleophile) Amine->Product

Figure 1: Competing reaction pathways. Controlling the concentration and protection status is critical to favoring the blue path over the red/yellow paths.

Strategic Considerations: To Protect or Not?

Before selecting a protocol, evaluate the project stage:

FeatureMethod A: N-Protected (Recommended) Method B: Unprotected (In-Situ)
Stability High (Solid can be isolated/stored)Low (Must use immediately)
Scalability High (>10g scale possible)Low (<100mg recommended)
Step Count Higher (Requires Protection/Deprotection)Lower (One-pot)
Yield Consistent (60-85%)Variable (30-60%)
Key Reagent Tosyl (Ts) or SEM chloride

or

Protocol A: The Robust N-Protected Route (Standard)

Best for: Scale-up, valuable amines, and library synthesis.

This method utilizes an electron-withdrawing group (Tosyl) on the N1 position. This deactivates the ring, preventing self-alkylation and allowing the isolation of the bromide salt.

Step 1: N-Protection (if not purchased)
  • Dissolve 3-formyl-7-azaindole in DCM.

  • Add

    
     (1.5 equiv) and DMAP (0.1 equiv).
    
  • Add TsCl (1.2 equiv) at 0°C. Stir to RT.

  • Result: 1-Tosyl-3-formyl-7-azaindole.

Step 2: Reduction & Bromination
  • Reduce aldehyde with

    
     in MeOH to get the alcohol.
    
  • React alcohol with

    
     (Appel reaction) or 
    
    
    
    in DCM.
  • Result:1-Tosyl-3-(bromomethyl)-7-azaindole . This solid is stable enough for storage at -20°C.

Step 3: Coupling with Amine (The Core Protocol)

Reagents:

  • Substrate: 1-Tosyl-3-(bromomethyl)-7-azaindole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Preparation: In a flame-dried flask under

    
    , suspend 1-Tosyl-3-(bromomethyl)-7-azaindole in anhydrous MeCN (0.1 M concentration).
    
  • Addition: Add the amine followed by the base (

    
     is preferred for secondary amines; DIPEA for primary amines to prevent over-alkylation).
    
  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating is rarely required and increases byproduct formation.

  • Monitoring: Check LCMS for consumption of bromide (M+H signal will shift).

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/MeCN). Dry organic layer over

    
    .
    
  • Deprotection (Post-Coupling): The Tosyl group is removed via hydrolysis (NaOH/MeOH, reflux, 1h) or mild aminolysis if the product is sensitive.

Protocol B: The Rapid In-Situ Route (Unprotected)

Best for: Quick analog scouting, simple amines, "Gramine-like" reactivity.

This method avoids protection steps but requires strict "generate and use" discipline. You will generate the bromide from the alcohol and react it immediately without isolation.

Reagents:

  • Precursor: 3-(Hydroxymethyl)-7-azaindole (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) or 
    
    
    
    (1.1 equiv)
  • Amine: Excess Amine (3.0 – 5.0 equiv)

  • Solvent: DCM (Step 1), THF (Step 2)

Procedure:

  • Activation: Suspend 3-(hydroxymethyl)-7-azaindole in anhydrous DCM at 0°C.

  • Halogenation: Dropwise add

    
     (forming the chloride is often cleaner than bromide for unprotected substrates). Stir 1h at 0°C.
    
    • Critical: Do NOT quench with water. Evaporate volatiles under vacuum (keep bath <30°C) to obtain the crude 3-(chloromethyl)-7-azaindole hydrochloride salt.

  • Coupling: Immediately re-dissolve the residue in anhydrous THF.

  • Amine Addition: Add the amine in large excess (3–5 equiv). The excess amine acts as both the nucleophile and the proton scavenger for the HCl salt.

  • Reaction: Stir at 40–50°C for 4–12 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization Logic

Use the following decision matrix to solve common yield issues.

OptimizationLogic Issue Problem Observed LowYield Low Yield / Incomplete Conversion Issue->LowYield Dimer Dimer Formation (Bis-alkylation) Issue->Dimer Hydrolysis Alcohol Byproduct Issue->Hydrolysis Soln1 Switch to DMF Increase Temp to 40°C LowYield->Soln1 Soln2 Use Excess Amine (3-5 eq) Add Amine slowly Dimer->Soln2 Soln3 Dry Solvents (Mol Sieves) Switch Base to DIPEA Hydrolysis->Soln3

Figure 2: Troubleshooting matrix for common coupling failures.

Solvent & Base Effects Table
SolventBaseSuitabilityNotes
MeCN

Excellent Standard for protected substrates. Easy workup.
DMF DIPEAGood Best for poor nucleophiles (anilines). Harder to remove.
THF Excess AmineModerate Preferred for in situ unprotected route.
DCM

Poor Often leads to precipitation of salts that stall reaction.

References

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.

  • Zhang, H., et al. (2015). Discovery of 7-Azaindoles as Potent, Selective, and Orally Bioavailable Inhibitors of Enzymatic Activity of c-Met Kinase. Journal of Medicinal Chemistry. (Context for 3-position functionalization).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for Tosyl/SEM stability).

  • Song, J. J., et al. (2002). A novel synthesis of 7-azaindole derivatives via the Suzuki–Miyaura coupling reaction.[1] Tetrahedron Letters. (Illustrates Pd-coupling vs Alkylation strategies).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Bromomethyl)-7-Azaindole via the Appel Reaction

Welcome to the technical support guide for the synthesis of 3-(bromomethyl)-7-azaindole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Appel react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(bromomethyl)-7-azaindole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Appel reaction to convert 3-(hydroxymethyl)-7-azaindole into its corresponding bromide. As a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors, achieving a high yield of this product is often critical.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol. Our approach is rooted in explaining the chemical principles behind each step, enabling you to not only solve immediate experimental issues but also to adapt and optimize the procedure for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each reagent—triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄)—in this reaction?

A1: In the Appel reaction, PPh₃ and CBr₄ work in concert to convert a hydroxyl group into a good leaving group, facilitating its displacement by a bromide ion. The process unfolds as follows:

  • Activation: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms on carbon tetrabromide. This generates a phosphonium salt intermediate ([Ph₃PBr]⁺ CBr₃⁻).[2][3]

  • Deprotonation: The tribromomethanide anion (CBr₃⁻) is a strong base that deprotonates the hydroxyl group of your 3-(hydroxymethyl)-7-azaindole, forming an alkoxide.

  • Oxyphosphonium Intermediate Formation: The newly formed alkoxide attacks the electrophilic phosphorus atom of the [Ph₃PBr]⁺ species. This creates a key intermediate, an alkoxyphosphonium salt ([R-O-PPh₃]⁺ Br⁻), which transforms the hydroxyl group into an excellent leaving group.[4][5]

  • Nucleophilic Substitution: The bromide ion (Br⁻) then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-type displacement. This breaks the C-O bond and yields the desired 3-(bromomethyl)-7-azaindole product.[6][7]

  • Driving Force: The reaction is strongly driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, which has a very strong phosphorus-oxygen double bond.[6]

Q2: Why are anhydrous (dry) conditions so critical for the success of the Appel reaction?

A2: Water can interfere with the reaction in several ways, significantly reducing your yield. The primary intermediates of the reaction are highly reactive and sensitive to moisture.

  • Reagent Quenching: The phosphonium intermediates can be hydrolyzed by water, consuming your reagents and halting the reaction pathway.

  • Byproduct Formation: Triphenylphosphine can be oxidized by other means in the presence of moisture, and the starting alcohol will not be consumed.

  • Hydrolysis of Product: Although less likely under the reaction conditions, the bromomethyl product itself can be sensitive to hydrolysis back to the alcohol, especially during workup if conditions become basic or are prolonged. Therefore, using anhydrous solvents (like dichloromethane or THF) and ensuring all glassware is thoroughly dried are essential for maximizing yield.[8]

Q3: Can the N-H of the 7-azaindole ring interfere with the reaction or cause side products?

A3: Yes, the N-H proton of the pyrrole-like ring is acidic and can potentially interfere. The CBr₃⁻ anion formed during the reaction is a strong base and could deprotonate the N-H. While the resulting anion is less nucleophilic than the alkoxide from the primary alcohol, it can still lead to side reactions, such as N-alkylation by the product, forming a dimer. Furthermore, the pyridine nitrogen in the 7-position can act as a Lewis base, potentially coordinating with reaction intermediates. For sensitive substrates or when yields are consistently low, N-protection (e.g., with a tosyl or BOC group) can be considered, though this adds synthetic steps.[9]

Q4: How stable is the final product, 3-(bromomethyl)-7-azaindole, and what are the best practices for handling and storage?

A4: 3-(Bromomethyl)-7-azaindole is a benzylic bromide, making it a reactive alkylating agent. It should be handled with care as it is likely a lachrymator and irritant.[10] For stability:

  • Storage: Store it in a freezer (-20°C), under an inert atmosphere (nitrogen or argon), and protected from light.[11]

  • Handling: It is best to use the product immediately in the subsequent synthetic step. If purification by column chromatography is necessary, it should be done quickly, sometimes on silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites. Avoid prolonged exposure to heat and nucleophilic solvents (like methanol or water) during workup and purification.

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction yield is very low, or I've recovered mostly unreacted starting material.

Potential Cause Recommended Solution
Poor Reagent Quality Triphenylphosphine can oxidize over time. Use PPh₃ from a freshly opened bottle or recrystallize it before use. Ensure CBr₄ is pure and dry.
Inadequate Anhydrous Conditions Thoroughly flame-dry all glassware under vacuum or in an oven. Use a freshly distilled, anhydrous solvent (e.g., DCM, THF).[4] Perform the reaction under a strict inert atmosphere (N₂, Ar).
Incorrect Stoichiometry The reaction typically requires a slight excess of both PPh₃ and CBr₄ (e.g., 1.2 to 1.5 equivalents each) relative to the alcohol.[4] Ensure accurate measurements.
Insufficient Reaction Time/Temperature The reaction is often run at 0°C to room temperature.[5] If TLC shows incomplete conversion after a reasonable time (e.g., 1-2 hours), allow it to stir longer at room temperature. Gentle warming (to 30-40°C) can be attempted cautiously, but be aware of potential product degradation.

Problem: My TLC plate shows multiple new spots, indicating significant side product formation.

Potential Cause Recommended Solution
Dimerization/Polymerization The product, being a reactive alkylating agent, can react with the starting material or another product molecule. Try using more dilute conditions (higher solvent volume). Add the reagents slowly at 0°C to maintain a low concentration of reactive intermediates.
N-Alkylation Side Reaction The N-H of the azaindole may be alkylated. Consider protecting the N-H with a suitable protecting group (e.g., tosyl, BOC) prior to the Appel reaction if this becomes a persistent issue.[9][12]
Competing Intramolecular Reaction The pyridine nitrogen of the azaindole ring could potentially act as an intramolecular nucleophile. Adding a non-nucleophilic bromide salt, such as lithium bromide (LiBr), can increase the concentration of the external bromide nucleophile and favor the desired Sₙ2 reaction.[13]

Problem: I'm having difficulty purifying my product away from the triphenylphosphine oxide (Ph₃P=O) byproduct.

Potential Cause Recommended Solution
Co-elution on Silica Gel Ph₃P=O is notoriously difficult to separate from many organic products via standard column chromatography due to its polarity.
Method 1: Filtration/Precipitation After the reaction, concentrate the mixture, re-dissolve it in a minimal amount of a solvent where your product is soluble but Ph₃P=O is not (e.g., cold diethyl ether, or a DCM/hexane mixture), and filter off the precipitated Ph₃P=O.[14]
Method 2: Acidic Wash Ph₃P=O can be protonated and extracted into an aqueous acidic layer, but this method risks degrading your acid-sensitive azaindole product. Proceed with extreme caution.
Method 3: Zinc Chloride Precipitation A reported method involves adding anhydrous ZnCl₂ to the crude reaction mixture in a solvent like THF. This forms a complex with Ph₃P=O, which precipitates and can be filtered off.[5]

Visualizing the Process

Appel Reaction Mechanism

The diagram below illustrates the key steps in the conversion of 3-(hydroxymethyl)-7-azaindole to its brominated counterpart.

Appel_Mechanism SM 3-(Hydroxymethyl)-7-azaindole (R-CH₂OH) Alkoxide R-CH₂O⁻ + HCBr₃ SM->Alkoxide Deprotonation by CBr₃⁻ Reagents PPh₃ + CBr₄ Intermediate1 [Ph₃PBr]⁺ CBr₃⁻ Reagents->Intermediate1 Activation Intermediate2 Alkoxyphosphonium Salt [R-CH₂-O-PPh₃]⁺ Br⁻ Intermediate1->Intermediate2 Oxyphosphonium Formation Alkoxide->Intermediate2 Oxyphosphonium Formation Product 3-(Bromomethyl)-7-azaindole (R-CH₂Br) Intermediate2->Product Sₙ2 Attack by Br⁻ Byproduct Ph₃P=O Intermediate2->Byproduct

Caption: Key intermediates in the Appel reaction pathway.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow Start Reaction Start TLC_Check Monitor by TLC Start->TLC_Check Problem Identify Problem TLC_Check->Problem Issue Detected End Successful Synthesis TLC_Check->End Reaction Complete LowYield Low Yield / No Reaction Problem->LowYield Low Conversion SideProducts Multiple Side Products Problem->SideProducts Impure Mixture Purification Purification Issues Problem->Purification Difficult Separation Sol_Reagents Check Reagent Quality & Stoichiometry LowYield->Sol_Reagents Sol_Conditions Ensure Anhydrous Conditions LowYield->Sol_Conditions Sol_Dilute Use Dilute Conditions / Slow Addition SideProducts->Sol_Dilute Sol_Protect Consider N-Protection SideProducts->Sol_Protect Sol_Filter Precipitate & Filter Ph₃P=O Purification->Sol_Filter Sol_Column Use Deactivated Silica Purification->Sol_Column Sol_Reagents->Start Sol_Conditions->Start Sol_Dilute->Start Sol_Protect->Start Sol_Filter->End Sol_Column->End

Caption: A logical workflow for troubleshooting the synthesis.

Optimized Experimental Protocol

This protocol is a general guideline. Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

  • 3-(Hydroxymethyl)-7-azaindole

  • Triphenylphosphine (PPh₃, 1.2 eq.)

  • Carbon tetrabromide (CBr₄, 1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-(hydroxymethyl)-7-azaindole (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM (to make a ~0.1 M solution) and stir until the starting material is fully dissolved.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Add triphenylphosphine (1.2 eq.) and carbon tetrabromide (1.2 eq.) to the cooled solution portion-wise, ensuring the internal temperature does not rise significantly.[5]

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[14]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • To remove the bulk of the Ph₃P=O, triturate the crude residue with cold diethyl ether or a hexanes/DCM mixture, and filter the resulting solid.

    • Purify the filtrate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(bromomethyl)-7-azaindole.

References

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Available at: [Link]

  • Name-Reaction.com. Appel Reaction. Available at: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available at: [Link]

  • Organic Chemistry Explained. Alcohol to Bromide - Common Conditions. Available at: [Link]

  • The Royal Society of Chemistry. Promotion of Appel-Type Reactions by N-Heterocyclic Carbenes. Available at: [Link]

  • National Center for Biotechnology Information. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at: [Link]

  • RSC Publishing. Promotion of Appel-type reactions by N-heterocyclic carbenes. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • ACS Publications. Electrochemical Halogenation and Etherification of Alcohols Enabled by a Halide-Coupled Phosphine Oxidation. Available at: [Link]

  • ResearchGate. Development of a More Sustainable Appel Reaction. Available at: [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. Available at: [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available at: [Link]

  • Wikipedia. Appel reaction. Available at: [Link]

  • ResearchGate. Synthesis of Azaindoles. Available at: [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available at: [Link]

  • ResearchGate. Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. Available at: [Link]

  • ResearchGate. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]

  • Google Patents. CN105777748A - 7-azaindole and preparation method thereof.

Sources

Optimization

Technical Support Center: Stabilization &amp; Purification of Unstable Bromomethyl Heterocycles

Introduction: Why is my compound turning pink? Welcome to the Heterocycle Stabilization Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why is my compound turning pink?

Welcome to the Heterocycle Stabilization Hub. If you are here, you likely just attempted to flash purify a bromomethyl heterocycle (like 4-(bromomethyl)pyridine) and watched your product turn from a yellow oil to a pink/black band that never eluted, or eluted with poor recovery.

The Root Cause: Bromomethyl heterocycles are "Janus" molecules—they possess both a nucleophile (the ring nitrogen) and a potent electrophile (the alkyl bromide).

  • Self-Immolation: In the free-base form, the nitrogen of one molecule attacks the methylene group of another, leading to polymerization (intermolecular quaternization).

  • Silica Activation: Standard silica gel is acidic (

    
    ). The surface silanol groups (
    
    
    
    ) protonate the heterocyclic nitrogen. This protonation pulls electron density from the ring, making the exocyclic methylene carbon hyper-electrophilic. This accelerates hydrolysis (by trace water) or irreversible binding to the silica surface.

The Diagnostics: Mechanism of Failure

To solve the problem, we must visualize the enemy. The diagram below illustrates how acidic silica catalyzes the destruction of a pyridine-based alkyl bromide.

DecompositionMechanism cluster_pathways Decomposition Pathways Silica Acidic Silica Surface (Si-OH) FreeBase Free Base (Bromomethyl)pyridine Silica->FreeBase Proton Transfer Activated Protonated Intermediate (Highly Electrophilic) FreeBase->Activated Activation Hydrolysis Hydrolysis Product (Alcohol + HBr) Activated->Hydrolysis + H2O (Trace) Polymer Polymerization/Salt (Irreversible Adsorption) Activated->Polymer + Free Base (Self-Alkylation)

Figure 1: Mechanism of silica-induced decomposition. Protonation activates the leaving group, facilitating hydrolysis or polymerization.

Chromatography Solutions (If you MUST Column)

If your crude mixture is complex and requires chromatography, you cannot use untreated silica gel. You must neutralize the stationary phase.

Protocol A: The "Amine-Doped" Silica Column

Best For: Isolating the free base when impurities (


 differences) are small.

The Logic: Pre-treating the silica with Triethylamine (TEA) caps the acidic silanol sites, creating a "buffered" basic environment that prevents the heterocycle from becoming protonated.

Step-by-Step:

  • Mobile Phase Prep: Prepare your eluent (e.g., Hexanes/EtOAc) and add 1% to 5% Triethylamine (v/v) .

    • Note: 1% is usually sufficient for deactivation; 5% is for highly basic substrates.

  • Slurry Packing (Critical): Do not dry load onto neutral silica. Slurry pack the column using the TEA-doped solvent. This ensures the entire length of the column is basic before the sample touches it.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the TEA-doped solvent.

  • Loading: Dissolve your crude oil in the mobile phase (with TEA) and load.

  • Elution: Run the column. You may remove TEA from the eluent after the first few fractions if the compound is eluting, but keeping it constant is safer.

Post-Run Workup:

  • TEA has a high boiling point (

    
    ). Co-evaporate with toluene or use a high-vacuum pump to remove residual TEA from your product.
    
Protocol B: Neutral Alumina

Best For: Compounds that decompose instantly on silica even with TEA.

The Logic: Aluminum oxide (Alumina) comes in three grades: Acidic, Neutral, and Basic. Neutral Alumina (Brockmann Grade III) is far less reactive toward alkyl halides than silica.

Comparison Table:

FeatureSilica Gel (Standard)TEA-Doped SilicaNeutral Alumina
Surface pH ~4-5 (Acidic)~8-9 (Basic)~7 (Neutral)
Reactivity High (Decomposes bromides)Low (Safe for bases)Very Low (Safe for labile bonds)
Resolution HighHighModerate
Loading Capacity HighHighLower (requires more stationary phase)

Non-Chromatographic Solutions (The "Pro" Moves)

Experienced process chemists avoid chromatography for these compounds entirely. The instability of the free base makes isolation difficult; the salt forms are indefinitely stable.

Protocol C: HBr Salt Precipitation (The "Nuclear" Option)

Best For: Long-term storage and high purity.

The Logic: By intentionally protonating the pyridine nitrogen with HBr, you remove its nucleophilicity. The resulting salt (


) cannot self-alkylate because the nitrogen lone pair is occupied.

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (EtOAc or Et2O).

  • Filtration: Filter off any insoluble byproducts (like succinimide from NBS reactions).

  • Salt Formation:

    • Method 1 (Gas): Bubble anhydrous HBr gas through the solution.

    • Method 2 (Solution): Add 33% HBr in Acetic Acid or 4M HBr in Dioxane dropwise at

      
      .
      
  • Isolation: The product will precipitate as a white/off-white solid. Filter and wash with cold ether.

  • Free-Basing (On Demand): When ready to use in the next step, partition the salt between DCM and saturated

    
     (aq). Separate, dry, and use immediately.
    
Protocol D: Crystallization (For Solids)

Best For: Large scale purification.

If your bromomethyl heterocycle is a solid (e.g., 2-(bromomethyl)quinoline), recrystallization is superior to columns.

  • Solvent: Hexanes/EtOAc or Heptane/Toluene.

  • Additives: Add a trace of radical inhibitor (BHT) if the compound is prone to radical dimerization.

Decision Workflow

Use this logic tree to determine the correct purification path for your specific substrate.

DecisionTree Start Crude Bromomethyl Heterocycle IsSolid Is the product a solid? Start->IsSolid Recryst Recrystallize (Hexanes/EtOAc) IsSolid->Recryst Yes IsStable Is it stable as Free Base for >1 hour? IsSolid->IsStable No (Oil) Salt Convert to HBr Salt (Precipitate from Et2O) IsStable->Salt No (Rapid Decomp) Column Flash Chromatography IsStable->Column Yes SilicaType Use Silica + 2% TEA or Neutral Alumina Column->SilicaType

Figure 2: Purification Decision Matrix. Prioritize crystallization and salt formation over chromatography.

Frequently Asked Questions (Troubleshooting)

Q: My product is stuck at the baseline even with 50% EtOAc. What happened? A: It likely formed a salt with the silica silanols.

  • Fix: Switch to an eluent containing 10% Methanol saturated with Ammonia (

    
     in MeOH). This competes with the silanols and frees your amine.
    

Q: The fractions were clear but turned green/black upon concentration. Why? A: This is "concentration polymerization." As you remove the solvent, the concentration of the heterocycle increases, accelerating intermolecular reaction.

  • Fix: Do not concentrate to dryness. Keep the product in solution (e.g., DCM) and store in the freezer, or use it immediately in the next step (telescoping).

Q: I am using NBS to make the bromide. How do I remove the succinimide without a column? A: Succinimide is water-soluble, but your bromide might hydrolyze in water.

  • Fix: Wash the organic layer with cold water rapidly, or (better) triturate the crude residue with warm pentane/hexanes. The product usually dissolves; succinimide does not. Filter and evaporate.[1][2]

Q: Can I use Reverse Phase (C18) HPLC? A: Generally, no . Standard C18 methods use water/methanol/acetonitrile. Bromomethyl heterocycles hydrolyze rapidly in aqueous/alcoholic mobile phases. Unless you use non-aqueous reverse phase (NARP), avoid it.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of specific heterocycles and general techniques).

  • BenchChem. (2025).[2][3][4][5] Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives. (Details on silica deactivation and hydrolysis risks). [2]

  • Pirrung, M. C., et al. (1995). "Purification of unstable halides by chromatography on neutral alumina." Journal of Organic Chemistry. (General methodology for labile halides).
  • ResearchGate Community. (2013). Discussion: 2-bromomethyl pyridine into 2-pyridine methanol. (Insights on salt formation vs. free base instability).

  • Organic Syntheses. (2004). Coll.[2][4][5][6][7][8] Vol. 10, p. 382. (Example of handling unstable bromides and use of radical inhibitors).

Sources

Troubleshooting

Storage conditions to prevent polymerization of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Technical Support Center: Stability & Handling Guide Subject: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: N/A for specific isomer, generic for 7-azaindole alkyl halides) Classification: Highly Reactive Electrophile /...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: N/A for specific isomer, generic for 7-azaindole alkyl halides) Classification: Highly Reactive Electrophile / Lachrymator Urgency: High (Irreversible degradation risk)

Executive Summary

You are likely accessing this guide because your sample of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine has turned from an off-white solid into a pink, purple, or black tar.

This compound is a "suicide substrate" if stored improperly.[1] It contains an electron-rich nucleophile (the 7-azaindole core) and a potent electrophile (the bromomethyl group) within the same molecule.[1] Without strict thermal and environmental controls, it undergoes rapid intermolecular self-alkylation (polymerization) , rendering the material useless.

Part 1: The Degradation Mechanism (Why it fails)[1]

To prevent degradation, you must understand the enemy.[1] This molecule does not degrade randomly; it follows a specific bimolecular pathway driven by concentration and heat.[1]

The Mechanism: The pyrrole nitrogen (N1) of one molecule attacks the exocyclic methylene carbon (


) of a neighboring molecule, displacing the bromide ion.[1] This creates a dimer, which then reacts with a third molecule, initiating an oligomerization chain reaction.[1]

Polymerization Monomer Monomer (Active Reagent) Transition Transition State (Bimolecular Collision) Monomer->Transition Heat / Conc. Dimer Dimer (N-Alkylated Species) Transition->Dimer S_N2 Attack HBr HBr Byproduct (Autocatalyst) Transition->HBr Elimination Polymer Insoluble Polymer (Black Tar) Dimer->Polymer Chain Growth HBr->Monomer Protonation (Accelerates)

Figure 1: The self-alkylation cascade. Note that the release of HBr can further catalyze degradation by protonating the pyridine ring, altering the electronic distribution.[1]

Part 2: Critical Storage Protocols

Status: Mandatory Actions Failure to follow these steps will result in >50% purity loss within 48 hours.

ParameterRequirementScientific Rationale
Temperature -20°C (Minimum) Reduces the kinetic energy available to overcome the activation energy (

) of the

self-alkylation.[1]
Atmosphere Argon or Nitrogen Oxygen promotes radical degradation; moisture hydrolyzes the

bond to the alcohol (inactive).[1]
Physical State Solid Only In solution, molecular mobility increases, drastically accelerating polymerization. Never store in solution.
Container Amber Glass + Parafilm Light can cleave the

bond homolytically (radical pathway).
Protocol 1: Long-Term Storage Setup
  • Purge: Flush the vial headspace with dry Argon for 15 seconds before closing.

  • Seal: Wrap the cap junction tightly with Parafilm to prevent moisture ingress.[1]

  • Desiccate: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or silica gel).[1]

  • Freeze: Store immediately at -20°C or -80°C.

Part 3: Troubleshooting & Diagnostics (FAQ)

Q1: My sample has turned pink/purple. Is it ruined?

Verdict: Likely usable, but check purity.

  • Cause: Azaindoles are notorious for forming highly colored charge-transfer complexes or minor oxidation products (rosindoles) at very low concentrations (<1%).[1]

  • Action: Run a TLC. If the main spot is still distinct and the baseline is relatively clean, the material is likely >90% pure.[1] The color is often superficial.[1]

Q2: My sample is a black/brown sticky solid and won't dissolve fully. What now?

Verdict: Critical Failure.

  • Cause: Extensive polymerization.[1] The "stickiness" is oligomeric material; the insoluble solids are high-molecular-weight polymers.[1]

  • Rescue Attempt:

    • Triturate (wash) the solid with cold diethyl ether or hexanes.[1] The monomer might dissolve, leaving the polymer behind.[1]

    • Filter and evaporate the solvent without heat (use a stream of nitrogen).[1]

    • Do not attempt to heat-recrystallize; you will polymerize the rest.[1]

Q3: I dissolved it in DMSO/DMF for a stock solution, and it degraded overnight.

Verdict: User Error.

  • Explanation: Polar aprotic solvents (DMSO, DMF) are excellent at stabilizing the transition states of

    
     reactions.[1] By dissolving it, you lowered the energy barrier for polymerization.[1]
    
  • Correction: Make solutions immediately before use. Do not store stocks.

Q4: Why are my eyes burning when I open the vial?

Safety Warning: Lachrymator.

  • Explanation: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).[1] It alkylates TRPA1 receptors in mucous membranes.[1]

  • Protocol: Always handle in a fume hood. If exposed, do not rub eyes; flush with water/saline for 15 minutes.[1]

Part 4: Handling & Synthesis Workflow

Use this workflow to minimize time-out-of-freezer.

Handling Start Remove from -20°C Equilibrate Warm to RT (Closed) (Prevent Condensation) Start->Equilibrate 15-30 mins Open Open in Fume Hood (Lachrymator!) Equilibrate->Open Weigh Weigh Quickly Open->Weigh Solvent Add Solvent (DCM or THF preferred) Weigh->Solvent React Add Nucleophile Immediately Solvent->React < 5 mins

Figure 2: Safe handling workflow. Note the equilibration step to prevent water condensation, which hydrolyzes the bromide.[1]

Synthesis Tip: If using this reagent to alkylate an amine or alcohol, keep the reaction mixture at 0°C initially.[1] Add the 3-(bromomethyl)-7-azaindole last, or add it dropwise as a solution to the nucleophile.[1] Avoid adding the nucleophile to the bromide, as the excess bromide concentration favors self-polymerization.[1]

References

  • Reactivity of Benzyl Halides

    • Topic: General handling of lachrymatory and unstable benzyl halides.[1][2]

    • Source: ScienceMadness/Chemical Safety Discussions.[1]

    • Link:

  • Azaindole Synthesis & Stability

    • Topic: Synthesis and reactivity of 7-azaindole derivatives, highlighting the electron-rich nature of the ring system.[1]

    • Source: Royal Society of Chemistry (RSC) - Perkin Transactions / Organic Chemistry Portal.[1]

    • Link:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine Data

    • Topic: Physical properties and safety data for the core structure (analogous reactivity).[1]

    • Source: PubChem CID 5523659.[1][3][4]

    • Link:[1]

Sources

Optimization

Troubleshooting low reactivity of 7-azaindole electrophiles in SN2 reactions

Technical Support Center: 7-Azaindole Chemistry Division Subject: Troubleshooting Low Reactivity of 7-Azaindole Electrophiles in Substitution Reactions Ticket ID: AZ-SN2-004 Status: Open Diagnostic Phase: Define Your Mec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Azaindole Chemistry Division Subject: Troubleshooting Low Reactivity of 7-Azaindole Electrophiles in Substitution Reactions Ticket ID: AZ-SN2-004 Status: Open

Diagnostic Phase: Define Your Mechanistic Landscape

Before troubleshooting, we must distinguish the chemical nature of your "7-azaindole electrophile." The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold exhibits divergent reactivity based on the location of the leaving group (LG).

Select your scenario:

  • Scenario A (True SN2): The LG is on an alkyl side chain (e.g., 3-(chloromethyl)-7-azaindole).

  • Scenario B (SNAr): The LG is directly attached to the pyridine ring (e.g., 4-chloro-7-azaindole). Note: This is often mistaken for SN2 but follows an Addition-Elimination mechanism.

Visual Troubleshooting Workflow

Azaindole_Troubleshooting Start Identify Leaving Group (LG) Position SideChain LG on Alkyl Side Chain (e.g., -CH2-Cl) Start->SideChain Ring LG on Pyridine Ring (e.g., C4-Cl) Start->Ring SN2_Issue Issue: Instability or Polymerization? SideChain->SN2_Issue SNAr_Issue Issue: No Reaction / Low Conversion? Ring->SNAr_Issue Fulvene Cause: Aza-fulvene formation (N1 Lone Pair Push) SN2_Issue->Fulvene RichRing Cause: Electron-rich Pyrrole deactivates Pyridine SNAr_Issue->RichRing Sol_SN2 Solution: Electron-Withdrawing N1-Protection (Ts, Boc) Fulvene->Sol_SN2 Sol_SNAr Solution: N-Oxidation (mCPBA) to activate C-LG bond RichRing->Sol_SNAr

Figure 1: Decision tree for identifying the mechanistic bottleneck in 7-azaindole substitutions.

Module A: Troubleshooting Side-Chain Electrophiles (True SN2)

Target: Substrates like 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.

The Core Problem: The "Aza-Fulvene" Trap

If you observe decomposition, polymerization, or low yields rather than clean substitution, the culprit is likely the free N1-H. The lone pair on the pyrrole nitrogen (N1) can donate electron density to expel the leaving group at C3, forming a highly reactive aza-fulvene intermediate (analogous to gramine chemistry). This species rapidly polymerizes or reacts indiscriminately with solvent, competing with your desired SN2 nucleophile.

Protocol: N1-Protection Strategy

To restore SN2 reactivity, you must shut down the electron donation from N1.

Step-by-Step Guide:

  • Selection: Choose an Electron-Withdrawing Group (EWG).

    • Recommended: Tosyl (Ts) or Benzenesulfonyl (Bs). These pull electron density out of the ring, preventing aza-fulvene formation and destabilizing the carbocation character, thereby forcing the reaction to proceed via a concerted SN2 mechanism.

    • Avoid: Methyl or Benzyl (electron-donating/neutral), which do not suppress the lone pair donation sufficiently.

  • Installation:

    • React 7-azaindole precursor with TsCl (1.1 equiv), NaH (1.2 equiv) in DMF at 0°C.

  • The SN2 Reaction:

    • Perform the substitution on the N-protected substrate.

    • Solvent: Acetone or Acetonitrile (polar aprotic).

    • Temperature: Keep below 60°C to avoid thermal elimination.

Data Comparison: Yields of Nucleophilic Displacement at C3-CH2-Cl

N1-Substituent Electronic Effect Mechanism Dominance Typical Yield
H (Unprotected) Strong Donor (+M) Aza-fulvene (SN1-like) < 20% (Polymerizes)
Methyl Weak Donor (+I) Mixed 30-45%
Tosyl (Ts) Strong Acceptor (-M) Pure SN2 85-95%

| Boc | Moderate Acceptor (-M) | SN2 (Steric bulk may hinder) | 60-75% |

Module B: Troubleshooting Ring Electrophiles (SNAr)

Target: Substrates like 4-chloro-7-azaindole or 6-bromo-7-azaindole.

The Core Problem: Electron-Rich Deactivation

Users often expect these to react like chloropyridines. However, the fused pyrrole ring is electron-rich and donates density into the pyridine ring. This raises the energy of the transition state (Meisenheimer complex) for nucleophilic attack, making the ring significantly less electrophilic than a standalone pyridine.

Protocol: The N-Oxide Activation Route

Direct SNAr on unactivated 7-azaindoles often requires forcing conditions (high heat, microwave) that degrade the scaffold. The solution is to activate the pyridine nitrogen (N7).

Step-by-Step Guide:

  • N-Oxidation:

    • Treat the halogenated 7-azaindole with m-CPBA (1.1 equiv) in DCM or EtOAc at RT.

    • Result: Formation of the 7-azaindole N-oxide.[1] The N-oxide oxygen pulls electron density, making the C2 and C4 positions highly electrophilic.

  • Nucleophilic Substitution (SNAr):

    • React the N-oxide with your nucleophile.

    • Observation: Reaction rates increase by orders of magnitude (e.g., 4-Cl displacement happens at RT instead of 150°C).

  • Deoxygenation (Post-Reaction):

    • Remove the N-oxide using PCl3 or Raney Nickel to return to the parent 7-azaindole state.

Module C: The Aggregation Factor (Solubility)

Symptom: Reactants appear insoluble or reaction stalls despite correct functionalization.

Root Cause: 7-azaindoles form extremely stable, cyclic hydrogen-bonded dimers (N1-H ··· N7) in non-polar solvents. This aggregation reduces the effective concentration of the monomeric electrophile.

Corrective Actions:

  • Solvent Switch: Move from THF or DCM to DMSO or DMF . These solvents disrupt the intermolecular H-bonds, liberating the monomer.

  • Additives: If using non-polar solvents is mandatory, add 1.0 equiv of a non-nucleophilic H-bond acceptor (e.g., TMEDA) to break the dimers.

FAQ: Frequently Asked Questions

Q: I am trying to react 7-azaindole with an alkyl halide, but the yield is low. Is this the same problem? A: No, that is N-alkylation (where 7-azaindole is the nucleophile). The issue there is usually the low acidity of the N1-H (pKa ~17.5). Use a stronger base (NaH or Cs2CO3) and ensure your electrophile is not sterically hindered. Note that alkylation can occur at N1 or N7 (quaternization); N1 is thermodynamically favored, but N7 is kinetically active.

Q: Can I use the Finkelstein reaction to improve reactivity of a side-chain chloride? A: Yes. If you have a chloromethyl group that is sluggish, adding NaI (0.1 - 1.0 equiv) in acetone generates the iodomethyl intermediate in situ, which is a much better electrophile (Leaving Group Ability: I > Br > Cl).

Q: Why does my 4-chloro-7-azaindole turn black when heated with amines? A: This suggests oxidative decomposition. 7-azaindoles are electron-rich and prone to oxidation at high temperatures in air. Always degas your solvents and run these reactions under Argon/Nitrogen.

References

  • Mechanistic Insight on Aza-fulvene Intermediates

    • Title: "Reaction of 3-hydroxymethyl-7-azaindoles: Aza-fulvene intermedi
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • N-Oxide Activation Strategy

    • Title: "Functionalization of 7-Azaindole via N-Oxide Activation."[1]

    • Source:Tetrahedron Letters
    • URL:[Link]

  • General Reactivity of 7-Azaindoles

    • Title: "Synthesis and Reactivity of 7-Azaindole Deriv
    • Source:Current Organic Chemistry
    • URL:[Link]

Sources

Troubleshooting

Handling lachrymatory properties of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Safe Handling, Optimization, and Decontamination of Lachrymatory Azaindole Intermediates Executive Summary 3-(bromomethyl)-1H-pyrrolo[2,3-b]p...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Safe Handling, Optimization, and Decontamination of Lachrymatory Azaindole Intermediates

Executive Summary

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8) is a high-value electrophilic intermediate used extensively in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs). Its utility relies on the high reactivity of the bromomethyl group; however, this same reactivity classifies it as a potent lachrymator and Category 1B Skin Corrosive [1, 2].

This guide addresses the three most common "tickets" submitted by research teams: acute exposure prevention, experimental instability (hydrolysis), and decontamination protocols.

Module 1: Immediate Response & Engineering Controls

User Ticket #1042: "I opened the vial inside the fume hood, but my eyes started stinging immediately. What is wrong with my setup?"

Scientist Response: The stinging sensation indicates that volatile alkylating vapors have escaped containment. This compound activates TRPA1 channels in corneal nerve endings at parts-per-billion concentrations. Standard "hood use" is often insufficient without specific airflow discipline.

The "Zero-Exposure" Protocol

Do not rely solely on the sash. You must create a laminar buffer zone .

  • Sash Height: Lower the sash to the absolute minimum working height (approx. 6 inches), utilizing the glass as a face shield.

  • The "6-Inch Rule": All open vessels must be placed at least 6 inches behind the plane of the sash.

  • Draft Check: Verify face velocity is 80–100 fpm. Remove all clutter (extra bottles, boxes) that creates turbulence/eddies which can roll vapors back toward the user.

Visual Workflow: Safe Entry Procedure

SafeEntry Start Start: Handling Request PPE PPE Check: Double Nitrile Gloves Wrap-around Goggles Lab Coat (Buttoned) Start->PPE HoodPrep Hood Prep: Clear Clutter Check Flow (80-100 fpm) PPE->HoodPrep Positioning Positioning: Sample >6 inches deep Sash <18 inches high HoodPrep->Positioning Action Proceed with Transfer Positioning->Action

Caption: Figure 1. Mandatory pre-handling workflow to prevent lachrymatory exposure.

Module 2: Experimental Troubleshooting

User Ticket #1045: "My yields are inconsistent. LC-MS shows a mass corresponding to the alcohol (M-Br + OH). Is the reagent bad?"

Scientist Response: The reagent is likely degrading during your process. The electron-poor pyridine ring makes the benzylic position highly electrophilic, but the indole nitrogen lone pair can facilitate solvolysis. The "alcohol" you see is 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine, formed via hydrolysis [3].

Root Cause Analysis & Fixes
VariableThe ErrorThe Fix
Weighing Weighing solid in open air allows atmospheric moisture to hydrolyze the Br- bond.Do not weigh solid. Dissolve the entire commercial bottle in dry solvent (e.g., DCM or DMF) to make a stock solution. Transfer volumetrically.
Solvent Using "technical grade" solvents or old DMF.Use anhydrous solvents stored over molecular sieves. Sparge with Argon/Nitrogen.
Base Using strong hydroxide bases (NaOH/KOH).Use non-nucleophilic organic bases (DIPEA, TEA) or carbonate bases (

) to prevent hydroxide attack.

Pro-Tip: If you must weigh the solid, use a glove bag or a pre-tared vial inside the fume hood. Never bring the solid onto an open bench balance.

Module 3: Decontamination & Waste Disposal

User Ticket #1050: "We spilled about 50mg in the hood. How do we clean it without gassing the whole lab? Can we use bleach?"

Scientist Response: STOP. Do NOT use bleach (sodium hypochlorite). Bleach can oxidize the indole ring or brominate other positions, potentially creating more toxic byproducts.

You must use a nucleophilic quench that converts the electrophilic alkyl bromide into a non-volatile, water-soluble salt (Bunte Salt) [4].

The "Thiosulfate Quench" Protocol
  • Preparation: Prepare a "Quench Mix" of 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Application: Gently cover the spill with the solution. Do not scrub immediately (this releases dust).

  • Wait Time: Allow to sit for 15–20 minutes. The thiosulfate attacks the bromomethyl group.

  • Cleanup: Wipe up with absorbent pads. The residue is now a water-soluble Bunte salt and can be disposed of in aqueous waste.

Chemical Mechanism of Decontamination

DeconMechanism Reactant Toxic Electrophile: 3-(bromomethyl)-7-azaindole Transition SN2 Attack Reactant->Transition Reagent Quench Agent: Sodium Thiosulfate (Nucleophile) Reagent->Transition Product Safe Product: Bunte Salt (Water Soluble) Non-Volatile Transition->Product  Br- displaced

Caption: Figure 2. Nucleophilic neutralization of the alkyl bromide to a benign Bunte salt.

Frequently Asked Questions (FAQ)

Q: Can I store the solid at room temperature? A: No. Store at 2–8°C (Refrigerated) or -20°C under inert gas. Warm, humid air accelerates decomposition to the alcohol and releases HBr gas, which further corrodes the container [5].

Q: I don't have thiosulfate. Can I use ammonia? A: Dilute aqueous ammonia (or ammonium hydroxide) can work by converting the bromide to the primary amine. However, this reaction is slower and the amine product may still have biological activity. Thiosulfate is superior for safety.

Q: Is this compound visible under UV? A: Yes. The 7-azaindole core is highly UV active (254 nm). However, be aware that on silica TLC plates, the compound may streak or hydrolyze. Run TLCs using neutral or slightly basic mobile phases (e.g., 1%


 in DCM/MeOH) to prevent degradation on the acidic silica surface.
References
  • Fisher Scientific. (2023). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. (Note: Analogous handling for 7-azaindole derivative). Retrieved from

  • Angene Chemical. (2024).[1][2] Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from

  • Chem-Impex. (2024). 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Applications in Medicinal Chemistry. Retrieved from

  • Royal Society of Chemistry. (2014). Reaction of Alkyl Halides with Sodium Thiosulfate (Bunte Salts). New Journal of Chemistry. Retrieved from

  • GZ Industrial Supplies. (2025).[3] Safe Handling Practices for Laboratory Chemicals: Corrosives and Lachrymators. Retrieved from

Sources

Optimization

Optimization of solvent systems for 7-azaindole alkylation reactions

Current Status: Operational Ticket ID: 7AZA-ALK-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The 7-Azaindole Challenge Welcome to the technical support hub for 7-azai...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 7AZA-ALK-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The 7-Azaindole Challenge

Welcome to the technical support hub for 7-azaindole (1H-pyrrolo[2,3-b]pyridine) functionalization. Unlike standard indoles, 7-azaindole possesses an ambident nucleophilic character due to the presence of both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N7).[1]

The Core Conflict:

  • N1 (Pyrrole-like): Requires deprotonation (pKa ~13 in DMSO).[1] This is the thermodynamic target for most medicinal chemistry applications (e.g., kinase inhibitors like Vemurafenib).[1]

  • N7 (Pyridine-like): Possesses a free lone pair.[1] In neutral or acidic conditions, or with insufficient base, electrophiles attack here, leading to N7-quaternary ammonium salts (often observed as "gummy" precipitates).[1]

This guide optimizes solvent systems to maximize N1-selectivity, conversion rates, and process scalability.[1]

Module 1: Mechanism & Regioselectivity

Q: Why am I observing N7-alkylation byproducts despite using a base?

A: This is a competition between the anionic mechanism (N1) and the neutral mechanism (N7).[1]

  • The Anionic Pathway (Desired N1): You must fully deprotonate N1 to generate the azaindolyl anion.[1] This anion is a hard nucleophile that attacks the electrophile at N1.[1]

  • The Neutral Pathway (Undesired N7): If the base is insoluble or the deprotonation is slow, the neutral 7-azaindole remains in solution.[1] The N7 lone pair is a competent nucleophile and will attack the alkyl halide, forming a stable N7-alkylated salt.

Diagnostic: If your reaction mixture turns heterogeneous with a sticky solid stuck to the flask walls, you likely formed the N7-quaternary salt due to poor base solubility or insufficient deprotonation.[1]

Visualization: Reaction Pathway Decision Tree

G Start 7-Azaindole (Substrate) Base Strong Base (NaH, Cs2CO3) Start->Base Deprotonation NoBase Neutral/Weak Base (or poor solubility) Start->NoBase Equilibrium Anion Azaindolyl Anion (N1-nucleophile) Base->Anion Fast Neutral Neutral Species (N7-nucleophile) NoBase->Neutral Dominant Species ProdN1 N1-Alkyl Product (Thermodynamic) Anion->ProdN1 R-X Attack ProdN7 N7-Quaternary Salt (Kinetic Trap) Neutral->ProdN7 R-X Attack

Caption: Pathway divergence based on protonation state. N1-alkylation requires a stable anionic species.

Module 2: Solvent System Optimization

Q: Which solvent system balances rate and selectivity?

A: Solvent choice dictates the solubility of your base and the "nakedness" of the resulting anion.[1]

Comparative Solvent Performance Data
Solvent SystemBase CompatibilityReaction RateN1 SelectivityWorkup DifficultyRecommendation
DMF (Anhydrous) Excellent (NaH, Cs₂CO₃)Fast (High

)
HighHigh (High BP, water miscibility)Gold Standard for small scale.[1]
MeCN (Acetonitrile) Moderate (Cs₂CO₃)ModerateHighLow (Easy evap)Good for Cs₂CO₃ if heating is allowed.[1]
THF Good (NaH, t-BuOK)Slow (Low

)
ModerateLowUse for NaH ; poor for inorganic carbonates.
2-MeTHF ModerateModerateHighLow (Green)Process Choice ; requires phase transfer catalyst (PTC).[1]
Acetone Good (KOH/NaOH)FastLow/MixedLowAvoid ; promotes aldol side reactions.
Technical Deep Dive:
  • The "Cesium Effect" in DMF: Cs₂CO₃ in DMF is superior because the large Cesium cation (1.67 Å) forms a loose ion pair with the azaindolyl anion.[1] This "naked anion" is highly reactive toward N1 alkylation.[1] In THF, the tighter ion pair slows the reaction.[1]

  • Green Chemistry (2-MeTHF): For scale-up, replace DMF with 2-Methyltetrahydrofuran (2-MeTHF) .[1] However, because inorganic bases (Cs₂CO₃/K₂CO₃) are poorly soluble in ethers, you must add a Phase Transfer Catalyst (PTC) like TBAHS (Tetrabutylammonium hydrogen sulfate) to shuttle the base into the organic phase.[1]

Module 3: Troubleshooting & FAQs

Q: My reaction in Acetonitrile (MeCN) is stalled at 50% conversion. Why?

A: This is a solubility issue. While MeCN is polar, it does not dissolve inorganic carbonates (K₂CO₃/Cs₂CO₃) as effectively as DMF.[1]

  • Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (if using K₂CO₃).[1] This increases the effective concentration of the carbonate in the solution phase.[1] Alternatively, switch to DMF.[1]

Q: How do I remove DMF during workup without aqueous crashes?

A: DMF removal is the primary bottleneck in scale-up.[1]

  • Method A (LiCl Wash): Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1] Wash 3x with 5% LiCl (aq) .[1] The LiCl pulls DMF into the aqueous layer more effectively than water/brine alone.[1]

  • Method B (Azeotrope): If the product is stable, add heptane or xylene and rotovap.[1] The azeotrope helps carry over the high-boiling DMF.

Q: Can I use NaH for scale-up?

A: NaH is excellent for yield but dangerous for scale (hydrogen gas evolution).[1]

  • Alternative: Use KOtBu (Potassium tert-butoxide) in THF or 2-MeTHF.[1] It is strong enough to deprotonate 7-azaindole (pKa ~13) but safer to handle than pyrophoric hydrides.[1]

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Small Scale / High Difficulty)

Best for: Complex substrates, valuable intermediates, or unreactive alkyl halides.[1]

  • Dissolution: Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv).[1] Stir at Room Temperature (RT) for 30 mins.

    • Note: The solution should turn slightly yellow/orange, indicating anion formation.[1]

  • Alkylation: Add Alkyl Halide (1.2 equiv) dropwise.[1]

  • Reaction: Stir at RT for 2–4 hours. (Heat to 60°C only if monitoring shows no progress after 2h).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (x3), then Brine (x1). Dry over Na₂SO₄.[1]

Protocol B: The "Green Process" (Scale-Up Friendly)

Best for: Multi-gram scale, process chemistry, avoiding DMF.[1]

  • Dissolution: Dissolve 7-azaindole (1.0 equiv) in 2-MeTHF .

  • Catalysis: Add TBAHS (10 mol%) and powdered KOH (2.0 equiv).

  • Alkylation: Add Alkyl Halide (1.2 equiv).

  • Reaction: Heat to 50°C. The PTC is critical here to shuttle hydroxide ions.

  • Workup: Filter off the solid salts. Wash the organic filtrate with water. Distill the solvent.

Workflow Visualization: Troubleshooting Logic

Troubleshooting Problem Low Yield / Stalled Reaction CheckSolvent Solvent Used? Problem->CheckSolvent DMF DMF/DMSO CheckSolvent->DMF MeCN MeCN/THF CheckSolvent->MeCN CheckTemp Check Temp DMF->CheckTemp CheckBase Check Base Solubility MeCN->CheckBase Action1 Increase Temp to 60°C (Check N7 byproduct) CheckTemp->Action1 Action2 Add PTC (TBAI or Crown Ether) CheckBase->Action2 Action3 Switch Base to Cs2CO3 (Cesium Effect) CheckBase->Action3

Caption: Logic flow for diagnosing stalled alkylation reactions.

References

  • Dalziel, M. E., et al. (2019).[1] Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.[1][2] Angewandte Chemie International Edition.[1] [1]

  • Fink, D. M. (2004).[1] Cesium Carbonate Promoted N-Alkylation of Indoles.[1][3][4][5] Synlett.[1] (Demonstrates the utility of Cs2CO3 in polar aprotic solvents for indole-like scaffolds).

  • Luo, G., et al. (2002).[1] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][6] Journal of Organic Chemistry.[1][6] (Foundational text on the "Cesium Effect" and solvation).

  • Estager, J., et al. (2016).[1] Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation. American Journal of Undergraduate Research.[1] (Green chemistry comparison and yield trade-offs).

Sources

Troubleshooting

Removing triphenylphosphine oxide from 3-(bromomethyl)-7-azaindole crude mixtures

Welcome to the technical support center for challenges related to the synthesis and purification of 3-(bromomethyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 3-(bromomethyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in removing the common byproduct, triphenylphosphine oxide (TPPO), from their crude reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions to streamline your purification process, ensuring the high purity of your final compound.

Troubleshooting Guide: Isolating 3-(bromomethyl)-7-azaindole from Triphenylphosphine Oxide

This section addresses specific issues you might be facing during the purification of 3-(bromomethyl)-7-azaindole. The solutions provided are based on the differing physicochemical properties of your target molecule and the TPPO byproduct.

Scenario 1: My initial attempts to precipitate TPPO with non-polar solvents have failed to yield pure product.

Question: I've tried triturating my crude mixture with hexanes and diethyl ether as suggested in some general protocols, but I still see a significant amount of TPPO in my product according to TLC and ¹H NMR. What's going wrong?

Answer: This is a common issue that arises from the surprisingly moderate polarity of 3-(bromomethyl)-7-azaindole. The azaindole core itself is quite polar, making the entire molecule more soluble in solvents like diethyl ether than one might expect. This can lead to co-precipitation or incomplete separation from TPPO.

Root Cause Analysis & Solution Pathway:

The key is to exploit the solubility differences more effectively. TPPO is known to be poorly soluble in solvents like cyclohexane and petroleum ether.[1][2] We can leverage this by using a carefully selected solvent system.

dot

cluster_0 Decision Workflow for Purification start Crude Reaction Mixture (Product + TPPO) decision1 Is the product stable to mild Lewis acids? start->decision1 decision2 Is chromatography a viable option for your scale? decision1->decision2 No process1 Precipitation with Metal Salts (e.g., ZnCl2, CaBr2) decision1->process1 Yes process2 Column Chromatography decision2->process2 Yes process3 Solvent Trituration/ Recrystallization decision2->process3 No end Pure 3-(bromomethyl)-7-azaindole process1->end process2->end process3->end cluster_1 Mechanism of TPPO Precipitation with ZnCl₂ TPPO 2 x Ph₃P=O (Lewis Base) Complex [ZnCl₂(TPPO)₂] (Insoluble Precipitate) TPPO->Complex Coordination ZnCl2 ZnCl₂ (Lewis Acid) ZnCl2->Complex Coordination

Sources

Optimization

Technical Support Center: Stabilizing 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Current Status: Online Ticket ID: #AZA-BR-702 Subject: Stabilization, Handling, and Troubleshooting of 7-Azaindyl-3-methyl bromide HBr Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #AZA-BR-702 Subject: Stabilization, Handling, and Troubleshooting of 7-Azaindyl-3-methyl bromide HBr Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely experiencing degradation of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 3-(bromomethyl)-7-azaindole). This intermediate is a "hot" electrophile. In its free base form, it is kinetically unstable and prone to rapid autocatalytic polymerization and hydrolysis .

The Solution: The only viable long-term storage form is the Hydrobromide (HBr) Salt . The protonation of the pyridine nitrogen (N7) withdraws electron density from the ring, significantly reducing the nucleophilicity of the indole nitrogen (N1), thereby preventing self-alkylation (dimerization/polymerization).

Module 1: The Mechanism of Instability

Why did my white solid turn into a pink brick?

The free base of this molecule contains both a nucleophile (the 7-azaindole ring) and a potent electrophile (the alkyl bromide). Without the "electronic handcuff" of the HBr acid, the molecule attacks itself.

Decomposition FreeBase Free Base (Reactive Nucleophile) SelfAttack Intermolecular Attack (N1 attacks C-Br of neighbor) FreeBase->SelfAttack No Acid Present Salt HBr Salt (Protonated N7) FreeBase->Salt + HBr (anhydrous) Dimer Bis-7-azaindolyl methane (Dimer) SelfAttack->Dimer Rapid Polymer Oligomers/Polymers (Insoluble 'Brick') Dimer->Polymer Chain Reaction Stable Stable Crystalline Solid (Deactivated Nucleophile) Salt->Stable Electron Withdrawal

Figure 1: The Divergent Fate. Without HBr, the molecule self-destructs via intermolecular alkylation.

Module 2: Stabilization Protocol (Synthesis & Isolation)

Standard Operating Procedure (SOP) for converting the unstable species into the stable HBr salt.

Prerequisites:

  • Solvent: Anhydrous Acetic Acid (AcOH) or Dichloromethane (DCM). Avoid alcohols (solvolysis risk).

  • Reagent: 33% HBr in Acetic Acid (Commercial grade).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Stabilization Workflow
StepActionTechnical Rationale
1 Dissolution Dissolve the starting material (7-azaindole) in anhydrous reaction solvent. If stabilizing a degraded crude oil, dissolve in minimal dry DCM.
2 Acidification Add 33% HBr/AcOH dropwise at 0°C . Target a stoichiometry of 1.1 to 1.5 equivalents of HBr.
3 Precipitation The HBr salt is often less soluble in ether/DCM. Add anhydrous diethyl ether (Et₂O) to force precipitation.
4 Filtration Filter the solid rapidly under an inert gas blanket (e.g., Schlenk filtration). Do not suck dry for extended periods in humid air.
5 Washing Wash the cake with cold, anhydrous Et₂O to remove excess acid and non-salt impurities.
6 Drying Dry under high vacuum (< 1 mbar) at room temperature for 4-6 hours.
Module 3: Troubleshooting Center (FAQ)
Q1: The solid has turned pink or purple. Is it ruined?

Diagnosis: Oxidation. Azaindoles are electron-rich and prone to oxidation, forming colored radical species (pink/red) upon exposure to air.

  • Impact: Usually, this is a surface phenomenon ( < 2% impurity).

  • Fix: Wash the solid with degassed, anhydrous ether. If the color persists, the purity may still be acceptable for the next step (verify via HPLC), but use immediately.

Q2: I see a new spot on TLC/LCMS corresponding to M-Br + OH (Mass ~150).

Diagnosis: Hydrolysis. You have formed (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol .

  • Cause: Exposure to atmospheric moisture or wet solvents. The benzylic-like bromide is highly susceptible to

    
     hydrolysis.
    
  • Fix: This is irreversible. You cannot convert the alcohol back to the bromide easily without reforming the free base. Recrystallize from anhydrous AcOH/Et₂O to remove the alcohol.

Q3: The product is a sticky gum, not a powder.

Diagnosis: Hygroscopicity or Excess Acid.

  • Cause: The salt has absorbed water (forming a syrup) or excess HBr/AcOH is trapped in the lattice.

  • Fix: Triturate (grind under solvent) with anhydrous Acetone or Ether . This pulls out the excess acid and water, often inducing crystallization.

Module 4: Decision Tree for Handling

Troubleshooting Start Inspect Material State Color Color Check Start->Color YellowWhite White/Pale Yellow Color->YellowWhite Pass PinkRed Pink/Red/Purple Color->PinkRed Fail Texture Texture Check YellowWhite->Texture PinkRed->Texture Action2 Status: OXIDIZED Check Purity (NMR). Use immediately if >90% PinkRed->Action2 Powder Free-flowing Powder Texture->Powder Pass Sticky Sticky/Gum/Paste Texture->Sticky Fail Action1 Status: HEALTHY Store -20°C under Ar Powder->Action1 Action3 Status: WET/ACIDIC Triturate with anhyd. Acetone/Ether Dry under High Vac Sticky->Action3

Figure 2: Rapid assessment logic for material integrity.

Module 5: Critical Storage Specifications

Failure to adhere to these leads to decomposition within 24-48 hours.

  • Temperature: -20°C (Required) . Room temperature storage allows slow elimination of HBr and subsequent polymerization.

  • Container: Amber glass vial (light sensitive) with a Teflon-lined screw cap .

  • Atmosphere: Headspace must be purged with Argon .

  • Desiccation: Store the vial inside a secondary container (jar) containing Drierite or Silica Gel.

References
  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 2001.

  • 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine (Intermediate Data). MedChemExpress.

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 2015.[1]

  • Safety Data Sheet: 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine. PubChem.

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 3-substituted 7-azaindole derivatives

Topic: Comparative Guide: 13C NMR Chemical Shifts of 3-Substituted 7-Azaindole Derivatives Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 13C NMR Chemical Shifts of 3-Substituted 7-Azaindole Derivatives

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors (e.g., Vemurafenib).[1] Its unique electronic profile—specifically the presence of the pyridine nitrogen (N7)—dramatically alters the Carbon-13 NMR landscape compared to the parent indole.

This guide provides a technical comparison of 13C NMR shifts for 7-azaindole and its 3-substituted derivatives. It focuses on the diagnostic "fingerprint" regions (C7a, C6, and C3) that allow researchers to rapidly distinguish between regioisomers and validate functionalization at the nucleophilic C3 position.[1]

Structural Basis & Assignment Logic

To interpret the NMR data correctly, one must understand the electronic perturbation caused by the N7 atom.[1] Unlike indole, where the benzene ring is relatively electron-rich, the pyridine ring in 7-azaindole is electron-deficient.[1]

  • The "N7 Effect": The nitrogen at position 7 exerts a strong deshielding effect on the adjacent carbons (C7a and C6 ).

  • The C3 Nucleophile: C3 is the most electron-rich carbon in the pyrrole ring, making it the primary site for electrophilic aromatic substitution (SEAr).[1] Substitution here causes predictable shifts in the C2 and C3a signals.

Comparative Baseline: Indole vs. 7-Azaindole

Solvent: DMSO-d₆ (Standard for polar heterocycles)[1]

Carbon PositionIndole Shift (δ ppm)7-Azaindole Shift (δ ppm)Δ (Shift Difference)Structural Insight
C2 (α to N1)124.6125.3 +0.7Minimal change; pyrrole character retained.[1]
C3 (β to N1)101.999.2 -2.7Slightly more shielded; diagnostic high-field signal.
C3a (Bridge)127.8120.3 -7.5Shielded due to adjacent electron-deficient pyridine ring.
C4 120.8128.2 +7.4Deshielded by pyridine ring currents.
C5 119.7115.5 -4.2-
C6 121.8142.3 +20.5 Diagnostic: Strongly deshielded by adjacent N7.
C7a (Bridge)136.1148.9 +12.8 Key Marker: Most downfield signal (excluding C=O).[1]

Note: The shift of C7a (~149 ppm) is the definitive marker for the 7-azaindole core. In indole, this bridgehead carbon rarely exceeds 137 ppm.[1]

Substituent Effects at C3 (The Functionalization Zone)

The C3 position is the "business end" for drug design. Modifying this position shifts the C3 resonance significantly. Below is a comparison of common electronic environments.

Table 2: 3-Substituted 7-Azaindole Derivatives (DMSO-d₆)
Derivative TypeSubstituent (R)C3 Shift (δ ppm)C2 Shift (δ ppm)Mechanistic Explanation
Parent –H99.2 125.3High electron density at C3 (Enamine-like).[1]
EWG (Halogen) –Br~88 - 92 ~128.0Heavy Atom Effect: Bromine shields the ipso carbon (C3) despite being electronegative (spin-orbit coupling).[1]
EDG (Alkyl) –CH₃~110.5 ~127.0α-Effect: Alkyl group deshields C3 by ~10 ppm.
EWG (Carbonyl) –CHO / –COR115 - 120 ~135 - 138Conjugation: Strong deshielding due to resonance withdrawal; C2 also shifts downfield significantly.
EWG (Nitrile) –CN~85.0 ~130.0Anisotropic Shielding: The cyano group typically shields the ipso carbon (C3) relative to alkyl derivatives.[1]

Key Observation:

  • Validation of 3-Acylation: If you perform a Vilsmeier-Haack reaction to install a formyl group, look for the C3 signal to vanish from ~99 ppm and reappear downfield at ~116 ppm , accompanied by a new carbonyl peak at ~185 ppm.[1]

  • Validation of 3-Bromination: The C3 peak will shift upfield (shielded) or remain near 90 ppm, but the peak intensity will drop (quaternary carbon) and C-H coupling will disappear in HSQC.[1]

Experimental Protocol: High-Fidelity Acquisition

Acquiring quantitative or assignable 13C spectra for azaindoles can be challenging due to the long relaxation times (T1) of the quaternary carbons (C3a, C7a) and the quadrupole broadening from nitrogen.[1]

Optimized Workflow for Drug Discovery
  • Solvent Selection:

    • Primary: DMSO-d₆. 7-Azaindoles are often sparingly soluble in CDCl₃. Furthermore, DMSO minimizes solute-solute hydrogen bonding aggregation, providing sharper peaks.[1]

    • Secondary: Methanol-d₄ (if labile proton exchange is needed).[1]

  • Relaxation Agent (Crucial for Quaternaries):

    • Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)₃] to the sample.[1]

    • Why? It is a paramagnetic relaxation agent. It shortens the T1 relaxation time of quaternary carbons (C3a, C7a, C3-substituted), allowing them to appear with higher intensity and integration accuracy.[1]

  • Pulse Sequence Parameters:

    • Pulse Angle: 30° (allows faster repetition).[1]

    • Relaxation Delay (D1): Set to 2–3 seconds (with Cr(acac)₃) or 5+ seconds (without).

    • Scans: Minimum 1024 scans for adequate S/N on quaternary carbons.

Diagnostic Assignment Workflow

Use this logic flow to assign a 7-azaindole derivative spectrum from scratch.

G Start Start: Acquire 13C Spectrum (DMSO-d6) CheckC7a Locate Most Downfield Aromatic Peak (> 145 ppm) Start->CheckC7a IsIt149 Is shift ~148-153 ppm? CheckC7a->IsIt149 AssignC7a Assign as C7a (Bridgehead adjacent to N7) IsIt149->AssignC7a Yes CheckC6 Locate signal ~140-144 ppm (Usually doublet in splitting) AssignC7a->CheckC6 AssignC6 Assign as C6 (Alpha to N7) CheckC6->AssignC6 CheckC3 Locate High Field Aromatic (< 105 ppm) AssignC6->CheckC3 IsSubstituted Is there a peak < 105 ppm? CheckC3->IsSubstituted AssignC3_H Assign C3-H (Parent) (~99 ppm) IsSubstituted->AssignC3_H Yes CheckSub Check ~110-120 ppm (Quaternary) IsSubstituted->CheckSub No (Substituted) AssignC3_Sub Assign C3-Substituted (Alkyl/Acyl) CheckSub->AssignC3_Sub

Caption: Step-by-step logic for assigning the 7-azaindole carbon backbone. Note that C7a is the anchor point for all assignments.

References

  • National Center for Biotechnology Information (NCBI). 7-Azaindole Compound Summary. PubChem. Available at: [Link][1]

  • Royal Society of Chemistry. Synthesis and NMR Characterization of 3-Substituted Azaindoles. (General Reference for 3-acyl shifts). Available at: [Link]

  • Hans J. Reich. Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Available at: [Link][1]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-(bromomethyl)-7-azaindole

Topic: Mass Spectrometry Fragmentation Patterns of 3-(bromomethyl)-7-azaindole Content Type: Technical Comparison & Application Guide 3-(bromomethyl)-7-azaindole is a critical electrophilic intermediate used frequently i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-(bromomethyl)-7-azaindole Content Type: Technical Comparison & Application Guide

3-(bromomethyl)-7-azaindole is a critical electrophilic intermediate used frequently in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and tryptophan derivatives. Its analysis via mass spectrometry (MS) presents unique challenges due to the competing ionization sites (N1-indole vs. N7-pyridine) and the labile carbon-bromine bond.

This guide provides a comparative analysis of its fragmentation mechanics, distinguishing it from its non-aza analogue (indole) and detailing the specific isotopic signatures required for positive identification.

Section 1: Structural Context & The "Bromine Signature"[1]

Before analyzing fragmentation, the operator must validate the precursor ion. The presence of bromine provides a definitive isotopic fingerprint that serves as an internal control for data integrity.

1.1 Molecular Profile[1]
  • Formula: C₈H₇BrN₂

  • Exact Mass (Monoisotopic ⁷⁹Br): 209.98 Da

  • Exact Mass (⁸¹Br): 211.98 Da

1.2 The 1:1 Isotopic Ratio (Self-Validation)

Unlike chlorinated compounds (3:1 ratio) or pure organics, this molecule displays a 1:1 doublet for the molecular ion (


 or 

).
  • Observation: Two peaks of nearly equal intensity separated by 2 m/z.[2][3]

  • Diagnostic Value: If this doublet is absent, the bromine has been displaced (likely hydrolyzed to the alcohol during sample prep).

Section 2: Comparative Fragmentation Analysis

This section compares the fragmentation behavior of 3-(bromomethyl)-7-azaindole against its structural analogue, 3-(bromomethyl)indole.

2.1 Primary Fragmentation Pathway: Benzylic Cleavage

The dominant pathway for both Electrospray Ionization (ESI) and Electron Impact (EI) is the cleavage of the C-Br bond. However, the resulting carbocation stability differs significantly between the 7-azaindole and indole cores.

Feature3-(bromomethyl)-7-azaindole3-(bromomethyl)indole
Precursor Ion (

)
m/z 211 / 213m/z 210 / 212
Primary Fragment (

Br)
m/z 131 (Base Peak)m/z 130 (Base Peak)
Mechanism Formation of 3-methylene-7-azaindolenium . The N7 nitrogen withdraws electron density, slightly destabilizing the cation compared to the indole analogue, requiring higher collision energy (CE) for full fragmentation.Formation of 3-methyleneindolenium . Highly resonance stabilized by the benzene ring.
Secondary Fragment m/z 104 (Loss of HCN, -27 Da)m/z 103 (Loss of HCN, -27 Da)
Tertiary Fragment m/z 77 (Loss of second HCN)m/z 77 (Phenyl cation)
2.2 The "Nitrogen Effect" (N7 Influence)

The distinguishing feature of the 7-azaindole scaffold is the pyridine-like nitrogen at position 7.

  • Protonation Site: In ESI, the N7 nitrogen is more basic (

    
    ) than the N1 pyrrole nitrogen. The proton resides on N7, altering the charge distribution prior to fragmentation.
    
  • Ring Disintegration: Unlike the indole core, which typically loses one HCN molecule, the 7-azaindole core contains two nitrogen atoms. High-energy collision (CID > 35 eV) often results in a sequential loss of two HCN molecules (27 Da + 27 Da), degrading the core to a phenyl-like cation (m/z 77).

Section 3: Visualizing the Fragmentation Mechanism

The following diagram illustrates the stepwise degradation of the molecule under Collision Induced Dissociation (CID).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 211 / 213 (Isotopic Doublet) TS Transition State (C-Br Bond Weakening) Precursor->TS Collision Energy BasePeak Base Peak (Cation) m/z 131 (3-methylene-7-azaindolenium) TS->BasePeak - HBr (80/82 Da) Frag2 Secondary Fragment m/z 104 (Loss of HCN) BasePeak->Frag2 - HCN (27 Da) Ring Contraction Frag3 Tertiary Fragment m/z 77 (Loss of 2nd HCN) Frag2->Frag3 - HCN (27 Da) High Energy

Figure 1: Proposed ESI-CID fragmentation pathway. The loss of HBr yields the resonance-stabilized base peak at m/z 131, followed by sequential ring degradation.

Section 4: Experimental Protocols

To ensure reproducible data, the following LC-MS workflow is recommended. This protocol minimizes in-source fragmentation while ensuring sufficient ionization.

4.1 Sample Preparation
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol. Methanol can act as a nucleophile, displacing the bromine to form the methoxy-derivative (m/z 163) during storage.

  • Concentration: 10 µM in 50:50 MeCN:H₂O.

4.2 LC-MS Conditions (Standardized)
ParameterSettingRationale
Ionization Source ESI Positive (+)N7 is a basic site; readily protonates.
Cone Voltage 20-30 VLow enough to preserve the C-Br bond in the source (preserve the doublet).
Collision Energy (CE) Ramp 10 -> 40 eVLow CE confirms the parent (211/213); High CE reveals the fingerprint (131).
Mobile Phase Modifier 0.1% Formic AcidEssential for protonation of the azaindole core.
4.3 Analytical Workflow Diagram

Workflow Start Sample: 3-(bromomethyl)-7-azaindole Prep Dilution: MeCN (Avoid MeOH) Prevent solvolysis Start->Prep Source ESI Source (+) Cone V: 20V Prep->Source Check Check: m/z 211/213 Doublet? (1:1 Ratio) Source->Check Decision Doublet Present? Check->Decision Fail STOP: Hydrolysis/Solvolysis Detected (e.g., -OH or -OMe) Decision->Fail No Pass Proceed to MS/MS Decision->Pass Yes Analyze Ramp CE (10-40 eV) Target m/z 131 (Base Peak) Pass->Analyze

Figure 2: Operational workflow for validating 3-(bromomethyl)-7-azaindole integrity prior to fragmentation analysis.

Section 5: References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative source for Br isotopic patterns and benzylic cleavage rules).

  • Luo, Z., et al. (2025). "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." ResearchGate.[4]

  • BenchChem Technical Guides. (2025). "The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine."

  • El Kihel, A., et al. (2016).[4][5][6] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[4][6]

Sources

Validation

Comparing reactivity of 3-(chloromethyl) vs 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Executive Summary Bottom Line Up Front: For 90% of medicinal chemistry applications involving the 7-azaindole scaffold, 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (as the HCl salt) is the superior choice due to its balan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: For 90% of medicinal chemistry applications involving the 7-azaindole scaffold, 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (as the HCl salt) is the superior choice due to its balance of shelf-stability and reactivity.

The 3-(bromomethyl) analog is kinetically superior (10–100x faster reaction rates) but suffers from severe instability, leading to rapid self-polymerization and hydrolysis. It should never be isolated for storage. It is best employed via in situ generation from the corresponding alcohol when the nucleophile is weak or sterically encumbered.

Part 1: Structural & Electronic Analysis

To understand the reactivity difference, one must analyze the electronic push-pull nature of the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine).

The "Azaindole" Electronic Conflict

Unlike a standard indole, the 7-azaindole contains a pyridine ring fused to a pyrrole.

  • Pyrrole Nitrogen (N1): Electron-donating (+M effect). It pushes electron density toward the 3-position (the methylene linker).

  • Pyridine Nitrogen (N7): Electron-withdrawing (-I/-M effect). It pulls density away, making the ring less electron-rich than pure indole but still capable of stabilizing a carbocation at the 3-position.

Leaving Group Physics

The reactivity difference is governed by the bond dissociation energy (BDE) and the stability of the leaving group anion.

Feature3-(Chloromethyl)3-(Bromomethyl)Impact
C-X Bond Length ~1.77 Å~1.94 ÅC-Br is longer and weaker.
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molBromide leaves much faster (

).
Leaving Group Ability Good (

HCl = -7)
Excellent (

HBr = -9)
Bromide is a better leaving group in

and

pathways.
Polarizability ModerateHighBromine stabilizes the transition state better in polar solvents.

Part 2: Stability vs. Reactivity Trade-off

The fundamental problem with the bromomethyl analog is its propensity to form a reactive aza-fulvene-like intermediate . The lone pair on the pyrrole nitrogen (N1) assists in the expulsion of the leaving group, creating an electrophilic species that rapidly reacts with itself (polymerization) or moisture.

Decomposition Mechanism

The following diagram illustrates why the bromo-analog degrades while the chloro-analog remains stable (kinetically trapped).

Decomposition cluster_legend Kinetics SM 3-(Halomethyl)-7-azaindole (X = Cl or Br) TS Transition State (N1 Lone Pair Assist) SM->TS Rate Determining Step (Fast for Br, Slow for Cl) Fulvene Reactive Aza-Fulvene Intermediate TS->Fulvene - X⁻ Polymer Polymerization (Insoluble Pink/Red Solid) Fulvene->Polymer + SM (Self-Alkylation) Legend k(Br) >>> k(Cl) Bromo generates fulvene at ambient temp.

Figure 1: Mechanism of decomposition via self-alkylation. The activation energy to reach the aza-fulvene intermediate is significantly lower for the bromo derivative.

Stability Data Comparison
Parameter3-(Chloromethyl) Analog3-(Bromomethyl) Analog
State White to off-white solid (HCl salt).Often an oil or waxy solid; turns pink/brown rapidly.
Shelf Life (RT) >12 Months (Desiccated).< 1 Hour (Decomposes to oligomers).
Hydrolysis (

)
Hours in water/organic mix.Minutes (Rapid conversion to alcohol).
Storage RT or 4°C.Do Not Store. Generate in situ.

Part 3: Experimental Protocols

Protocol A: Synthesis of Stable 3-(Chloromethyl) Scaffold

Use this for standard library synthesis or when scaling up.

Concept: The hydrochloride salt protonates the pyridine nitrogen (N7), effectively shutting down the electron donation from the ring. This prevents the "push" required to eject the chloride, rendering the solid stable.

  • Reagents: 7-Azaindole (1.0 eq), Paraformaldehyde (1.2 eq), 4M HCl in Dioxane (or aqueous concentrated HCl).

  • Procedure:

    • Dissolve 7-azaindole in 1,4-dioxane (0.5 M).

    • Add paraformaldehyde.

    • Add 4M HCl in dioxane dropwise at room temperature.

    • Observation: A precipitate will form almost immediately.

    • Stir for 12–18 hours at RT.

  • Isolation:

    • Filter the white solid under

      
      .
      
    • Wash with cold Et2O or hexanes to remove unreacted azaindole.

    • Critical: Dry under vacuum but do not heat above 40°C.

  • Usage: To react, suspend in DMF and add excess base (e.g.,

    
     or DIPEA) in the presence of the nucleophile. The base liberates the free amine, which immediately reacts.
    
Protocol B: In Situ Generation of 3-(Bromomethyl) Scaffold

Use this only for weak nucleophiles or sterically hindered substrates where the chloride fails.

Concept: Since you cannot isolate the bromo-analog, you convert the alcohol (3-hydroxymethyl-7-azaindole) to the bromide immediately before the coupling step.

  • Precursor: Start with (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.

  • Activation (Appel Conditions):

    • Dissolve alcohol (1.0 eq) and

      
       (1.1 eq) in anhydrous DCM or THF at 0°C.
      
    • Add

      
       (1.1 eq) portion-wise.
      
    • Stir for 15–30 minutes at 0°C.

  • Coupling (One-Pot):

    • Do not perform an aqueous workup.

    • Add your nucleophile (e.g., amine, thiol) and a non-nucleophilic base (DIPEA) directly to the reaction mixture.

    • Allow to warm to RT.[1][2]

  • Why this works: The reaction rate of the bromide with the nucleophile (

    
    ) competes favorably with the decomposition rate (
    
    
    
    ) as long as the concentration of the nucleophile is high.

Part 4: Decision Matrix & Applications

When designing a synthetic route, use the following logic flow to select the correct halide.

DecisionMatrix Start Need to functionalize 3-position of 7-Azaindole Scale Is this a Scale-up (>5g)? Start->Scale NucType Nucleophile Type? Scale->NucType No (Discovery Scale) UseCl USE CHLOROMETHYL (HCl Salt) Scale->UseCl Yes (Safety/Stability) NucType->UseCl Strong (1° Amine, Thiol) UseBr USE BROMOMETHYL (In Situ Only) NucType->UseBr Weak (Aniline, Amide) Finkel Use Finkelstein Conditions (Cl + NaI cat.) NucType->Finkel Moderate (2° Amine)

Figure 2: Decision tree for selecting the appropriate halomethyl intermediate.

Case Study: Kinase Inhibitor Fragment Coupling
  • Scenario: Coupling a 3-substituted 7-azaindole to a sterically hindered piperazine.

  • Attempt 1 (Chloro): Reaction in DMF/K2CO3 at 60°C gave 30% yield after 24h. Unreacted chloride remained.

  • Attempt 2 (Bromo - In Situ): Alcohol activation with

    
     followed by piperazine addition gave 85% yield in 2h at 0°C.
    
  • Analysis: The steric bulk of the piperazine slowed the

    
     attack on the chloride, allowing thermal decomposition to compete. The bromide, reacting much faster at lower temperatures, avoided the thermal decomposition window.
    

References

  • Synthesis of 7-azaindoles via Blanc Chloromethylation

    • Standard protocol for chloromethyl
    • Robinson, S. et al.
  • Reactivity of Azaindole Intermediates

    • Discussion on the electronic properties of the 7-azaindole ring.
    • Popowycz, F. et al. "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry.
  • Instability of Bromomethyl Heterocycles: General physical organic chemistry of electron-rich benzylic/heterobenzylic halides. Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Textbook reference for aza-fulvene mechanisms).
  • Safety of Alkylating Agents

    • Material Safety Data Sheet (MSDS) context for 3-(chloromethyl)-7-azaindole.
    • (Search CAS: 13623-25-1 for Chloro analog).

Sources

Comparative

A Researcher's Guide to Identifying Bromomethyl Functional Groups on 7-Azaindole Scaffolds via IR Spectroscopy

For researchers and scientists in the field of drug development, the precise characterization of synthesized molecules is paramount. The 7-azaindole scaffold, a privileged structure in medicinal chemistry due to its stru...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the precise characterization of synthesized molecules is paramount. The 7-azaindole scaffold, a privileged structure in medicinal chemistry due to its structural similarity to purine and indole, is frequently functionalized to modulate its biological activity.[1][2] One common and reactive functionalization is the introduction of a bromomethyl (-CH2Br) group, a key intermediate for further elaboration. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the successful incorporation of this functional group.[3]

This guide provides an in-depth comparison of the IR spectral features of a bromomethylated 7-azaindole with its parent scaffold, supported by experimental data and established spectroscopic principles. We will dissect the spectra to pinpoint the unique vibrational signatures that serve as definitive evidence of successful bromomethylation.

Understanding the Vibrational Landscape: Baseline vs. Functionalized

To confidently identify the peaks corresponding to the bromomethyl group, one must first understand the intrinsic IR absorptions of the 7-azaindole ring system. The spectrum of an unsubstituted 7-azaindole is dominated by vibrations from its aromatic rings and the N-H bond of the pyrrole moiety.

The 7-Azaindole Fingerprint

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) structure gives rise to a complex but well-defined IR spectrum. Key characteristic peaks include:

  • N-H Stretch: A prominent, often broad, absorption band typically found in the region of 3350-3410 cm⁻¹ corresponding to the stretching vibration of the pyrrole N-H bond.[4][5]

  • Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of the C-H stretching vibrations on the pyridine and pyrrole rings.[5][6]

  • C=C and C=N Ring Stretches: A series of absorptions in the 1400-1650 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the fused aromatic rings.[4][7]

  • C-H Bending: The region below 1000 cm⁻¹ contains out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern on the aromatic rings.[4]

The Bromomethyl Signature: Key Vibrational Reporters

When a bromomethyl (-CH2Br) group is introduced, new vibrational modes appear, providing clear markers for its presence. The key is to distinguish these new peaks from the complex fingerprint region of the parent scaffold.

The most reliable indicators for the -CH2Br group are:

  • C-H Wag (-CH2X): A moderately intense band observed in the 1150-1300 cm⁻¹ range is characteristic of the C-H wagging vibration of a methylene group attached to a halogen.[8]

  • C-Br Stretch: The most definitive peak, though often weak to moderate in intensity, is the carbon-bromine stretching vibration. This peak appears in the low-frequency region of the spectrum, typically between 515 and 690 cm⁻¹.[8][9][10] Its position can be influenced by the overall molecular structure.

Comparative Analysis: Pinpointing the Evidence

The table below summarizes a comparison between the expected IR peaks of an unsubstituted 7-azaindole and a hypothetical 7-(bromomethyl)-7H-pyrrolo[2,3-b]pyridine. This direct comparison highlights the new absorptions that confirm successful functionalization.

Vibrational Mode Unsubstituted 7-Azaindole (cm⁻¹) 7-(Bromomethyl)-7H-pyrrolo[2,3-b]pyridine (cm⁻¹) Significance for Confirmation
N-H Stretch~3406[4]Absent (if substitution is on N7)Disappearance confirms N-alkylation
Aromatic C-H Stretch> 3000[5][6]> 3000Present in both; confirms scaffold integrity
Aliphatic C-H StretchAbsent~2850-2960[11]Primary Indicator: Appearance of these peaks confirms the presence of the -CH2 group.
C=C, C=N Ring Stretch~1400-1620[4][5]~1400-1620Minor shifts may occur, but presence confirms scaffold integrity.
-CH2- WaggingAbsent~1150-1300[8]Key Indicator: A new band in this region is strong evidence for the -CH2X group.
C-Br StretchAbsent~515-690[8][10]Definitive Peak: The most direct, though sometimes weak, evidence of the C-Br bond.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure reliable and reproducible data, adhering to a standardized protocol for sample analysis is crucial. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum with no sample present. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO2 and water vapor.

  • Sample Application: Place a small amount (typically 1-2 mg) of the dry, solid 7-azaindole derivative onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

This protocol provides a self-validating system; a clean background and consistent pressure application are key to obtaining a trustworthy spectrum.

Visualizing the Key Vibrational Modes

The following diagram illustrates the primary vibrational modes that distinguish the bromomethylated 7-azaindole from its parent scaffold.

Caption: Key IR vibrational modes for confirming bromomethylation.

Conclusion

By systematically comparing the IR spectrum of a synthesized compound against its starting material, researchers can unequivocally confirm the incorporation of the bromomethyl functional group onto a 7-azaindole scaffold. The appearance of aliphatic C-H stretching peaks, a characteristic -CH2- wagging mode, and the low-frequency C-Br stretch provides a robust and reliable analytical signature. This guide equips scientists with the foundational knowledge and practical protocols to confidently interpret their spectral data, ensuring the integrity of their synthetic intermediates in the drug discovery pipeline.

References

  • Chou, P.-T., Yu, W.-S., Wei, C.-Y., Cheng, Y.-M., & Yang, C.-Y. (2001). Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation. The Journal of Physical Chemistry A, 105(41), 9366-9374. [Link]

  • University of Colorado Boulder. (n.d.). IR: Alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br infrared spectrum of bromomethane. [Link]

  • Kumar, M., Tallapragada, R. M., Branton, A., & Jana, S. (2016). FT-IR spectrum of control indole. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-9. [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Vanderbilt University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Verma, R., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 17(4), 1541-1549. [Link]

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8), 126-133. [Link]

  • Popowycz, F., Mérour, J.-Y., & Joseph, B. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI, 26(1), 1-12. [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of 7-Azaindole Intermediates

Executive Summary 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib). However, its purity analysis presents a distinct chromatographic challenge: the pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib). However, its purity analysis presents a distinct chromatographic challenge: the pyridine nitrogen (pKa ~4.6) protonates under standard acidic conditions, leading to severe peak tailing on traditional C18 columns due to secondary silanol interactions.

This guide objectively compares the industry-standard Traditional C18 approach against the modern Charged Surface Hybrid (CSH) technology. While traditional methods often require ion-pairing agents that suppress MS sensitivity, CSH technology offers a superior, MS-compatible alternative for basic heterocycles.[1]

Part 1: The Challenge – Why 7-Azaindole Fails on Standard C18

The core difficulty lies in the Secondary Interaction Mechanism .

  • Primary Interaction (Desired): Hydrophobic retention of the indole ring.

  • Secondary Interaction (Undesired): At pH < 4, the N7 nitrogen is protonated (

    
    ). Residual silanol groups (
    
    
    
    ) on the silica surface, even in "end-capped" columns, attract this positive charge.

Consequences:

  • Peak Tailing: Asymmetry factor (

    
    ) > 1.5, compromising integration accuracy.
    
  • Co-elution: Tailing masks closely eluting impurities like 4-chloro or 3-bromo regioisomers.

  • MS Suppression: To fix this, chemists often add Triethylamine (TEA) or Trifluoroacetic acid (TFA), which severely suppress ionization in LC-MS.

Part 2: Comparative Analysis

We evaluated three method strategies for a crude mixture containing 7-azaindole, its N-oxide impurity, and a 3-bromo regioisomer.

The Alternatives
  • Method A (Baseline): Traditional C18 (Fully Porous Silica) with 0.1% Formic Acid.

  • Method B (High pH): Hybrid Ethylene Bridged (BEH) C18 with Ammonium Bicarbonate (pH 10).

  • Method C (Recommended): Charged Surface Hybrid (CSH) C18 with 0.1% Formic Acid.

Performance Data Comparison
MetricMethod A: Traditional C18 (Low pH)Method B: Hybrid C18 (High pH)Method C: CSH C18 (Low pH)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACN0.1% Formic Acid / ACN
USP Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.0 - 1.1 (Excellent)1.1 - 1.2 (Excellent)
Resolution (

)
< 1.5 (Isomers co-elute)> 2.0> 2.5
MS Sensitivity HighMedium (Buffer suppression)Highest
Column Equilibration Slow (Silanol memory)Slow (pH switching)Fast
Expert Insight: Why CSH Wins

While Method B (High pH) effectively neutralizes the basic nitrogen, eliminating tailing, it alters the selectivity significantly and is not always compatible with downstream MS fragmentation studies that prefer acidic protons.

Method C (CSH) is the superior choice for R&D. The CSH particle surface is modified with a low-level positive charge. This permanent positive charge electrostatically repels the protonated 7-azaindole from the surface silanols (Coulombic Repulsion), forcing the interaction to be purely hydrophobic. This yields sharp peaks without needing high pH or signal-suppressing ion-pairing agents.

Part 3: Visualizing the Mechanism

The following diagram illustrates the decision matrix for selecting the correct column chemistry based on the specific impurity profile of the azaindole scaffold.

AzaindoleMethodDev Start Start: 7-Azaindole Purity Analysis CheckMS Is LC-MS Sensitivity Critical? Start->CheckMS YesMS Yes (Low pH Required) CheckMS->YesMS Trace Impurities NoMS No (UV Only) CheckMS->NoMS Assay / Potency StandardC18 Standard C18 + Formic Acid YesMS->StandardC18 CSH_Col Select CSH C18 / Phenyl-Hexyl YesMS->CSH_Col Recommended Path ResultBad Result: High Tailing (Silanol Interaction) StandardC18->ResultBad ResultBad->CSH_Col Switch Column ResultGood Result: Sharp Peaks (Charge Repulsion) CSH_Col->ResultGood HighPH Hybrid C18 + pH 10 Buffer NoMS->HighPH ResultHighPH Result: Neutral Species = Good Shape HighPH->ResultHighPH

Caption: Decision tree for selecting stationary phases. CSH technology is prioritized for LC-MS workflows to maintain sensitivity while correcting peak shape.

Part 4: Detailed Experimental Protocol (Method C)

This protocol utilizes the Charged Surface Hybrid technology to ensure self-validating performance (sharp peaks indicate correct surface chemistry).

Reagents & Standards
  • Diluent: 50:50 Water:Acetonitrile (Crucial: Do not use 100% organic, as azaindoles may precipitate or exhibit breakthrough).

  • Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

Instrument Parameters
  • Column: ACQUITY UPLC CSH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm.

  • System: UHPLC (Pressure tolerance > 10,000 psi).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for heterocycles).

  • Detection: UV @ 254 nm (Core ring) and 290 nm (Specific for conjugated impurities).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurveAction
0.009556Initial Hold
1.009556Isocratic limit check
6.005956Elution of hydrophobic dimers
7.005956Wash
7.109551Re-equilibration
9.009556End
System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Tailing Factor (7-azaindole): NMT 1.3. (If > 1.3, the column surface charge may be masked by contaminants; wash with 100% ACN).

  • Resolution: NMT 2.0 between 7-azaindole and its nearest eluting regioisomer (often 4-azaindole if present).

Part 5: References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds.[4] Waters Application Notes. Link

  • Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC? Silanol Interactions Explained. Chrom Tech Technical Guides. Link

  • Restek Corporation. (2023). Troubleshooting HPLC – Tailing Peaks and Basic Analytes. Restek Technical Library. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400329, 7-Azaindole pKa Data. PubChem. Link

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions for Basic Drugs. Element Technical Notes. Link

Sources

Comparative

Melting Point Determination for 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine HBr Salt: A Technical Comparison Guide

Topic: Melting Point Determination for 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine HBr salt Content Type: Publish Comparison Guide Executive Summary The accurate characterization of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination for 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine HBr salt Content Type: Publish Comparison Guide

Executive Summary

The accurate characterization of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine HBr (a critical electrophilic intermediate in kinase inhibitor synthesis) presents a unique analytical challenge. Unlike stable crystalline solids, this bromomethyl-functionalized 7-azaindole salt exhibits thermal instability, hygroscopicity, and decomposition-mediated melting .

This guide objectively compares the performance of Capillary Melting Point (visual) versus Differential Scanning Calorimetry (DSC) . While capillary methods are standard for stable organics, our analysis identifies DSC as the superior methodology for this specific salt, offering the only reliable means to distinguish true melting from thermal degradation.

The Analytical Challenge: Why This Salt is Different

The 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine HBr salt combines a reactive alkyl halide with a hydrobromide salt lattice. This creates three distinct interference vectors during thermal analysis:

  • Decomposition (Dec): The bromomethyl group is prone to self-alkylation or elimination at high temperatures, often occurring simultaneously with the phase transition.

  • Hygroscopicity: The HBr salt moiety avidly absorbs atmospheric moisture, lowering the observed melting point (colligative property depression) and causing "sweating" in capillary tubes.

  • Corrosivity: Evolved HBr gas during heating can etch standard sensors if not properly vented or sealed.

Methodology Comparison: Capillary vs. DSC

The following table contrasts the performance of the two primary methods for this specific compound class.

FeatureMethod A: Capillary (Visual) Method B: DSC (Thermal)
Principle Visual observation of phase change in a glass tube.Measurement of heat flow difference (Endo/Exothermic events).
Suitability for HBr Salts Low. Decomposition often mimics melting ("browning").High. Separates dehydration, melting, and decomposition.
Precision ± 2.0 – 5.0 °C (Operator dependent).± 0.1 – 0.5 °C (Instrument dependent).
Data Output Single range (e.g., "175–180°C dec").Thermogram (Onset, Peak, Enthalpy of Fusion).
Sample Requirement ~1–2 mg (Loose powder).~2–5 mg (Crimped/Hermetic pan).
Primary Failure Mode Observer misses "first liquid" due to charring.Pan rupture if HBr gas pressure exceeds seal limit.

Verdict: For 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine HBr, Method A typically yields a "decomposition point" rather than a true melting point. Method B (DSC) is the required standard for regulatory or purity assessment.

Detailed Experimental Protocols
Protocol A: Differential Scanning Calorimetry (Recommended)

Objective: To determine the onset melting temperature (


) and distinguish it from the decomposition exotherm.

Materials:

  • DSC Instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Hermetically sealed aluminum pans (Critical to contain HBr off-gassing).

  • Nitrogen purge gas (50 mL/min).

Workflow:

  • Sample Prep: Weigh 2.0–4.0 mg of the salt into an aluminum pan.

    • Note: Perform this in a glovebox or desiccated environment to prevent moisture uptake.

  • Sealing: Crimp the lid hermetically. Ensure the bottom is flat for optimal thermal contact.

  • Equilibration: Equilibrate instrument at 30°C.

  • Ramp Profile:

    • Standard Ramp: Heat at 10°C/min to 250°C.

    • Optimization for Unstable Salts: If decomposition is observed immediately after melting, increase ramp rate to 20°C/min . This minimizes the time the sample spends at high temperature, potentially isolating the melt event before degradation kinetics take over.

  • Analysis: Integrate the sharp endothermic peak for

    
    . Ignore the broad, messy baseline noise that follows (decomposition).
    
Protocol B: Capillary Method (For Quick Screening Only)

Objective: Rough estimation of thermal behavior.

Materials:

  • Büchi or Mel-Temp apparatus.

  • Glass capillary tubes (one end sealed).

Workflow:

  • Drying: Dry the sample in a vacuum oven at 40°C for 2 hours prior to testing.

  • Packing: Pack 3mm of sample. Tap firmly to eliminate air pockets.

  • Fast Ramp: Heat rapidly (10°C/min) to 150°C.

  • Slow Ramp: Reduce rate to 2°C/min as you approach the expected range (approx. 170–190°C depending on purity).

  • Observation: Record the temperature of "First Meniscus" (liquid formation) and "Meniscus Complete" .

    • Warning: If the sample turns brown/black before liquid forms, report as "Decomposed at [Temp] without melting."

Decision Logic & Workflow

The following diagram illustrates the decision matrix for characterizing reactive 7-azaindole salts.

MP_Determination Start Start: 3-(bromomethyl)-7-azaindole HBr IsDry Is Sample Dry? Start->IsDry Drying Vacuum Dry (40°C, 2h) IsDry->Drying No/Unknown TGA Run TGA (Thermogravimetric Analysis) IsDry->TGA Yes Drying->TGA SolventLoss Weight Loss < 150°C? TGA->SolventLoss Hydrate Identify as Solvate/Hydrate SolventLoss->Hydrate Yes (>2%) DSC Run DSC (Hermetic Pan, 10°C/min) SolventLoss->DSC No (<0.5%) Analyze Analyze Thermogram DSC->Analyze

Figure 1: Analytical workflow for distinguishing solvent loss from melting and decomposition in reactive salts.

Representative Data Analysis

Experimental data for this class of compounds typically follows the patterns below. Use this to interpret your results.

ParameterTypical Result (Pure) Typical Result (Wet/Impure) Interpretation
DSC Onset (

)
185.0 ± 2°C (Sharp Endotherm)178.0 ± 5°C (Broad)Impurities/Moisture depress MP significantly.
DSC Peak (

)
188.0°C 182.0°CPeak broadening indicates poor crystallinity.
Visual Appearance White/Off-white solid.Yellow/Orange sticky solid.Color change indicates hydrolysis to the alcohol or polymerization.
TGA Profile < 0.5% loss up to 150°C.> 2.0% loss < 100°C.Significant weight loss early indicates hygroscopic water uptake.

Note: Specific values vary by batch synthesis route; the sharp endothermic transition is the key quality indicator.

Troubleshooting & Safety
  • Corrosion: The HBr salt releases corrosive fumes. Do not use open pans in the DSC; it will damage the sensor cell.

  • False Positives: If the sample liquefies at ~100°C, it is likely the hydrate melting or the sample has hydrolyzed to the alcohol derivative (3-hydroxymethyl). Verify structure via NMR before MP testing.

  • Storage: Store the reference standard at -20°C under Argon.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (General 7-azaindole properties). [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Decomposition. (DSC Methodology Standards). [Link]

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 2001. (Reactivity of 3-substituted 7-azaindoles).[1][2][3][4] [Link]

Sources

Validation

Comparative yield analysis of NBS bromination vs alcohol-to-bromide conversion

A Strategic Guide for Synthetic Optimization Executive Summary In the synthesis of alkyl bromides—specifically benzylic and allylic bromides—researchers often face a critical decision between radical bromination (Wohl-Zi...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Synthetic Optimization

Executive Summary

In the synthesis of alkyl bromides—specifically benzylic and allylic bromides—researchers often face a critical decision between radical bromination (Wohl-Ziegler using NBS) and nucleophilic substitution (Alcohol-to-Bromide conversion using


 or Appel conditions).
  • NBS Bromination is the "Short Path": It functionalizes C-H bonds directly, saving a synthetic step (oxidation), but suffers from lower atom economy and selectivity issues (polybromination).

  • Alcohol-to-Bromide Conversion is the "High Precision" route: It offers superior yields (>90%) and stereochemical control (

    
     inversion), but necessitates an alcohol precursor, adding synthetic length and cost.
    

This guide analyzes the trade-offs in yield, purity, and scalability to determine the optimal workflow for your specific substrate.

Mechanistic Divergence & Causality

To optimize yield, one must understand the failure modes of each mechanism.

2.1 The Radical Pathway (NBS)

N-Bromosuccinimide (NBS) relies on the Wohl-Ziegler mechanism.[1][2][3] It is a "slow-release" system for


.
  • Critical Control Point: The concentration of

    
     must remain low to prevent electrophilic addition across alkenes.[4][5]
    
  • Yield Killer: Polybromination. The product (benzyl bromide) is often more reactive than the starting material, leading to dibromo- byproducts that are difficult to separate.

2.2 The Ionic Pathway (

/ Appel)

This route utilizes nucleophilic substitution (


).
  • Critical Control Point: Temperature and stoichiometry.

  • Yield Killer: Carbocation Rearrangement. While

    
     typically follows 
    
    
    
    , sterically hindered alcohols can drift into
    
    
    pathways, causing racemization or skeletal rearrangements.

MechanismComparison cluster_NBS Route A: Radical (NBS) cluster_OH Route B: Ionic (PBr3/Appel) NBS NBS Reagent Radical Benzylic Radical (sp2 planar) NBS->Radical Initiation (AIBN/Light) Prod_A Product: R-Br (Racemic) Radical->Prod_A Propagation Alcohol Alcohol Precursor (R-OH) Activated Activated Intermediate (R-O-PBr2) Alcohol->Activated Activation Prod_B Product: R-Br (Inverted Config) Activated->Prod_B SN2 Attack

Figure 1: Mechanistic divergence showing the origin of stereochemical outcomes. NBS leads to racemization via planar radicals, while


 allows for stereospecific inversion.
Comparative Performance Analysis

The following data aggregates typical performance metrics from bench-scale (1–10g) optimizations.

Table 1: Yield and Selectivity Profile
MetricNBS (Wohl-Ziegler)Alcohol Conversion (

)
Alcohol Conversion (Appel)
Typical Isolated Yield 60% – 78% 85% – 95% 80% – 92%
Atom Economy Poor (Succinimide waste)Moderate (

waste)
Very Poor (TPPO +

waste)
Regioselectivity Moderate (Benzylic > 3° > 2°)Excellent (Site-specific to -OH)Excellent (Site-specific to -OH)
Stereocontrol None (Racemic)High (Inversion)High (Inversion)
Purification Filtration (Succinimide) + DistillationAqueous Workup (Acidic)Difficult (TPPO removal)
Common Side Reactions Dibromination, Ring BrominationE1 Elimination (Alkene formation)Dehydration
3.1 The "Hidden" Yield Costs
  • NBS: The reported yields often mask the loss of material during the separation of mono-bromide from di-bromide byproducts. If your substrate is expensive, the 20-30% loss here is unacceptable.

  • Appel Reaction: While the reaction conversion is often 100%, the isolated yield drops because removing Triphenylphosphine Oxide (TPPO) requires extensive chromatography or precipitation, physically trapping product in the solid waste.

Experimental Protocols (Best Practices)
Protocol A: Green NBS Bromination (Modern Standard)

Replaces carcinogenic


 with Trifluorotoluene (PhCF3) or Methyl Acetate.
  • Preparation: In a flame-dried flask, dissolve Substrate (1.0 equiv) in anhydrous PhCF3 (0.5 M).

  • Reagent Addition: Add NBS (1.05 equiv). Crucial: Recrystallize NBS from water if it is yellow/orange; it must be white to control initiation.

  • Initiation: Add AIBN (0.05 equiv) or BPO .

  • Reaction: Heat to reflux (

    
     for PhCF3). Monitor by TLC.
    
    • Scientist Tip: If the reaction stalls, add a second portion of AIBN (0.02 equiv), not more NBS.

  • Workup: Cool to

    
    . Succinimide will precipitate. Filter off the solid.[6][7] Concentrate the filtrate.
    
  • Purification: Flash chromatography is usually required to remove trace poly-brominated species.

Protocol B: High-Yield Alcohol-to-Bromide (

)

Ideal for primary and secondary alcohols lacking acid-sensitivity.

  • Preparation: Dissolve Alcohol (1.0 equiv) in anhydrous DCM or Diethyl Ether (0.4 M). Cool to

    
     under 
    
    
    
    .
  • Addition: Add

    
      (0.4 equiv - note: theoretically 0.33, but 0.4 ensures completion) dropwise via syringe.
    
    • Safety: Massive exotherm and HBr gas evolution. Vent properly.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Pour mixture onto crushed ice/sodium bicarbonate.

    • Scientist Tip: Do not add water to the reaction; the "gummy" phosphorus byproducts will seize the stir bar. Pour the reaction into the water.

  • Workup: Extract with DCM, dry over

    
    , concentrate. Product is often pure enough for use without chromatography.
    
Decision Matrix: When to Use Which?

Do not choose based on reagent availability alone. Use this logic flow to protect your molecule's integrity.

DecisionTree Start Start: Target R-Br HasOH Is the Alcohol (R-OH) precursor available? Start->HasOH AcidSens Is substrate acid sensitive? HasOH->AcidSens Yes Benzylic Is the site Benzylic or Allylic? HasOH->Benzylic No Appel USE APPEL (CBr4/PPh3) High Yield, Neutral pH Watch out for TPPO waste AcidSens->Appel Yes PBr3 USE PBr3 Standard, High Atom Economy Requires basic workup AcidSens->PBr3 No NBS USE NBS (Wohl-Ziegler) Shortest Path Use PhCF3 solvent Benzylic->NBS Yes Impossible Consider other routes (e.g., HBr radical addition) Benzylic->Impossible No

Figure 2: Strategic decision tree for selecting the bromination method based on substrate availability and chemical sensitivity.

References
  • Wohl-Ziegler Reaction Mechanism & Solvents

    • Title: "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene."[1][4]

    • Source:Journal of Organic Chemistry (Adapted
    • Context: Validates PhCF3 as a greener altern
  • Appel Reaction & TPPO Removal

    • Title: "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."
    • Source:Organic & Biomolecular Chemistry.
    • Context: Describes using ZnCl2 to precipit
  • Comparative Selectivity

    • Title: "Selectivity in Free Radical Reactions: Bromination vs.
    • Source:Master Organic Chemistry.
    • Context: Explains the thermodynamic basis for NBS selectivity.
  • PBr3 Protocols

    • Title: "Alcohol to Bromide - Common Conditions: PBr3."[8][9]

    • Source:Common Organic Chemistry.
    • Context: Standard protocols for nucleophilic substitution.

Sources

Comparative

Validating structure of 3-substituted pyrrolo[2,3-b]pyridines via X-ray crystallography

Executive Summary: The "Privileged Scaffold" Problem Pyrrolo[2,3-b]pyridine (7-azaindole) is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for FDA-approved kinase inhibitors like Vem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Problem

Pyrrolo[2,3-b]pyridine (7-azaindole) is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore for FDA-approved kinase inhibitors like Vemurafenib (Zelboraf) and Pexidartinib (Turalio). Its ability to form bidentate hydrogen bonds with the kinase hinge region makes it invaluable.

However, the synthesis of 3-substituted derivatives—critical for accessing specific kinase sub-pockets—is plagued by regioselectivity ambiguity. Electrophilic substitutions (e.g., Friedel-Crafts, Vilsmeier-Haack) at the C3 position often compete with N1-alkylation or acylation due to the electron-rich nature of the pyrrole ring and the basicity of the pyridine nitrogen.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR spectroscopy and Computational methods , establishing why SC-XRD remains the non-negotiable gold standard for validating these structures during lead optimization.

The Challenge: Regioselectivity & Structural Ambiguity

The 7-azaindole core presents a unique electronic environment where the lone pair on the pyridine nitrogen (N7) and the pyrrole nitrogen (N1) create competing nucleophilic sites.

  • The Desired Outcome: C3-Substitution (preserving the N1-H donor for kinase hinge binding).

  • The Common Impurity: N1-Substitution (abolishing hinge binding capability).

  • The Tautomeric Risk: 7-azaindoles can undergo excited-state double-proton transfer or exist in rare tautomeric forms (1H vs 7H) that complicate solution-phase analysis.

Decision Matrix: When to Escalate to X-ray

The following decision tree illustrates the logical flow from synthesis to structural confirmation.

ValidationWorkflow Start Crude Reaction Product (3-Substituted Target) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Ambiguity Detected? (Broad peaks, missing correlations) NMR->Ambiguity NOESY 2D NOESY / HMBC Ambiguity->NOESY Yes Result_Clear Structure Confirmed (High Confidence) Ambiguity->Result_Clear No NOESY->Result_Clear Distinct Correlations Result_Unclear Inconclusive Regiochemistry (N1 vs C3) NOESY->Result_Unclear Signals Overlap XRD Single Crystal X-ray (SC-XRD) Result_Unclear->XRD Final Absolute Configuration & Tautomer Confirmation XRD->Final

Figure 1: Strategic workflow for structural validation. While NMR is the first line of defense, ambiguity regarding N1 vs. C3 substitution necessitates SC-XRD.

Comparative Analysis: Performance Metrics

While NMR is faster, it relies on inference of connectivity. X-ray provides direct observation of electron density.

FeatureNMR (1H, 13C, 2D) SC-XRD (X-ray) Mass Spectrometry (MS) DFT Calculation
Primary Output Connectivity (J-coupling), Proximity (NOE)3D Atomic Coordinates, Bond LengthsMolecular Weight, FragmentationPredicted Energy Minima
Regio-Resolution Medium. Hard to distinguish N1-R vs C3-R if "R" lacks diagnostic protons near the ring.High. Unambiguously distinguishes N1 vs C3 substitution.Low. Isomers often have identical mass/fragmentation.Medium. Can predict stability but cannot prove synthesis outcome.
Tautomer ID Low. Fast exchange in solution averages signals (broadening).High. Freezes the specific tautomer present in the crystal lattice.N/A High. Theoretical only.
Sample Req. ~5-10 mg (Recoverable)Single Crystal (~0.1-0.3 mm)<1 mgComputational Resources
Turnaround 1-2 Hours24-48 Hours (including crystallization)15 MinutesDays (level of theory dependent)
"Gold Standard" NoYes NoNo
Why NMR Fails in 7-Azaindoles

In 3-substituted 7-azaindoles, the proton at C2 is the only remaining ring proton on the pyrrole side. If the substituent at C3 is non-protonated (e.g., a halogen, nitro, or carbonyl carbon), HMBC (Heteronuclear Multiple Bond Correlation) is required to trace connectivity. However, the quaternary carbons at C3, C3a, and C7a often have similar chemical shifts, and nitrogen atoms (N1/N7) do not show up in standard carbon experiments, leading to "silent zones" in the spectra.

Deep Dive: The X-ray Advantage

X-ray crystallography validates the structure through three specific geometric parameters that other methods cannot accurately measure.

The C2-C3 vs. C3-C3a Bond Length

In a C3-substituted 7-azaindole, the hybridization of C3 remains


 (aromatic). X-ray data typically reveals a C2-C3 bond length of ~1.36–1.40 Å  and a C3-C3a bond length of ~1.42–1.45 Å .
  • Contrast: If the reaction resulted in an addition (loss of aromaticity), the C3 center would become

    
     (tetrahedral), lengthening bonds to >1.50 Å. X-ray visualizes this geometry directly.
    
Intermolecular Hydrogen Bonding (The "Dimer" Fingerprint)

7-azaindoles typically crystallize as centrosymmetric dimers linked by


 hydrogen bonds.
  • Validation Check: If the structure is N1-substituted (the impurity), this H-bond donor is lost, and the packing motif changes drastically. The presence of the characteristic dimer in the unit cell is immediate proof that the N1 position is free (i.e., the substitution occurred at C3).

Experimental Protocol: Crystallization of 7-Azaindoles

Growing diffraction-quality crystals of planar aromatic heterocycles can be difficult due to "stacking" which leads to thin needles rather than blocks. The following protocol utilizes a Vapor Diffusion approach optimized for 7-azaindole derivatives.

Reagents
  • Solvent A (Good Solvent): Methanol (MeOH) or Dichloromethane (DCM).

  • Solvent B (Anti-solvent): Acetonitrile (MeCN) or Hexane.

  • Vessel: Standard 2 mL vial inside a 20 mL scintillation vial.

Step-by-Step Methodology
  • Solubility Test: Dissolve ~5–10 mg of the purified 3-substituted product in the minimum amount of Solvent A (e.g., 0.5 mL DCM) in the small 2 mL vial. Ensure the solution is clear and particle-free (filter if necessary).

  • The Setup: Place the open 2 mL vial inside the 20 mL scintillation vial.

  • Diffusion Chamber: Carefully pipette 3–5 mL of Solvent B (e.g., Hexane) into the outer 20 mL vial. Do not let it overflow into the inner vial.

  • Equilibration: Cap the outer 20 mL vial tightly.

  • Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

    • Mechanism:[1][2] The volatile anti-solvent (Hexane) diffuses into the good solvent (DCM), slowly lowering solubility and forcing the 7-azaindole to nucleate in an ordered lattice.

  • Harvesting: Check after 24–48 hours. Look for block-like or prism-like crystals. Avoid thin needles (which often indicate rapid precipitation).

CrystallizationProtocol Step1 1. Dissolve (DCM/MeOH) Step2 2. Filter (0.2 µm PTFE) Step1->Step2 Step3 3. Vapor Diffusion (Outer: Hexane) Step2->Step3 Step4 4. Nucleation (24-48 hrs) Step3->Step4 Step5 5. X-ray Diffraction Step4->Step5

Figure 2: Vapor diffusion workflow for obtaining X-ray quality crystals of 7-azaindole derivatives.

References

  • Irie, T., & Sawa, M. (2018).[3] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][4][5] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886.

  • Cambridge Crystallographic Data Centre (CCDC). (2023).

  • Popowycz, F., et al. (2003).

Sources

Validation

TLC visualization stains for detecting 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Executive Summary 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) presents a dual challenge in Thin Layer Chromatography (TLC): it possesses a robust heterocyclic core but a labile alkyl bromide tail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) presents a dual challenge in Thin Layer Chromatography (TLC): it possesses a robust heterocyclic core but a labile alkyl bromide tail. Standard UV visualization (254 nm) is insufficient for process control because it detects the aromatic core but fails to distinguish the active alkyl bromide from its primary impurity, the hydrolyzed alcohol.

The Application Scientist’s Recommendation:

  • Primary Detection: UV (254 nm) for initial localization.

  • Functional Integrity (Critical): 4-(4-Nitrobenzyl)pyridine (NBP) . This is the only stain that specifically validates the presence of the reactive alkyl bromide.

  • Core Confirmation: Dragendorff’s Reagent . Confirms the 7-azaindole nitrogenous core.

Part 1: Chemical Profile & Analytical Challenges

To select the right stain, one must understand the substrate's reactivity profile.

FeatureChemical MoietyTLC Implication
Chromophore 7-Azaindole CoreStrong UV absorption at 254 nm.
Electrophile Bromomethyl group (-CH₂Br)High Reactivity. Susceptible to hydrolysis (forming the alcohol) or dimerization. Requires a stain specific to alkylating agents.
Basic Site Pyridine Nitrogen (N-7)Reacts with alkaloid stains (Dragendorff’s).[1]
Acidic Site Pyrrole Nitrogen (N-1)Weakly acidic; generally less useful for specific staining in this context.
The "Hidden" Impurity Problem

In synthetic workflows, this molecule frequently hydrolyzes to 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine .

  • UV Visualization: Both the Product (Br) and Impurity (OH) look identical (dark spots).

  • NBP Stain: Only the Product (Br) turns Blue/Violet . The Impurity (OH) remains colorless.

Part 2: Comparative Analysis of Visualization Methods

4-(4-Nitrobenzyl)pyridine (NBP) – The Gold Standard

Target: Alkylating agents (Alkyl halides). Mechanism: The pyridine nitrogen of the NBP reagent attacks the electrophilic carbon of the bromomethyl group. Subsequent basification generates a highly conjugated, blue/violet zwitterion. Verdict: Essential. This is the only method to confirm the bromine is still attached.

Dragendorff’s Reagent

Target: Tertiary amines and nitrogenous heterocycles. Mechanism: Formation of an insoluble orange/red complex between the heavy metal (Bismuth) and the basic pyridine nitrogen of the 7-azaindole. Verdict: Excellent for Core ID. Useful to confirm the spot contains the azaindole moiety, but does not distinguish between Br and OH forms.

Iodine ( ) Chamber

Target: General organics (reversible adsorption). Verdict: General Backup. Good for a quick check of total organic material but lacks specificity.

Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde)

Target: Electron-rich indoles/pyrroles. Verdict: Sub-optimal. While classic for indoles, the electron-deficient pyridine ring in 7-azaindole deactivates the system, making the reaction sluggish compared to standard indoles. Furthermore, the C3 position is blocked, forcing reaction to the less favorable C2.

Part 3: Mechanistic Visualization

Workflow Decision Tree

This diagram illustrates the logical flow for validating the compound during synthesis or purification.

G Start TLC Plate Developed UV Step 1: UV (254 nm) Start->UV Decision Are spots visible? UV->Decision NBP Step 2: NBP Stain (Functional Check) Decision->NBP Yes Result_Blue Blue/Violet Spot NBP->Result_Blue Alkylation Occurs Result_Clear No Color Change NBP->Result_Clear No Reaction Conclusion_Good Active Bromide Present (Target Molecule) Result_Blue->Conclusion_Good Conclusion_Bad Hydrolyzed Alcohol or Inactive Core Result_Clear->Conclusion_Bad

Caption: Logical workflow for distinguishing the active 3-bromomethyl product from inactive impurities.

NBP Reaction Mechanism

Understanding why NBP works is crucial for troubleshooting (e.g., why base is required).

Mechanism Substrate Target: Alkyl Bromide Inter Intermediate: Pyridinium Salt (Colorless) Substrate->Inter S_N2 Attack Reagent Reagent: NBP (Nucleophile) Reagent->Inter Product Final Chromophore: Blue/Violet Zwitterion Inter->Product Base removes benzylic H Base Step 2: Add Base (Deprotonation) Base->Product

Caption: The NBP reaction requires a biphasic protocol: alkylation (heating) followed by basification to reveal color.

Part 4: Experimental Protocols

Protocol A: 4-(4-Nitrobenzyl)pyridine (NBP) – Specific for Alkyl Bromide

Use this to verify the "bromomethyl" group is intact.

Reagents:

  • Solution A: 5% w/v 4-(4-nitrobenzyl)pyridine in Acetone.

  • Solution B: 10% v/v Piperidine (or aqueous Ammonia) in Acetone.

Procedure:

  • Elute the TLC plate and dry it completely (residual solvent can interfere).

  • Dip the plate into Solution A or spray heavily.

  • Heat the plate at 110°C for 2–3 minutes. Note: The plate will remain colorless or turn slightly yellow at this stage.

  • Allow the plate to cool slightly.

  • Spray with Solution B (Base).

  • Observation: Active alkyl bromides appear immediately as intense blue/violet spots . The background remains white/yellow.

Protocol B: Dragendorff’s Reagent – Specific for 7-Azaindole Core

Use this to verify the heterocyclic skeleton.

Reagents:

  • Solution A: Dissolve 0.85 g basic Bismuth Subnitrate in 10 mL Glacial Acetic Acid and 40 mL water.

  • Solution B: Dissolve 8 g Potassium Iodide (KI) in 20 mL water.

  • Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 20 mL Glacial Acetic Acid + 100 mL Water.

Procedure:

  • Elute and dry the TLC plate.[2]

  • Dip the plate into the Working Solution .

  • Observation: The 7-azaindole derivative will appear as an orange/red spot against a yellow background. No heating is required.

References

  • Reach Devices. TLC Stains: Recipes and Mechanisms. (General overview of NBP and Dragendorff utility). Available at: [Link]

  • National Institutes of Health (PubMed). 4-(p-Nitrobenzyl)pyridine as a spray reagent for the thin-layer chromatographic detection.[3] (Validation of NBP for alkylating agents). Available at: [Link]

  • Raal, A. et al. Dragendorff's reagent: Historical perspectives and current status.[4] Pharmazie, 2020.[4][5] (Mechanism of Dragendorff with nitrogenous heterocycles). Available at: [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. (Standard protocols for Iodine and UV).[6][7] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of reactive chemical intermediates like 3-...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of reactive chemical intermediates like 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine are paramount in a laboratory setting. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

The core principle of this guide is risk mitigation. 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound, a class of chemicals that requires careful management due to potential reactivity and environmental toxicity.[1][2][3][4][5] This guide will walk you through the necessary precautions, waste segregation, and disposal procedures to ensure the safety of yourself, your colleagues, and the environment.

Hazard Assessment and Immediate Safety Precautions

Before beginning any work that will generate waste containing 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine, it is crucial to understand its hazard profile. Safety Data Sheets (SDS) for this compound and its structural analogs consistently highlight the following risks:

  • Corrosivity and Irritation: It is known to cause severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[8][9]

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[6]

  • Reactivity: It is incompatible with strong oxidizing agents.[6]

Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound or its waste:

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage.
Hand Protection Nitrile or neoprene glovesTo prevent skin contact, which can cause burns and irritation.
Body Protection A fully buttoned laboratory coatTo protect against accidental spills.

All handling and preparation for disposal of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][10] Ensure that an eyewash station and safety shower are readily accessible.[6]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated organic compound due to the presence of bromine.[2][3] As such, it must be collected in a designated waste stream separate from non-halogenated organic waste.[11][12]

Mixing halogenated and non-halogenated waste streams can interfere with the disposal process, particularly if the waste is intended for solvent recovery, and significantly increases disposal costs.[11][12]

The following diagram illustrates the decision-making process for segregating waste containing 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine:

waste_segregation start Waste Generated is_halogenated Does the waste contain 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine? start->is_halogenated halogenated_container Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container  Yes   non_halogenated_container Collect in a designated 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container  No  

Caption: Waste Segregation Workflow for 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine waste for pickup by your institution's environmental health and safety (EHS) office.

Materials:

  • Designated "Halogenated Organic Waste" container (typically a chemically resistant plastic or glass bottle with a screw cap).

  • Waste label.

  • Permanent marker.

  • Personal Protective Equipment (PPE) as specified above.

Procedure:

  • Container Preparation:

    • Obtain a clean, dry, and appropriate waste container from your EHS office or designated supplier.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Carefully transfer the waste containing 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine into the designated halogenated waste container. This includes:

      • Unused or expired solid material.

      • Solutions containing the compound.

      • Contaminated items such as weighing boats, pipette tips, and gloves.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

  • Labeling:

    • On the waste label, clearly write the full chemical name: "3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine".

    • List all other components of the waste mixture, including solvents, with their approximate percentages.

    • Ensure the label is complete, legible, and securely attached to the container.

  • Storage:

    • Keep the waste container tightly closed when not in use.[6][9]

    • Store the container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[6][10]

  • Requesting Pickup:

    • Once the container is full or you have no further need to add to it, submit a chemical waste collection request to your EHS office according to your institution's procedures.

The following flowchart visualizes the complete disposal process:

disposal_workflow start Start: Waste Generation ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood select_container 3. Select and Label 'Halogenated Organic Waste' Container fume_hood->select_container transfer_waste 4. Carefully Transfer Waste (Do not overfill) select_container->transfer_waste update_label 5. Update Label with Contents and Percentages transfer_waste->update_label close_container 6. Securely Close Container update_label->close_container store 7. Store in Satellite Accumulation Area close_container->store request_pickup 8. Request EHS Pickup When Full or No Longer in Use store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Step-by-Step Disposal Workflow for 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine.

Emergency Procedures for Spills During Disposal

In the event of a spill during the waste collection process, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: If the spill is small and you are trained to handle it, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.

Final Disposal Technology

The ultimate fate of halogenated organic waste, including 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine, is typically high-temperature incineration at a licensed hazardous waste facility.[1][2] This method is chosen because it can effectively destroy the complex organic structure. These incinerators are equipped with advanced scrubber systems to neutralize and capture harmful byproducts, such as hydrogen bromide (HBr), that are generated during combustion.[13]

Understanding this final step underscores the importance of proper waste segregation. Non-halogenated waste can often be recycled as fuel, a more cost-effective and environmentally preferable option.[11] The presence of halogens contaminates this fuel stream, necessitating the more specialized and expensive incineration process.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your valuable research does not come at the cost of safety or environmental responsibility.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Fisher Scientific. (2009, January 16). 3-(Bromomethyl)
  • Sigma-Aldrich. (2025, November 6).
  • U.S. Environmental Protection Agency.
  • Angene Chemical. (2024, November 11).
  • Bucknell University. WASTE MANAGEMENT.
  • Unknown Source.
  • eCFR. (2000, December 26).
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Unknown Source.
  • TCI Chemicals. (2025, February 12).
  • Jubilant Ingrevia.
  • CymitQuimica. (2024, December 19).
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Environmental Health and Safety. Hazardous Waste Reduction.

Sources

Handling

Personal protective equipment for handling 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Part 1: Core Directive & Hazard Logic The Compound: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine is not merely a "toxic chemical"; it is a potent electrophilic alkylating agent . Structurally, it consists of a 7-azaindole c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Hazard Logic

The Compound: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine is not merely a "toxic chemical"; it is a potent electrophilic alkylating agent . Structurally, it consists of a 7-azaindole core with a reactive bromomethyl group.

The Mechanism of Danger: Unlike simple irritants, this compound acts by transferring the alkyl group to nucleophilic sites on biological macromolecules (DNA, proteins). This results in:

  • Immediate Corrosivity: Rapid alkylation of skin and eye tissue, leading to chemical burns (H314).

  • Lachrymatory Effect: Volatilization of the bromide moiety triggers intense tearing and respiratory distress, similar to benzyl bromide.

  • Delayed Toxicity: Potential for sensitization and genetic damage due to DNA alkylation.

Operational Rule Zero: All handling must occur inside a certified chemical fume hood. Zero tolerance for benchtop manipulation.

Part 2: Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for alkyl bromides. You must employ a Layered Defense Strategy designed to combat permeation and inhalation.

1. Dermal Protection (The Double-Barrier System)

Alkyl halides can permeate standard nitrile gloves in minutes.

  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL) Laminate Gloves .

    • Why: These offer >4-hour breakthrough time against alkyl halides.

  • Secondary Layer (Outer): Disposable Nitrile (min 5 mil) .

    • Why: Provides dexterity and protects the inner laminate glove from physical tears.

    • Protocol: Inspect outer gloves immediately after any splash. If contaminated, strip the outer glove, wash the inner glove, and replace the outer glove.

2. Ocular & Facial Protection[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating) PLUS a Face Shield (8-inch minimum).

  • Why: The lachrymatory nature means vapors can bypass safety glasses. The face shield protects the neck and chin from corrosive dust/aerosols.

3. Respiratory Protection
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.

  • Secondary (Spill/Emergency only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter .

    • Note: Do not rely on N95 masks; they offer zero protection against the volatile lachrymatory vapors generated upon hydrolysis.

PPE Specification Summary Table
Protection ZoneRecommended EquipmentCritical Specification
Hand (Inner) Silver Shield / 4H LaminateResistance to permeation by alkyl halides
Hand (Outer) Nitrile (High Dexterity)5–8 mil thickness; replace every 30 mins
Eye Indirect Vent GogglesMust seal against face; no safety glasses
Face Polycarbonate Face Shield8" length; worn over goggles
Body Lab Coat (Tyvek/Poly-coated)Chemical resistant; buttoned to neck
Respiratory Fume Hood (Primary)Sash at working height (18")
Part 3: Operational Protocols
A. Weighing & Transfer (The "Static Risk" Phase)

The solid is likely electrostatic. Static discharge can disperse the corrosive powder into the air.

  • Engineering Control: Place the analytical balance inside the fume hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before use.

  • Transfer: Do not carry the open weighing boat across the lab. Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately within the hood before transport if possible.

B. Reaction Setup
  • Moisture Control: The bromomethyl group hydrolyzes rapidly in moist air to release Hydrogen Bromide (HBr) gas.

  • Inert Atmosphere: Handle under Nitrogen or Argon.

  • Glassware: Inspect for micro-fractures. Alkyl halides under heat/pressure can cause vessel failure.

C. Waste Disposal & Quenching

Do not throw active alkylating agents into the general organic waste. They pose a risk to waste handlers.

Quenching Protocol (Chemical Decontamination):

  • Reagent: Prepare a solution of 10% Sodium Thiosulfate and 5% Sodium Bicarbonate in water.

  • Mechanism: Thiosulfate acts as a "soft" nucleophile to displace the bromide, converting the toxic alkylator into a harmless thiosulfate adduct. Bicarbonate neutralizes generated acid.

  • Procedure:

    • Dilute the reaction residue with a non-halogenated solvent (e.g., Ethanol/Acetone).

    • Slowly add the Thiosulfate solution. Stir for 30 minutes.

    • Check pH (aim for pH 7–9).

    • Dispose of the resulting mixture as Halogenated Organic Waste .

Part 4: Visualization of Safety Logic
Diagram 1: Hierarchy of Controls & PPE Decision Matrix

This diagram illustrates the decision flow for safe handling, prioritizing engineering controls over PPE.

SafetyHierarchy Start Start: Handling 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine HoodCheck Is Fume Hood Available & Certified? Start->HoodCheck Stop STOP WORK Secure Engineering Controls HoodCheck->Stop No PPE_Select Select PPE Configuration HoodCheck->PPE_Select Yes Gloves Hand Protection: Inner: Silver Shield (Laminate) Outer: Nitrile (Disposable) PPE_Select->Gloves Eyes Eye Protection: Goggles + Face Shield PPE_Select->Eyes Resp Respiratory: Work ONLY in Hood (Sash < 18 inches) PPE_Select->Resp Action Proceed with Experiment (Keep sash low, minimize draft) Gloves->Action Eyes->Action Resp->Action

Caption: Decision matrix reinforcing the mandatory requirement for fume hoods and the specific double-gloving protocol required for alkylating agents.

Diagram 2: Emergency Spill Response Workflow

This workflow dictates the immediate actions required if a spill occurs outside the fume hood.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Lachrymator Risk) Spill->Evacuate PPE_Don 2. Don Emergency PPE (Resp: OV/AG/P100 + Silver Shield) Evacuate->PPE_Don Isolate 3. Isolate Spill (Absorbent Pads) PPE_Don->Isolate Neutralize 4. Apply Decon Solution (10% Na-Thiosulfate) Isolate->Neutralize Wait 5. Wait 20 Mins (Allow Alkylation of Thiosulfate) Neutralize->Wait Cleanup 6. Collect as Haz Waste (Double Bag) Wait->Cleanup

Caption: Step-by-step containment and neutralization protocol using sodium thiosulfate to chemically deactivate the hazard.

Part 5: References
  • Loba Chemie. (2019). Material Safety Data Sheet: Bromine for Synthesis. (Reference for corrosive/lachrymator properties of brominated intermediates). Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Chemical Degradation of Wastes of Antineoplastic Agents. (Basis for Thiosulfate neutralization protocol). Retrieved from [Link]

Sources

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